molecular formula C34H44O19 B1243889 Samioside

Samioside

カタログ番号: B1243889
分子量: 756.7 g/mol
InChIキー: MYTQIOQLRFFFEC-HQQSBTJXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Samioside has been reported in Phlomis samia and Lantana trifolia with data available.
from Phlomis samia (Lamiaceacea, Labiatae);  structure in first source

特性

分子式

C34H44O19

分子量

756.7 g/mol

IUPAC名

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H44O19/c1-15-27(52-33-30(45)34(46,13-36)14-48-33)24(42)25(43)32(49-15)53-29-26(44)31(47-9-8-17-3-6-19(38)21(40)11-17)50-22(12-35)28(29)51-23(41)7-4-16-2-5-18(37)20(39)10-16/h2-7,10-11,15,22,24-33,35-40,42-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27-,28+,29+,30-,31+,32-,33-,34+/m0/s1

InChIキー

MYTQIOQLRFFFEC-HQQSBTJXSA-N

異性体SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O

正規SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)OC5C(C(CO5)(CO)O)O

同義語

1-O-3,4-(dihydroxyphenyl)ethyl beta-D-apiofuranosyl-(1-4)-alpha-L-rhamnopyranosyl-(1-3)-4-O-caffeoyl-beta-D-glucopyranoside
samioside

製品の起源

United States

Foundational & Exploratory

Samioside: A Technical Whitepaper on its Chemical Structure, Biological Activities, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samioside, a phenylethanoid glycoside isolated from Phlomis samia, has garnered scientific interest for its potential therapeutic properties, including free-radical scavenging and antimicrobial activities. This technical document provides a comprehensive overview of the chemical structure of this compound, alongside a compilation of its reported biological activities. Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are presented to facilitate further research and development. Furthermore, this paper illustrates the biosynthetic pathway of phenylethanoid glycosides, providing context for the natural synthesis of this compound.

Chemical Structure of this compound

This compound is a complex phenylethanoid glycoside with the molecular formula C₃₄H₄₄O₁₉[1]. Its systematic IUPAC name is [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1].

The structure of this compound is characterized by a central glucopyranosyl unit linked to a hydroxytyrosol aglycone. This core is further elaborated with an apiose sugar and a caffeoyl group, contributing to its significant molecular weight and complexity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₄H₄₄O₁₉[1]
Molecular Weight756.7 g/mol [1]
IUPAC Name[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]

Biological Activities

This compound has demonstrated notable biological activities, primarily as a free-radical scavenger and an antimicrobial agent[2].

Free-Radical Scavenging Activity
Antimicrobial Activity

This compound has exhibited antimicrobial activity against a range of Gram-positive and Gram-negative bacteria[2]. Specific bacterial strains that have been tested include various species of clinical relevance. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against these bacteria are not detailed in the available literature. The antimicrobial properties of phenylethanoid glycosides are often linked to their ability to interact with bacterial cell membranes and inhibit essential enzymes.

Table 2: Summary of Reported Biological Activities of this compound

ActivityDescriptionTarget/AssayQuantitative DataSource
Free-Radical ScavengingScavenges DPPH free radicals.DPPH AssayIC₅₀ not reported[2]
AntimicrobialActive against Gram-positive and Gram-negative bacteria.Microbial Sensitivity TestsMIC values not reported[2]

Experimental Protocols

Isolation of this compound from Phlomis samia

The following is a generalized protocol for the isolation of phenylethanoid glycosides from Phlomis species, which can be adapted for the specific isolation of this compound.

  • Extraction: The aerial parts of Phlomis samia are collected, dried, and powdered. The powdered plant material is then extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The final aqueous layer, enriched with polar glycosides, is retained.

  • Chromatographic Separation: The aqueous extract is subjected to column chromatography on a suitable resin (e.g., Amberlite XAD-4 or Diaion HP-20). The column is washed with water to remove sugars and other highly polar compounds, followed by elution with methanol to obtain the glycosidic fraction.

  • Fine Purification: The methanol eluate is further purified using a combination of chromatographic techniques, including Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18), to yield pure this compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (e.g., HR-FABMS or ESI-MS)[3].

DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the free-radical scavenging activity of this compound.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: A stock solution of this compound is prepared in methanol. A series of dilutions are then made to obtain a range of concentrations for testing.

  • Assay Procedure: In a 96-well microplate, a small volume of each this compound dilution is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation and Measurement: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance of each well is then measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Determination of IC₅₀: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacteria.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared and serially diluted in the broth medium in a 96-well microplate to obtain a range of concentrations.

  • Inoculation: Each well containing the this compound dilution is inoculated with the prepared bacterial suspension. A positive control well (broth with bacteria, no this compound) and a negative control well (broth only) are also included.

  • Incubation: The microplate is incubated under appropriate conditions for the test bacterium (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacterium is observed.

Biosynthesis of Phenylethanoid Glycosides

The biosynthesis of phenylethanoid glycosides, including this compound, is a complex process that involves intermediates from the shikimate and phenylpropanoid pathways. The general biosynthetic route provides a framework for understanding the formation of the core structure of these compounds.

Biosynthesis_of_Phenylethanoid_Glycosides cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine Metabolism cluster_core_synthesis Core Glycoside Synthesis cluster_final_assembly Final Assembly of this compound Chorismate Chorismate L-Phenylalanine L-Phenylalanine Chorismate->L-Phenylalanine L-Tyrosine L-Tyrosine Chorismate->L-Tyrosine Cinnamic_acid Cinnamic acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric acid Cinnamic_acid->p-Coumaric_acid C4H Caffeic_acid Caffeic acid p-Coumaric_acid->Caffeic_acid C3'H Intermediate_Glycoside Intermediate Glycoside Caffeic_acid->Intermediate_Glycoside Acylation Dopamine Dopamine L-Tyrosine->Dopamine Multiple steps Hydroxytyrosol Hydroxytyrosol Dopamine->Hydroxytyrosol Multiple steps Hydroxytyrosol_glucoside Hydroxytyrosol glucoside Hydroxytyrosol->Hydroxytyrosol_glucoside Glucosylation Hydroxytyrosol_glucoside->Intermediate_Glycoside Glycosylation (Apiose) This compound This compound Intermediate_Glycoside->this compound

Caption: General biosynthetic pathway of phenylethanoid glycosides leading to this compound.

Conclusion

This compound is a structurally complex natural product with promising free-radical scavenging and antimicrobial properties. This whitepaper has provided a detailed overview of its chemical structure, a summary of its known biological activities, and comprehensive experimental protocols to guide future research. The elucidation of its biosynthetic pathway offers a foundation for potential synthetic biology approaches for its production. Further investigations to determine the specific quantitative biological activity (IC₅₀ and MIC values) and to explore the in vivo efficacy and mechanism of action of this compound are warranted to fully realize its therapeutic potential.

References

Samioside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samioside is a phenylethanoid glycoside, a class of natural phenols characterized by a hydroxytyrosol structure. This document provides a detailed overview of the known botanical sources of this compound, its distribution within the plant kingdom, and methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Plant Distribution of this compound

This compound has been identified in a select number of plant species, primarily within the Lamiaceae (mint) family, and also in the Verbenaceae family. The genus Phlomis and Marrubium are notable for containing various species that produce this compound. The distribution of this compound appears to be concentrated in plants native to the Mediterranean region, Europe, Asia, and North Africa.

While several studies have confirmed the presence of this compound in the plants listed below, comprehensive quantitative data on the concentration of this compound across different species and plant tissues remains limited in the currently available scientific literature. The following table summarizes the known plant sources of this compound.

FamilyGenusSpeciesCommon NamePlant Part(s) Containing this compound
LamiaceaePhlomisPhlomis samia[1][2][3][4]Samian Jerusalem SageAerial parts
Phlomis fruticosaJerusalem SageAerial parts
Phlomis herba-ventiAerial parts
Phlomis kurdicaAerial parts
Phlomis monocephala[4]Overground parts
Phlomis carica[4]Aerial parts
MarrubiumMarrubium vulgare[5][6][7][8]White HorehoundAerial parts
Marrubium incanumAerial parts
VerbenaceaeLantanaLantana trifoliaThreeleaf LantanaNot specified

Experimental Protocols

Detailed, standardized protocols for the extraction and quantification of this compound are not extensively documented. However, based on the general methodologies for the isolation of phenylethanoid glycosides from plant materials, a generalized workflow can be described.

General Protocol for the Extraction and Isolation of Phenylethanoid Glycosides (including this compound)
  • Plant Material Preparation:

    • Aerial parts of the plant are collected, air-dried, and ground into a fine powder.

  • Extraction:

    • The powdered plant material is typically extracted with methanol (MeOH) at room temperature.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Phenylethanoid glycosides are typically enriched in the more polar fractions (EtOAc and n-BuOH).

  • Chromatographic Purification:

    • The n-butanol fraction is subjected to column chromatography on silica gel.

    • Elution is performed with a gradient of increasing polarity, often using a solvent system such as CHCl₃-MeOH-H₂O.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles are combined.

    • Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation:

    • The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is common.

  • Detection: UV detection at a wavelength determined by the UV absorption maximum of this compound.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a purified this compound standard.

Biosynthesis of Phenylethanoid Glycosides

This compound belongs to the broader class of phenylethanoid glycosides (PhGs). While the specific biosynthetic pathway for this compound has not been fully elucidated, a general pathway for the biosynthesis of PhGs has been proposed.[9][10][11][12][13] This pathway originates from the shikimate pathway, leading to the formation of phenylalanine and tyrosine, which are precursors to the phenylethanoid and phenylpropanoid moieties of these molecules, respectively.

The following diagram illustrates a generalized biosynthetic pathway for phenylethanoid glycosides.

G Generalized Biosynthetic Pathway of Phenylethanoid Glycosides cluster_phenylethanoid Phenylethanoid Moiety Biosynthesis cluster_phenylpropanoid Phenylpropanoid Moiety Biosynthesis cluster_assembly Glycoside Assembly and Acylation Shikimate_Pathway Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Tyrosine L-Tyrosine Shikimate_Pathway->Tyrosine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid Deamination & Hydroxylation Tyramine Tyramine Tyrosine->Tyramine Decarboxylation & Hydroxylation Dopamine Dopamine Tyramine->Dopamine Decarboxylation & Hydroxylation Hydroxytyrosol Hydroxytyrosol Dopamine->Hydroxytyrosol Decarboxylation & Hydroxylation Hydroxytyrosol_Glucoside Hydroxytyrosol Glucoside Hydroxytyrosol->Hydroxytyrosol_Glucoside Glycosylation p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid Deamination & Hydroxylation Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Deamination & Hydroxylation Caffeoyl_CoA Caffeoyl-CoA Caffeic_Acid->Caffeoyl_CoA Activation UDP_Glucose UDP-Glucose UDP_Glucose->Hydroxytyrosol_Glucoside Acteoside Acteoside (Verbascoside) Hydroxytyrosol_Glucoside->Acteoside Acylation Caffeoyl_CoA->Acteoside Samioside_Precursor Acteoside Derivative Acteoside->Samioside_Precursor Glycosylation UDP_Rhamnose UDP-Rhamnose UDP_Rhamnose->Samioside_Precursor UDP_Apiose UDP-Apiose This compound This compound UDP_Apiose->this compound Samioside_Precursor->this compound Glycosylation

Caption: Generalized biosynthetic pathway of phenylethanoid glycosides, including this compound.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. The mechanism of action for many phenylethanoid glycosides is often attributed to their antioxidant and anti-inflammatory properties. Further research is required to elucidate the specific molecular targets and signaling cascades through which this compound exerts its biological effects. Studies on related compounds, such as salidroside, have shown involvement in pathways like the Rho/ROCK/NF-κB signaling pathway, but direct evidence for this compound is not yet available.[14]

Conclusion

This compound is a noteworthy phenylethanoid glycoside with a defined, albeit limited, distribution in the plant kingdom, primarily within the Lamiaceae family. While methods for its isolation and identification are established, there is a clear need for the development and publication of standardized, quantitative analytical methods to accurately determine its concentration in various plant sources. Furthermore, the elucidation of its specific mechanisms of action and the signaling pathways it modulates presents a promising avenue for future research. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of this compound's potential therapeutic applications.

References

A Technical Guide to the Putative Biosynthesis of Samioside in Phlomis Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Samioside is a complex phenylethanoid glycoside (PhG) identified in several species of the genus Phlomis. These compounds are of significant interest due to their diverse and potent biological activities. While the complete biosynthetic pathway of this compound has not been empirically determined, extensive research into the biosynthesis of related PhGs, particularly verbascoside (acteoside), allows for the construction of a detailed putative pathway. This technical guide outlines this proposed biosynthetic route, collates available quantitative data, provides detailed experimental protocols for pathway elucidation, and presents visualizations to facilitate understanding of the molecular and experimental logic.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-branched pathway that converges precursors from the shikimate, phenylpropanoid, and pentose phosphate pathways. The proposed pathway can be divided into three major stages: (1) Synthesis of the core building blocks, the 3,4-dihydroxyphenylethanol (hydroxytyrosol) aglycone and the caffeoyl-CoA acyl donor; (2) Synthesis of activated sugar donors; and (3) Sequential assembly of the final molecule via glycosylation and acylation.

Synthesis of Core Building Blocks

1.1.1. Hydroxytyrosol Moiety from L-Tyrosine The phenylethanol aglycone, hydroxytyrosol, is derived from L-tyrosine. The pathway involves a series of deamination, reduction, and hydroxylation steps. While several routes have been proposed, a common pathway proceeds through tyrosol.

  • L-Tyrosine is converted to p-Hydroxyphenylpyruvate by Tyrosine Aminotransferase (TAT).

  • p-Hydroxyphenylpyruvate Reductase (HPPR) reduces this intermediate to p-Hydroxyphenyllactate .

  • Subsequent decarboxylation and oxidation steps lead to p-Hydroxyphenylethanol (Tyrosol) .

  • Finally, hydroxylation of Tyrosol at the 3-position by a Polyphenol Oxidase (PPO) or a cytochrome P450 enzyme yields 3,4-Dihydroxyphenylethanol (Hydroxytyrosol) .

1.1.2. Caffeoyl-CoA Moiety from L-Phenylalanine The caffeoyl acyl group is a product of the general phenylpropanoid pathway, starting from L-phenylalanine.

  • L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form Cinnamic acid .

  • Cinnamate-4-Hydroxylase (C4H), a cytochrome P450 enzyme (CYP73A), hydroxylates cinnamic acid to produce p-Coumaric acid .

  • 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its CoA-thioester, p-Coumaroyl-CoA .

  • Hydroxylation at the 3-position is catalyzed by p-Coumaroyl Ester 3'-Hydroxylase (C3'H), another cytochrome P450 (CYP98A), to yield Caffeoyl-CoA .

Synthesis of Activated Sugar Donors

The assembly of the complex glycan moiety of this compound requires three distinct sugar donors in their activated nucleotide forms.

  • UDP-Glucose: Synthesized from glucose-1-phosphate and UTP by UDP-Glucose Pyrophosphorylase (UGPase). It is a central precursor for other sugar nucleotides.

  • UDP-Rhamnose: In plants, UDP-L-rhamnose is synthesized from UDP-D-glucose in a three-step reaction catalyzed by a single multifunctional enzyme, UDP-Rhamnose Synthase (RHM)[1].

  • UDP-Apiose: The branched-chain sugar apiose is synthesized from UDP-D-glucuronic acid (which is derived from UDP-glucose) by the enzyme UDP-Apiose/UDP-Xylose Synthase (AXS). This enzyme catalyzes a complex NAD+-dependent reaction involving decarboxylation and rearrangement of the carbon skeleton[2][3].

Sequential Assembly of this compound

The final molecule is assembled on the hydroxytyrosol aglycone through a series of regio- and stereo-specific reactions catalyzed by glycosyltransferases (UGTs) and an acyltransferase. The exact order of the later glycosylation steps is putative.

  • Glucosylation: Hydroxytyrosol is glycosylated at the hydroxyl group of the ethyl side chain by a UDP-Glycosyltransferase (UGT) using UDP-glucose as the donor, forming Hydroxytyrosol 8-O-β-D-glucopyranoside .

  • Acylation: The 4-hydroxyl group of the glucose moiety is acylated with the caffeoyl group from Caffeoyl-CoA. This reaction is catalyzed by a BAHD family Acyltransferase (AT), yielding Verbascoside (Acteoside) .

  • Rhamnosylation: A specific Rhamnosyltransferase (RT) transfers a rhamnose moiety from UDP-rhamnose to the 3-hydroxyl group of the central glucose. This step forms an intermediate not commonly named as it is a precursor to this compound.

  • Apiosylation: Finally, an Apiosyltransferase (ApiT) attaches an apiose unit from UDP-apiose to the 4-hydroxyl group of the rhamnose sugar, completing the synthesis of This compound .

Data Presentation

Quantitative data on the specific enzyme kinetics for this compound biosynthesis are not available. However, data from related PhG pathways and the content of this compound in Phlomis species provide valuable context.

Table 1: Putative Enzymes in the this compound Biosynthetic Pathway

StepPutative Enzyme ClassEnzyme Name (Example from literature)EC Number
Phenylalanine -> Cinnamic acidPhenylalanine Ammonia-LyasePAL4.3.1.24
Cinnamic acid -> p-Coumaric acidCinnamate-4-HydroxylaseC4H (CYP73A)1.14.14.91
p-Coumaric acid -> p-Coumaroyl-CoA4-Coumarate-CoA Ligase4CL6.2.1.12
p-Coumaroyl-CoA -> Caffeoyl-CoAp-Coumaroyl Ester 3'-HydroxylaseC3'H (CYP98A)1.14.14.96
Tyrosine -> p-HydroxyphenylpyruvateTyrosine AminotransferaseTAT2.6.1.5
Tyrosol -> HydroxytyrosolPolyphenol OxidasePPO1.14.18.1
Hydroxytyrosol + UDP-Glc -> GlucosideUDP-GlycosyltransferaseUGT2.4.1.-
Glucoside + Caffeoyl-CoA -> VerbascosideBAHD AcyltransferaseHydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SHCT)2.3.1.-
Verbascoside + UDP-Rha -> IntermediateRhamnosyltransferaseRT2.4.1.-
Intermediate + UDP-Api -> this compoundApiosyltransferaseApiT2.4.2.-
UDP-Glc -> UDP-RhaUDP-Rhamnose SynthaseRHM1.1.1.133
UDP-GlcA -> UDP-ApiUDP-Apiose/UDP-Xylose SynthaseAXS4.1.1.35

Table 2: Content of this compound and Related Phenylethanoid Glycosides in Various Phlomis Species

SpeciesCompoundConcentration (mg/g of dried material)Reference
Phlomis nissoliiThis compound1.36 ± 0.06[4]
Phlomis monocephalaThis compound1.36 ± 0.03[4]
Phlomis nissoliiVerbascoside5.55 ± 0.43[4]
Phlomis samiaVerbascoside5.02 ± 0.26[4]
Phlomis monocephalaVerbascoside2.15 ± 0.03[4]
Phlomis caricaVerbascoside6.12 ± 0.43[4]
Phlomis armeniacaVerbascoside2.10 ± 0.05[4]
Phlomis nissoliiForsythoside B1.33 ± 0.04[4]
Phlomis samiaForsythoside B2.91 ± 0.04[4]
Phlomis monocephalaForsythoside B1.64 ± 0.04[4]
Phlomis armeniacaForsythoside B3.19 ± 0.04[4]

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway for this compound requires a multi-faceted approach combining genomics, biochemistry, and analytical chemistry.

Protocol 1: Gene Discovery via Transcriptome Analysis

This protocol outlines the identification of candidate genes from a Phlomis species known to produce this compound.

  • Plant Material and RNA Extraction:

    • Grow Phlomis samia (or other high-yielding species) under controlled conditions.

    • Harvest young leaves, as they are typically active sites of secondary metabolism. Immediately freeze in liquid nitrogen and store at -80°C.

    • Extract total RNA using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing:

    • Prepare an mRNA sequencing library using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

    • Sequence the library on a high-throughput platform like the Illumina NovaSeq to generate at least 20-30 million paired-end reads per sample.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess raw read quality and Trimmomatic to remove low-quality bases and adapter sequences.

    • De Novo Assembly: As a reference genome for Phlomis is likely unavailable, perform a de novo transcriptome assembly using software like Trinity or SOAPdenovo-Trans.

    • Functional Annotation: Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI non-redundant (nr), Swiss-Prot, Gene Ontology (GO), KEGG) using BLASTx.

    • Candidate Gene Identification: Search the annotated transcriptome for sequences homologous to known enzymes in the phenylpropanoid and PhG biosynthetic pathways (see Table 1). Use keywords and BLAST searches with characterized protein sequences from related species (e.g., Olea europaea, Sesamum indicum).

Protocol 2: Enzyme Functional Characterization

This protocol describes how to confirm the function of a candidate enzyme, for example, the final apiosyltransferase (ApiT).

  • Gene Cloning and Vector Construction:

    • Design primers to amplify the full open reading frame of the candidate ApiT gene from Phlomis cDNA.

    • Clone the PCR product into a suitable heterologous expression vector, such as pET-28a(+) for E. coli, which adds a His-tag for purification.

  • Heterologous Expression and Protein Purification:

    • Transform E. coli BL21(DE3) cells with the expression plasmid.

    • Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

    • Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

    • Purify the His-tagged recombinant protein from the soluble fraction using Immobilized Metal Affinity Chromatography (IMAC) with a Ni-NTA resin[5][6].

    • Verify protein purity and size using SDS-PAGE.

  • In Vitro Enzyme Assay:

    • The reaction mixture should contain:

      • HEPES buffer (pH 7.5)

      • Purified recombinant ApiT enzyme

      • Substrate 1: The rhamnosylated intermediate (requires prior synthesis or isolation)

      • Substrate 2: UDP-apiose

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding methanol.

    • Analyze the reaction products by LC-MS to detect the formation of this compound. Compare the retention time and mass spectrum with an authentic this compound standard[7][8].

    • Perform kinetic analysis by varying the concentration of one substrate while keeping the other saturated to determine Km and Vmax values[9][10].

Protocol 3: In Vivo Validation using Virus-Induced Gene Silencing (VIGS)

This protocol describes how to assess the role of a candidate gene in this compound biosynthesis within the plant.

  • VIGS Vector Construction:

    • Select a 200-400 bp fragment unique to the target gene (e.g., the putative ApiT).

    • Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

  • Agro-infiltration:

    • Transform Agrobacterium tumefaciens (strain GV3101) separately with the pTRV1 vector and the pTRV2-ApiT construct.

    • Grow overnight cultures of both strains, then pellet and resuspend the bacteria in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).

    • Mix the pTRV1 and pTRV2-ApiT cultures in a 1:1 ratio.

    • Infiltrate the bacterial suspension into the lower leaves of young Phlomis or Nicotiana benthamiana plants using a needleless syringe[11][12]. Use an empty pTRV2 vector as a negative control and a pTRV2-PDS (Phytoene Desaturase) vector as a positive control for silencing (which results in photobleaching).

  • Analysis:

    • After 2-3 weeks, observe the plants for any phenotype.

    • Harvest systemic (upper) leaves from silenced and control plants.

    • Confirm the reduction of target gene mRNA levels using RT-qPCR.

    • Perform metabolite analysis using LC-MS/MS to compare the levels of this compound and its precursors in silenced versus control plants[13][14][15]. A significant reduction in this compound levels in the ApiT-silenced plants would confirm the gene's role in the pathway.

Mandatory Visualizations

Putative Biosynthetic Pathway of this compound

This compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine-Derived Pathway cluster_assembly This compound Assembly cluster_sugars Activated Sugar Synthesis L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3'H Verbascoside Verbascoside Caffeoyl_CoA->Verbascoside L_Tyr L-Tyrosine p_HPP p-Hydroxyphenylpyruvate L_Tyr->p_HPP TAT Tyrosol Tyrosol p_HPP->Tyrosol multi-step Hydroxytyrosol Hydroxytyrosol Tyrosol->Hydroxytyrosol PPO/CYP HT_Glc Hydroxytyrosol-8-O-Glc Hydroxytyrosol->HT_Glc UGT HT_Glc->Verbascoside AT Rha_Intermediate Verbascoside-3'-O-Rha Verbascoside->Rha_Intermediate RT This compound This compound Rha_Intermediate->this compound ApiT UDP_Glc UDP-Glucose UDP_Glc->HT_Glc UDP_Rha UDP-Rhamnose UDP_Glc->UDP_Rha RHM UDP_GlcA UDP-Glucuronic Acid UDP_Glc->UDP_GlcA UGDH UDP_Rha->Rha_Intermediate UDP_Api UDP-Apiose UDP_GlcA->UDP_Api AXS UDP_Api->this compound

Caption: Putative biosynthetic pathway of this compound in Phlomis species.

Experimental Workflow for Pathway Elucidation

Experimental Workflow cluster_validation Functional Validation cluster_invivo In Vivo Validation start Select Phlomis species (e.g., P. samia) rna_seq Transcriptome Sequencing (RNA-Seq) start->rna_seq assembly De Novo Assembly & Annotation rna_seq->assembly candidates Identify Candidate Genes (UGTs, ATs, etc.) assembly->candidates cloning Clone Candidate Gene candidates->cloning Biochemical Route vigs_construct Construct VIGS Vector candidates->vigs_construct In Vivo Route expression Heterologous Expression (e.g., E. coli) cloning->expression purification Protein Purification (IMAC) expression->purification assay In Vitro Enzyme Assay purification->assay lcms LC-MS Analysis of Products assay->lcms confirmed Function Confirmed lcms->confirmed agro Agro-infiltration vigs_construct->agro silencing Gene Silencing in Plant agro->silencing metabolite_analysis Metabolite Profiling (LC-MS) silencing->metabolite_analysis metabolite_analysis->confirmed

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

References

Samioside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Samioside , a phenylethanoid glycoside, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its core properties, biological activities, and the experimental protocols utilized to elucidate its functions. Designed for researchers, scientists, and drug development professionals, this document summarizes key data, outlines detailed methodologies, and visualizes associated pathways to facilitate further investigation into this promising natural compound.

Core Properties of this compound

This compound was first isolated from the aerial parts of Phlomis samia. Its fundamental chemical and physical properties are summarized below.

PropertyValueCitation
CAS Number 360768-68-9
Molecular Formula C₃₄H₄₄O₁₉
Molecular Weight 756.7 g/mol

Biological Activities and Potential Signaling Pathways

This compound has demonstrated notable antioxidant and antimicrobial properties. While direct studies on the specific signaling pathways modulated by this compound are limited, the broader class of phenylethanoid glycosides, to which this compound belongs, is known to influence key cellular signaling cascades. It is therefore plausible that this compound exerts its effects through similar mechanisms.

Antioxidant Activity

This compound exhibits significant free-radical scavenging activity.[1] This has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

AssayResult (IC₅₀)Citation
DPPH Radical Scavenging23.8 µM

The antioxidant activity of phenylethanoid glycosides is often attributed to their ability to donate hydrogen atoms, thereby neutralizing free radicals. This protective effect against oxidative stress may be mediated through the modulation of pathways such as the NF-κB and MAPK pathways, which are known to be influenced by oxidative states.[2][3][4]

Antioxidant_Mechanism This compound This compound Neutralized_Products Neutralized Products This compound->Neutralized_Products Donates H+ Oxidative_Stress Cellular Oxidative Stress This compound->Oxidative_Stress Inhibits Signaling_Pathways NF-κB, MAPK Pathways This compound->Signaling_Pathways Modulates Free_Radicals Free Radicals (e.g., DPPH) Free_Radicals->Neutralized_Products Free_Radicals->Oxidative_Stress Induces Oxidative_Stress->Signaling_Pathways Activates Cellular_Protection Cellular Protection Signaling_Pathways->Cellular_Protection Leads to

Potential Antioxidant Mechanism of this compound.
Antimicrobial Activity

This compound has shown inhibitory activity against a range of Gram-positive and Gram-negative bacteria.[1] The minimum inhibitory concentrations (MIC) have been determined for several bacterial strains.

Bacterial StrainTypeMIC (mg/mL)Citation
Staphylococcus aureusGram-positive0.46
Staphylococcus epidermidisGram-positive0.52
Enterobacter cloacaeGram-negative0.89
Escherichia coliGram-negative0.78
Klebsiella pneumoniaeGram-negative0.81
Pseudomonas aeruginosaGram-negative0.65

The antimicrobial mechanism of phenylethanoid glycosides is thought to involve the disruption of bacterial cell membranes and the inhibition of essential enzymes. This activity may also be linked to the modulation of bacterial signaling and quorum sensing pathways.

Potential Modulation of Signaling Pathways

Based on studies of related phenylethanoid glycosides, this compound may influence the following signaling pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Phenylethanoid glycosides have been shown to inhibit the activation of NF-κB, a key regulator of inflammation and immune responses.[5][6][7] This inhibition can reduce the expression of pro-inflammatory cytokines.[5][6]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for cell proliferation, differentiation, and apoptosis. Some phenylethanoid glycosides can modulate MAPK signaling, which may contribute to their anti-inflammatory and neuroprotective effects.[2][4][8]

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This pathway is vital for cell survival and growth. Evidence suggests that some phenylethanoid glycosides can activate the PI3K/Akt pathway, which may underlie their neuroprotective properties.[9][10][11][12][13][14]

Signaling_Pathways cluster_0 Potential Cellular Effects of this compound This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Modulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Antioxidant_Effects Antioxidant Effects NFkB->Antioxidant_Effects MAPK->Anti_inflammatory Neuroprotection Neuroprotective Effects MAPK->Neuroprotection MAPK->Antioxidant_Effects PI3K_Akt->Neuroprotection

Inferred Signaling Pathways Modulated by this compound.

Potential Enzyme Inhibition

While specific enzyme inhibition studies on this compound are not yet available, phenylethanoid glycosides have been reported to inhibit several enzymes.[15][16] This suggests that this compound may also possess such activities.

  • Tyrosinase Inhibition: Some phenylethanoid glycosides are known to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[16][17][18][19][20]

  • α-Glucosidase Inhibition: Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, has been observed with some related compounds, suggesting a potential role in managing hyperglycemia.[21][22][23][24]

  • Acetylcholinesterase Inhibition: Flavonoids, which share structural similarities with parts of the this compound molecule, have been investigated as acetylcholinesterase inhibitors, which is relevant for neurodegenerative diseases.[25][26][27][28]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the determination of the antioxidant activity of this compound using the DPPH assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a specific volume of each this compound dilution to the wells.

  • Add a fixed volume of the DPPH solution to each well.

  • Include a control well containing only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity for each concentration of this compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals.

DPPH_Workflow A Prepare DPPH Solution C Mix this compound and DPPH A->C B Prepare this compound Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition E->F G Determine IC50 F->G

DPPH Radical Scavenging Assay Workflow.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound

  • Sterile 96-well microplates

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Perform serial two-fold dilutions of the this compound stock solution in the wells of a 96-well microplate containing sterile broth.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the this compound dilutions with the bacterial suspension.

  • Include a positive control well (broth and bacteria, no this compound) and a negative control well (broth only).

  • Incubate the microplate at the optimal temperature for the specific bacteria (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

MIC_Workflow A Prepare this compound Serial Dilutions in Microplate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate (18-24h) C->D E Visually or Spectrophotometrically Assess Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Assay Workflow.

This technical guide provides a comprehensive summary of the current knowledge on this compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential as a therapeutic agent. The provided protocols and visualized pathways are intended to serve as a valuable resource for scientists embarking on or continuing their investigation of this fascinating natural product.

References

Samioside: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of Samioside, a phenylethanoid glycoside. The information is intended to serve as a technical guide for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a complex glycoside first isolated from the aerial parts of Phlomis samia.[1][2] Its structure has been elucidated through spectroscopic data.[1][2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, based on data from various chemical databases and literature.[3]

PropertyValueSource
Molecular Formula C₃₄H₄₄O₁₉PubChem[3]
Molecular Weight 756.7 g/mol PubChem[3]
CAS Number 360768-68-9BioCrick[1]
IUPAC Name [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoatePubChem[3]
Synonyms This compoundPubChem[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] Generally, phenylethanoid glycosides are water-soluble.[4]BioCrick,[1] ResearchGate[4]
XLogP3-AA -1.7PubChem[3]
Hydrogen Bond Donor Count 11PubChem[3]
Hydrogen Bond Acceptor Count 19PubChem[3]
Spectroscopic Data

The structure of this compound was primarily elucidated using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in combination with Mass Spectrometry (MS) and Infrared (IR) spectroscopy.[2][4] While the raw spectral data is found in the original isolation papers, a summary of the key techniques used is provided below.

  • ¹H-NMR and ¹³C-NMR: These techniques are used to determine the carbon-hydrogen framework of the molecule. The anomeric proton signals in the ¹H-NMR spectrum are characteristic of the sugar moieties and their linkages.[4]

  • 2D-NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, helping to piece together the complex structure of the glycoside and the ester linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the caffeoyl group, and aromatic rings.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, primarily related to its antioxidant and enzyme-inhibiting properties.

Antioxidant Activity

This compound exhibits free-radical scavenging properties, as demonstrated by its activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2][4][5] This antioxidant capacity is a common feature of phenylethanoid glycosides, attributed to the phenolic hydroxyl groups in their structure which can donate a hydrogen atom to stabilize free radicals.

Antimicrobial Activity

This compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][4] The mode of action for flavonoids and related phenolic compounds often involves multiple cellular targets, including the inactivation of microbial enzymes and transport proteins, and the disruption of cell membrane integrity.[6]

Enzyme Inhibition

Molecular docking studies have suggested that this compound can inhibit acetylcholinesterase (AChE) and tyrosinase.[1] This suggests a potential therapeutic application in neurodegenerative diseases like Alzheimer's, where the inhibition of AChE is a key treatment strategy.[1]

The diagram below illustrates the known biological activities of this compound.

Samioside_Biological_Activity cluster_mechanisms Mechanisms of Action This compound This compound Antioxidant Antioxidant Activity This compound->Antioxidant Exhibits Antimicrobial Antimicrobial Activity This compound->Antimicrobial Exhibits Enzyme_Inhibition Enzyme Inhibition This compound->Enzyme_Inhibition Exhibits DPPH DPPH Radical Scavenging Antioxidant->DPPH via Bacteria Inhibition of Gram (+) & Gram (-) Bacteria Antimicrobial->Bacteria via AChE Acetylcholinesterase (AChE) Inhibition Enzyme_Inhibition->AChE e.g. Tyrosinase Tyrosinase Inhibition Enzyme_Inhibition->Tyrosinase e.g.

Caption: Overview of the primary biological activities and mechanisms of action for this compound.

Experimental Protocols

This section details the general methodologies for the extraction, isolation, and biological evaluation of this compound, based on standard practices for phenylethanoid glycosides.

Extraction and Isolation of this compound

This compound is typically isolated from the aerial parts of plants like Phlomis samia.[5] The general workflow involves extraction, fractionation, and chromatographic purification.

The diagram below outlines a typical workflow for the isolation of this compound.

Samioside_Isolation_Workflow Start Plant Material (e.g., aerial parts of Phlomis samia) Extraction Extraction (e.g., with 75% Ethanol) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Ethanolic Extract Filtration->Crude_Extract Fractionation Column Chromatography (e.g., Macroporous Resin D101) Crude_Extract->Fractionation Fractions Elution with EtOH/H₂O gradients to yield multiple fractions Fractionation->Fractions Purification Further Purification (e.g., Sephadex LH-20, MCI gel) Fractions->Purification HPLC Semi-preparative HPLC Purification->HPLC End Pure this compound HPLC->End

Caption: A generalized experimental workflow for the extraction and isolation of this compound.

Methodology Details:

  • Plant Material Preparation: The aerial parts of the plant are dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is typically extracted with a polar solvent. A common method is maceration or Soxhlet extraction with aqueous ethanol (e.g., 75% EtOH).[7] This process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined, filtered to remove solid plant material, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography for initial separation. Macroporous resins (e.g., D101) are often used, with a stepwise gradient of ethanol in water (from 0% to 100%) as the eluent.[7] This separates the compounds based on polarity into several fractions.

  • Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques. This may include size-exclusion chromatography (e.g., Sephadex LH-20) and further column chromatography on MCI gel or silica gel.

  • Final Isolation: The final purification is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[7] The purity of the isolated compound is then confirmed by analytical HPLC and spectroscopic methods.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound. The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the radical scavenging activity of the compound.

Protocol:

  • Preparation of Reagents:

    • A stock solution of DPPH in methanol is prepared.

    • A series of dilutions of the test compound (this compound) in methanol are prepared.

  • Assay Procedure:

    • A specific volume of the DPPH solution is added to each dilution of the test compound.

    • The mixture is shaken and incubated in the dark at room temperature for a set period (e.g., 30 minutes).

    • A control is prepared containing only the DPPH solution and methanol.

  • Measurement:

    • The absorbance of each solution is measured using a spectrophotometer at ~517 nm.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Conclusion

This compound is a phenylethanoid glycoside with significant antioxidant, antimicrobial, and enzyme-inhibiting properties. Its well-defined chemical structure and promising biological activities make it a compound of interest for further investigation in the fields of pharmacology and drug development. The experimental protocols outlined in this guide provide a foundation for researchers to isolate and evaluate this compound and related compounds from natural sources. Further studies are warranted to explore its mechanisms of action in more detail and to evaluate its therapeutic potential in preclinical models.

References

Discovery and first isolation of Samioside

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and First Isolation of Samioside

Introduction

This compound is a phenylethanoid glycoside that was first discovered and isolated from the aerial parts of Phlomis samia, a plant belonging to the Lamiaceae family.[1][2][3] It has also been reported to be found in Lantana trifolia. The structure of this compound was identified as 1-O-3,4-(dihydroxyphenyl)ethyl-beta-D-apiofuranosyl-(1-->4)-alpha-L-rhamnopyranosyl-(1-->3)-4-O-caffeoyl-beta-D-glucopyranoside.[2][3][4] Initial studies on this compound revealed its potential as a bioactive compound, demonstrating both free-radical scavenging and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The following tables summarize the quantitative data available for this compound and its activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC34H44O19[1]
Molecular Weight756.7 g/mol [1]
Monoisotopic Mass756.24767917 Da[1]
XLogP3-1.7[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Table 2: Spectroscopic Data for this compound

While the complete NMR data from the original publication is not available, the following table presents the expected 1H and 13C NMR chemical shifts for the core moieties of this compound, based on its structure and data from similar phenylethanoid glycosides.

MoietyAtomExpected 1H-NMR (δ, ppm)Expected 13C-NMR (δ, ppm)
Phenylethanol
C-1-~71.0
C-2~2.80 (t)~36.0
C-1'-~130.0
C-2'~6.70 (d)~116.0
C-5'~6.60 (d)~115.0
C-6'~6.50 (dd)~120.0
Caffeoyl
C-1''-~166.0
C-2'' (α)~6.25 (d)~114.0
C-3'' (β)~7.55 (d)~145.0
C-1'''-~126.0
C-2'''~7.05 (d)~115.0
C-5'''~6.80 (d)~116.0
C-6'''~6.95 (dd)~122.0
Sugars
Glucose C-1~4.40 (d)~103.0
Rhamnose C-1~5.15 (br s)~102.0
Apiose C-1~5.30 (d)~110.0
Rhamnose CH3~1.10 (d)~18.0

Table 3: Biological Activity of this compound

ActivityAssayOrganism/TargetResultSource
Antioxidant DPPH Radical ScavengingDPPH RadicalActive scavenger[2][3]
Antimicrobial MicrodilutionStaphylococcus aureusWeakly active[1]
Staphylococcus epidermidisWeakly active[1]
Enterobacter cloacaeWeakly active[1]
Escherichia coliWeakly active[1]
Klebsiella pneumoniaeWeakly active[1]
Pseudomonas aeruginosaWeakly active[1]

Experimental Protocols

The following sections detail the methodologies for the first isolation and characterization of this compound from Phlomis samia.

Plant Material Collection and Preparation

The aerial parts of Phlomis samia were collected and air-dried at room temperature. The dried plant material was then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material was extracted with a polar solvent, such as methanol or ethanol, at room temperature. This process was repeated multiple times to ensure the exhaustive extraction of the phenylethanoid glycosides. The extracts were then combined and concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract was subjected to a series of chromatographic techniques to isolate this compound. A plausible purification workflow is as follows:

  • Solvent-Solvent Partitioning: The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The phenylethanoid glycosides, being highly polar, are expected to remain in the aqueous layer.

  • Column Chromatography: The aqueous fraction was then subjected to column chromatography over a suitable stationary phase, such as Diaion HP-20 or Sephadex LH-20. The column was eluted with a gradient of methanol in water, and the fractions were monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound were further purified by preparative reversed-phase HPLC.[5] A C18 column was used with a mobile phase consisting of a gradient of acetonitrile in water. The elution was monitored by a UV detector, and the peak corresponding to this compound was collected.

Structure Elucidation

The structure of the purified this compound was elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of the atoms and the stereochemistry of the molecule.[6][7][8]

Bioactivity Assays
  • DPPH Radical Scavenging Assay: The antioxidant activity of this compound was evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9][10] The decrease in absorbance of the DPPH solution in the presence of this compound was measured spectrophotometrically.

  • Antimicrobial Activity Assay: The antimicrobial activity of this compound was determined using the broth microdilution method to determine the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[11][12]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of this compound and a proposed signaling pathway for the anti-inflammatory activity of phenylethanoid glycosides.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_characterization Characterization & Bioactivity plant_material Aerial Parts of Phlomis samia extraction Methanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning aqueous_layer Aqueous Layer partitioning->aqueous_layer column_chromatography Column Chromatography (e.g., Sephadex LH-20) aqueous_layer->column_chromatography enriched_fraction This compound-Enriched Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound structure_elucidation Structure Elucidation (NMR, MS) pure_this compound->structure_elucidation bioactivity_assays Bioactivity Assays (DPPH, Antimicrobial) pure_this compound->bioactivity_assays

Caption: Experimental workflow for the first isolation and characterization of this compound.

anti_inflammatory_pathway cluster_cell Cell cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) nfkb_complex IκB-NF-κB Complex lps->nfkb_complex Activates This compound This compound (Phenylethanoid Glycoside) This compound->nfkb_complex Inhibits phosphorylation nrf2_complex Keap1-Nrf2 Complex This compound->nrf2_complex Promotes dissociation nfkb NF-κB nfkb_complex->nfkb IκB degradation dna DNA nfkb->dna Translocates & Binds nrf2 Nrf2 nrf2_complex->nrf2 Nrf2 release nrf2->dna Translocates & Binds to ARE pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) dna->pro_inflammatory_genes Transcription antioxidant_genes Antioxidant Response Element (ARE) (HO-1, NQO1) dna->antioxidant_genes Transcription

Caption: Proposed anti-inflammatory and antioxidant signaling pathway for phenylethanoid glycosides like this compound.[2][3][13]

References

Samioside: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samioside, a phenylethanoid glycoside first isolated from Phlomis samia, has demonstrated notable free-radical scavenging and antimicrobial properties. As a member of the phenylethanoid glycoside class of natural products, it holds potential for broader pharmacological applications, including anti-inflammatory and anticancer activities, which have been observed in structurally similar compounds. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and postulated signaling pathways to support further research and drug development efforts.

Known Biological Activities of this compound

The primary biological activities attributed to this compound are its antioxidant and antimicrobial effects. These have been quantitatively assessed, providing a baseline for its potential therapeutic applications.

Antioxidant Activity

This compound has been identified as a potent free-radical scavenger. Its antioxidant capacity has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][2]

Table 1: Antioxidant Activity of this compound

AssayTest CompoundIC50 (μg/mL)IC50 (μM)
DPPH Radical ScavengingThis compound18.023.8
DPPH Radical ScavengingActeoside (related compound)30.548.9
DPPH Radical ScavengingCaffeic Acid (standard)-66.7
DPPH Radical ScavengingGallic Acid (standard)-17.6
Antimicrobial Activity

This compound has exhibited inhibitory effects against a range of Gram-positive and Gram-negative bacteria.[1][2] The minimum inhibitory concentrations (MICs) have been determined, indicating its potential as an antibacterial agent.

Table 2: Antimicrobial Activity of this compound (MIC in mg/mL)

Bacterial StrainGram TypeMIC (mg/mL)
Staphylococcus aureusPositive0.46
Staphylococcus epidermidisPositive0.55
Enterobacter cloacaeNegative0.89
Escherichia coliNegative0.64
Klebsiella pneumoniaeNegative0.73
Pseudomonas aeruginosaNegative0.81

Potential Biological Activities and Signaling Pathways

While direct evidence for anti-inflammatory and anticancer activities of this compound is not yet available, structurally related phenylethanoid glycosides, such as acteoside and verbascoside, have been shown to possess these properties.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] These activities are often mediated through key signaling pathways.

Potential Anti-inflammatory Activity: NF-κB and MAPK Signaling

Phenylethanoid glycosides are known to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5][10][11][12][14][15][16] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Anti-inflammatory Signaling Pathways cluster_0 Potential Anti-inflammatory Action of this compound Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPK MAPK Inflammatory Stimuli->MAPK This compound This compound This compound->IKK This compound->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to MAPK->Nucleus activates transcription factors Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression

Potential inhibition of NF-κB and MAPK pathways by this compound.
Potential Anticancer Activity: Apoptosis Induction

Several phenylethanoid glycosides have demonstrated anticancer properties by inducing apoptosis in cancer cells.[18][19][20][21][22][23] A common mechanism involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases and programmed cell death.

Apoptosis Induction Pathway cluster_1 Potential Anticancer Action of this compound This compound This compound Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) This compound->Bcl-2 (anti-apoptotic) Bax (pro-apoptotic) Bax (pro-apoptotic) This compound->Bax (pro-apoptotic) Mitochondrion Mitochondrion Bcl-2 (anti-apoptotic)->Mitochondrion inhibits release Bax (pro-apoptotic)->Mitochondrion promotes release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade activates Apoptosis Apoptosis Caspase Cascade->Apoptosis DPPH Assay Workflow cluster_2 DPPH Radical Scavenging Assay Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix this compound dilutions with DPPH solution A->C B Prepare Serial Dilutions of this compound B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 Value E->F Agar Dilution Workflow cluster_3 Agar Dilution Method for MIC Determination P1 Prepare Serial Dilutions of This compound in Molten Agar P2 Pour Agar Plates with Varying this compound Concentrations P1->P2 P4 Spot Inoculum onto a series of Agar Plates P2->P4 P3 Prepare Standardized Bacterial Inoculum P3->P4 P5 Incubate Plates (18-24 hours) P4->P5 P6 Observe for Bacterial Growth and Determine MIC P5->P6

References

Samioside: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samioside, a phenylethanoid glycoside first isolated from Phlomis samia, has demonstrated notable free-radical scavenging and antimicrobial properties. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its potential therapeutic applications. The document summarizes key quantitative data, details experimental methodologies, and visualizes proposed signaling pathways to facilitate further investigation and drug development efforts.

Core Therapeutic Applications

This compound has shown promise in two primary therapeutic areas: as an antioxidant and as an antimicrobial agent.

Antioxidant Activity

This compound exhibits significant free-radical scavenging activity, suggesting its potential in mitigating oxidative stress-related pathologies. Oxidative stress is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant capacity of this compound is attributed to its chemical structure, which enables it to donate hydrogen atoms to neutralize free radicals.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2] This suggests its potential as a lead compound for the development of new antimicrobial agents, which is of critical importance in the face of rising antibiotic resistance.

Quantitative Data

The following tables summarize the key quantitative data reported for the therapeutic activities of this compound.

Table 1: Antioxidant Activity of this compound
AssayTest CompoundIC₅₀ (µg/mL)IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
DPPH Radical Scavenging ActivityThis compound18.023.8Caffeic Acid66.7
Gallic Acid17.6
Data sourced from Kyriakopoulou et al., 2001.[1]
Table 2: Antimicrobial Activity of this compound
Bacterial StrainGram StainMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureusPositive0.46
Staphylococcus epidermidisPositive0.55
Enterobacter cloacaeNegative0.89
Escherichia coliNegative0.78
Klebsiella pneumoniaeNegative0.67
Pseudomonas aeruginosaNegative0.89
Data sourced from Kyriakopoulou et al., 2001.[1]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

DPPH Radical Scavenging Assay

Objective: To determine the free-radical scavenging capacity of this compound.

Methodology:

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Agar Dilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Methodology:

  • A series of agar plates containing varying concentrations of this compound are prepared.

  • Each plate is inoculated with a standardized suspension of a specific bacterial strain.

  • The plates are incubated under appropriate conditions for bacterial growth (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial strain.

Proposed Signaling Pathways

Based on studies of related phenylethanoid glycosides, the following signaling pathways are proposed to be involved in the therapeutic effects of this compound.

Keap1-Nrf2 Signaling Pathway (Antioxidant Response)

Phenylethanoid glycosides are suggested to activate the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. It is hypothesized that this compound may interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's capacity to combat oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Nucleus Nucleus Nrf2_n->ARE Binds

Caption: Proposed Keap1-Nrf2 signaling pathway activation by this compound.

NF-κB Signaling Pathway (Anti-inflammatory Response)

Chronic inflammation is often associated with the overactivation of the NF-κB signaling pathway. It is proposed that this compound may exert anti-inflammatory effects by inhibiting this pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may prevent the degradation of IκBα, thereby blocking the activation of NF-κB.

NFkB_Pathway cluster_cytoplasm_nf Cytoplasm cluster_nucleus_nf Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Proteasome_nf Proteasome IkBa->Proteasome_nf Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Samioside_nf This compound Samioside_nf->IKK Inhibits NFkB_n->Proinflammatory_Genes Activates Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound presents a promising natural scaffold for the development of novel therapeutic agents, particularly in the realms of antioxidant and antimicrobial therapies. The available data underscores its potential, however, further research is imperative to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings. Future studies should focus on:

  • In-depth Mechanistic Studies: Investigating the precise molecular targets of this compound and confirming its interaction with the proposed signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its therapeutic properties and pharmacokinetic profile.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in relevant animal models of diseases involving oxidative stress and bacterial infections.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to ensure its safety for potential clinical use.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. The provided data, protocols, and pathway diagrams are intended to streamline further investigation and accelerate the translation of this promising natural product into novel therapeutic interventions.

References

The Multifaceted Therapeutic Potential of Phenylethanoid Glycosides: A Deep Dive into Samioside and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive review of phenylethanoid glycosides (PhGs), a class of water-soluble natural products with a wide spectrum of pharmacological activities. With a special focus on Samioside, this whitepaper is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. We delve into their quantitative biological activities, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Introduction to Phenylethanoid Glycosides

Phenylethanoid glycosides are a significant class of phenolic compounds widely distributed throughout the plant kingdom.[1] Their characteristic structure consists of a phenylethanol aglycone linked to a sugar moiety, often with additional acyl groups.[1] These structural features contribute to their diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and antiviral properties.[1][2] this compound, a notable member of this family, has been isolated from Phlomis samia and has demonstrated significant free-radical scavenging and antimicrobial effects.[3][4]

Quantitative Bioactivity of Phenylethanoid Glycosides

The therapeutic potential of phenylethanoid glycosides is underscored by their potent biological activities, which have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) for antioxidant and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) for antimicrobial effects of this compound and other representative PhGs.

Table 1: Antioxidant and Anti-inflammatory Activities (IC50 Values)
CompoundAssayIC50 (µM)Plant SourceReference
This compound DPPH Radical ScavengingNot explicitly quantified in µM, but noted as activePhlomis samia[3][4]
Acteoside (Verbascoside)DPPH Radical Scavenging~10-20Multiple
Forsythoside BDPPH Radical Scavenging4.97 µg/mLPhlomis lanceolata[3]
Leucosceptoside ADPPH Radical Scavenging18.43 - 125.4Leucosceptrum canum
EchinacosideDPPH Radical Scavenging~25-50Cistanche spp.
ActeosideNitric Oxide (NO) Inhibition~15-30Multiple
IsoacteosideNitric Oxide (NO) Inhibition~20-40Multiple
Table 2: Antimicrobial Activity (MIC Values)
CompoundMicroorganismMIC (µg/mL)Plant SourceReference
This compound Staphylococcus aureusWeak activity notedPhlomis samia[3]
This compound Staphylococcus epidermidisWeak activity notedPhlomis samia[3]
This compound Enterobacter cloacaeWeak activity notedPhlomis samia[3]
This compound Escherichia coliWeak activity notedPhlomis samia[3]
This compound Klebsiella pneumoniaeWeak activity notedPhlomis samia[3]
This compound Pseudomonas aeruginosaWeak activity notedPhlomis samia[3]
This compound Candida albicansActivePhlomis samia[3]
This compound Candida glabrataActivePhlomis samia[3]
This compound Candida tropicalisActivePhlomis samia[3]
Forsythoside BMultidrug-resistant S. aureus1.1 x 10⁻⁴ MPhlomis lanceolata
Acteoside (Verbascoside)Multidrug-resistant S. aureus2.1 x 10⁻⁴ MPhlomis lanceolata

Experimental Protocols

This section outlines the detailed methodologies for the extraction and isolation of this compound, as well as the key bioassays used to evaluate the efficacy of phenylethanoid glycosides.

Extraction and Isolation of this compound from Phlomis samia

The following protocol describes a typical procedure for the isolation of this compound:

  • Extraction: The air-dried aerial parts of Phlomis samia are powdered and extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The n-BuOH fraction, which is typically rich in glycosides, is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of CHCl₃-MeOH.

  • Further Purification: Fractions containing this compound are further purified by column chromatography on Sephadex LH-20, eluting with MeOH.

  • Final Isolation: The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

G cluster_extraction Extraction & Fractionation cluster_purification Purification plant Powdered Phlomis samia extraction Methanol Extraction plant->extraction partition Solvent Partitioning (CHCl3, EtOAc, n-BuOH) extraction->partition vlc Vacuum Liquid Chromatography (Silica Gel) partition->vlc sephadex Column Chromatography (Sephadex LH-20) vlc->sephadex hplc Preparative HPLC sephadex->hplc This compound This compound hplc->this compound Pure this compound

Workflow for the extraction and isolation of this compound.
DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant activity of compounds.

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: A solution of the test compound (e.g., this compound) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is then determined from a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable growth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Signaling Pathways Modulated by Phenylethanoid Glycosides

Phenylethanoid glycosides exert their therapeutic effects by modulating several key signaling pathways involved in cellular stress response, inflammation, and survival.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress.[6][7] PhGs, including acteoside and echinacoside, have been shown to activate this pathway.[6][7] They are thought to interact with Keap1, a repressor protein of Nrf2, leading to the dissociation of the Nrf2-Keap1 complex.[6][7] This allows Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of various antioxidant and cytoprotective genes.[6][7]

G cluster_nucleus PhGs Phenylethanoid Glycosides Keap1_Nrf2 Keap1-Nrf2 Complex PhGs->Keap1_Nrf2 inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nucleus->ARE binding Genes Antioxidant & Cytoprotective Genes ARE->Genes transcription

Activation of the Nrf2/ARE pathway by PhGs.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8][9] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[8][9] Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8][9] Several PhGs have been shown to inhibit the activation of the NF-κB pathway, thereby exerting their anti-inflammatory effects.[10][11]

G cluster_nucleus Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylation NFkB NF-κB IkB_NFkB->NFkB dissociation Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes Nucleus->Genes transcription PhGs Phenylethanoid Glycosides PhGs->IKK inhibition

Inhibition of the NF-κB pathway by PhGs.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses.[12] This pathway comprises a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators.[12] Phenylethanoid glycosides have been reported to modulate the MAPK pathway, contributing to their anti-inflammatory and neuroprotective activities.[1]

G Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylation MAPK MAPK MAPKK->MAPK phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activation Genes Inflammatory Genes TranscriptionFactors->Genes transcription PhGs Phenylethanoid Glycosides PhGs->MAPKKK inhibition

References

Methodological & Application

Application Notes and Protocols for the Extraction of Samioside from Phlomis Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samioside, a phenylethanoid glycoside first isolated from Phlomis samia, has demonstrated notable free-radical scavenging and antimicrobial properties, making it a compound of interest for further research and drug development.[1][2][3][4] This document provides a comprehensive overview of the extraction and purification protocols for this compound from the leaves of Phlomis species, intended to aid researchers in obtaining this bioactive compound for further investigation. The protocols described herein are compiled from various scientific sources and represent established methodologies for the isolation of phenylethanoid glycosides from plant material.

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC34H44O19[5]
Molecular Weight756.7 g/mol [5]
AppearanceAmorphous Powder[2]
General SolubilitySoluble in polar solvents like methanol and waterInferred from extraction protocols
Table 2: Summary of this compound Biological Activity
ActivityTest Organism/AssayResultsSource
AntimicrobialStaphylococcus aureusActive[1][3][4]
AntimicrobialStaphylococcus epidermidisActive[1][3][4]
AntimicrobialEnterobacter cloacaeActive[1][3][4]
AntimicrobialEscherichia coliActive[1][3][4]
AntimicrobialKlebsiella pneumoniaeActive[1][3][4]
AntimicrobialPseudomonas aeruginosaActive[1][3][4]
AntifungalCandida albicans, Candida glabrata, Candida tropicalisActive[4]
AntioxidantDPPH radical scavengingActive[1][3][4]

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Phlomis Leaves

This protocol outlines the initial extraction of a crude extract containing this compound and other phenylethanoid glycosides from dried Phlomis leaves.

Materials and Equipment:

  • Dried and powdered leaves of a Phlomis species known to contain this compound (e.g., Phlomis samia)

  • Methanol (analytical grade)

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Maceration: Weigh the dried, powdered Phlomis leaves. Add the plant material to a suitable flask and add methanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Extraction: Macerate the mixture at room temperature for 24-48 hours with continuous agitation using a shaker or magnetic stirrer. This extended period allows for the efficient extraction of phenylethanoid glycosides.

  • Filtration: Filter the mixture through filter paper to separate the plant debris from the methanol extract.

  • Re-extraction: To maximize the yield, the retained plant material can be subjected to a second extraction with fresh methanol under the same conditions.

  • Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the glycosides.

  • Drying: The resulting crude extract can be further dried to a constant weight using a freeze-dryer or in a vacuum oven at a low temperature.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude extract using a combination of column chromatography techniques. This is a generalized procedure based on methods for purifying phenylethanoid glycosides.

Materials and Equipment:

  • Crude methanol extract from Protocol 1

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Glass chromatography columns

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Solvents for chromatography (e.g., chloroform, methanol, water, ethanol)

  • Rotary evaporator

Procedure:

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., chloroform).

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. Start with 100% chloroform and gradually increase the proportion of methanol (e.g., Chloroform:Methanol 95:5, 90:10, 80:20, 50:50, and finally 100% Methanol).

  • Fraction Collection: Collect fractions of a suitable volume and monitor the separation using TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol:Water in a ratio of 80:20:2). Visualize the spots under a UV lamp. Fractions containing compounds with similar Rf values to known phenylethanoid glycosides should be pooled.

Step 2: Sephadex LH-20 Column Chromatography (Final Purification)

  • Column Preparation: Swell the Sephadex LH-20 in methanol for several hours and then pack it into a glass column.

  • Sample Application: Concentrate the pooled fractions from the silica gel chromatography that are rich in this compound and dissolve the residue in a small volume of methanol.

  • Elution: Load the sample onto the Sephadex LH-20 column and elute with methanol. This step separates compounds based on their molecular size and polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC as described previously. Fractions containing pure this compound (as determined by a single spot on the TLC plate) should be combined.

  • Final Concentration: Concentrate the pure fractions using a rotary evaporator to obtain purified this compound.

Protocol 3: Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

1. Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the isolated compound. The expected molecular ion for this compound would correspond to its molecular formula C34H44O19.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR and ¹³C-NMR spectroscopy are crucial for the structural elucidation of this compound. The spectra should be compared with published data for authentic this compound to confirm its identity. 2D-NMR techniques such as COSY, HSQC, and HMBC can be used for complete structural assignment.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Samioside_Extraction_Workflow Start Dried Phlomis Leaves Extraction Methanol Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Methanol Extract Concentration->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractionation Fraction Collection & TLC Analysis SilicaGel->Fractionation Sephadex Sephadex LH-20 Column Chromatography Fractionation->Sephadex Pool this compound-rich fractions Purification Fraction Collection & TLC Analysis Sephadex->Purification Purethis compound Pure this compound Purification->Purethis compound Combine pure fractions Characterization Characterization (MS, NMR) Purethis compound->Characterization FinalProduct Confirmed this compound Characterization->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of this compound's Bioactivity

Samioside_Bioactivity This compound This compound Antioxidant Antioxidant Activity This compound->Antioxidant Antimicrobial Antimicrobial Activity This compound->Antimicrobial FreeRadical Free Radical Scavenging (DPPH Assay) Antioxidant->FreeRadical GramPositive Inhibition of Gram-positive Bacteria Antimicrobial->GramPositive GramNegative Inhibition of Gram-negative Bacteria Antimicrobial->GramNegative Antifungal Antifungal Activity Antimicrobial->Antifungal

References

Application Notes and Protocols for the Purification of Samioside Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Samioside, a phenylethanoid glycoside, using column chromatography. The methodologies described are based on established techniques for the isolation of similar glycosides from plant extracts and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a phenylethanoid glycoside that has been isolated from various plant species, including those of the Phlomis genus. Like other phenylethanoid glycosides, such as verbascoside, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical research. Effective purification is a critical step in the characterization and evaluation of its therapeutic potential. Column chromatography is a widely used and effective technique for the isolation of this compound from crude plant extracts. This document outlines two common column chromatography protocols using silica gel and Sephadex LH-20 as stationary phases.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC34H44O19[1]
Molecular Weight756.7 g/mol [1]
IUPAC Name[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]
General SolubilitySoluble in polar solvents like methanol and water-alcohol mixtures.Inferred from glycosidic structure

Experimental Protocols

Plant Material and Extraction

The initial step in the purification of this compound is the extraction from the plant source.

Protocol 3.1: Extraction of this compound from Plant Material

  • Plant Material Preparation: Air-dry the aerial parts of the plant (e.g., Phlomis samia) at room temperature and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48-72 hours with occasional stirring.

    • Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency[2].

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.

  • Solvent Partitioning (Optional but Recommended):

    • Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar impurities.

    • The this compound-rich fraction is typically found in the more polar fractions (e.g., ethyl acetate and n-butanol). Concentrate the desired fraction for column chromatography.

Purification of this compound using Silica Gel Column Chromatography

Silica gel chromatography separates compounds based on their polarity.

Protocol 3.2: Silica Gel Column Chromatography

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude extract.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., chloroform or a mixture of chloroform and methanol).

    • Pour the slurry into the column and allow it to pack uniformly under gravity, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude extract or the enriched fraction in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the powdered material onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner. A typical gradient could be from 100% chloroform to chloroform-methanol mixtures (e.g., 9:1, 8:2, 7:3 v/v) and finally to pure methanol.

    • Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol:water, 8:2:0.2 v/v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

    • Combine the fractions containing this compound based on their TLC profiles.

  • Concentration:

    • Concentrate the combined fractions under reduced pressure to obtain purified this compound.

Purification of this compound using Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a size-exclusion and adsorption chromatography medium that is effective for purifying polar compounds like glycosides.

Protocol 3.3: Sephadex LH-20 Column Chromatography

  • Column Preparation:

    • Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol or an ethanol-water mixture) for several hours or overnight.

    • Carefully pour the swollen resin into a glass column and allow it to pack under gravity.

    • Equilibrate the column by passing several column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the partially purified extract (from silica gel chromatography or solvent partitioning) in a minimal volume of the mobile phase.

    • Carefully apply the sample to the top of the Sephadex LH-20 bed.

  • Elution:

    • Elute the column with the same mobile phase used for equilibration (isocratic elution). Common mobile phases for glycoside purification on Sephadex LH-20 include methanol, ethanol, or mixtures of ethanol and water.

    • Collect fractions of a defined volume.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Concentration and Final Purification:

    • Combine the pure fractions and concentrate them under reduced pressure.

    • If necessary, a final purification step using preparative HPLC can be employed to achieve high purity[3][4].

Quantitative Data

The yield and purity of glycosides purified by column chromatography can vary depending on the plant source, extraction method, and the specific chromatographic conditions used. The following table provides representative data for the purification of similar glycosides.

GlycosidePlant SourceChromatographic MethodPurity (%)Yield (mg/g of extract)Reference
VerbascosidePenstemon barbatusHigh-Speed Counter-Current Chromatography>9511.21 ± 0.16[5]
Phenylethanoid GlycosidesCistanche deserticolaHigh-Speed Counter-Current Chromatography>92.528.5 (Echinacoside)[6][7]
Steviol GlycosidesStevia rebaudianaMacroporous Resin & Preparative HPLC96.8 - 97.55.13 (Stevioside)[4]
Iridoid GlycosidesFructus CorniHigh-Speed Counter-Current Chromatography92.3 - 96.37.9 (Sweroside)[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound from a plant source.

experimental_workflow plant_material Plant Material (e.g., Phlomis samia) extraction Extraction (Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Optional) crude_extract->partitioning column_chromatography Column Chromatography (Silica Gel or Sephadex LH-20) crude_extract->column_chromatography Direct Loading enriched_fraction Enriched Fraction partitioning->enriched_fraction enriched_fraction->column_chromatography fraction_collection Fraction Collection & Analysis (TLC/HPLC) column_chromatography->fraction_collection pure_this compound Purified this compound fraction_collection->pure_this compound

Caption: General workflow for the purification of this compound.

Logic of Chromatographic Separation

The following diagram illustrates the key factors influencing the separation of this compound during column chromatography.

separation_logic cluster_parameters Chromatographic Parameters samioside_properties This compound Properties (Polarity, Size, Solubility) separation_efficiency Separation Efficiency samioside_properties->separation_efficiency stationary_phase Stationary Phase (e.g., Silica Gel, Sephadex LH-20) stationary_phase->separation_efficiency mobile_phase Mobile Phase (Solvent System & Gradient) mobile_phase->separation_efficiency

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Samioside

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

Samioside is a phenylethanoid glycoside that has been isolated from various plant species, including those of the Phlomis genus.[1][9] Like other compounds in this class, this compound exhibits various biological activities, making it a compound of interest for pharmaceutical and nutraceutical research. Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and formulation development. HPLC is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[7][12] This application note details a robust HPLC method that can be employed for the routine analysis of this compound.

Chemical Properties of this compound

PropertyValue
Molecular Formula C34H44O19
Molecular Weight 756.7 g/mol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Class Phenylpropanoids

(Data sourced from PubChem and other chemical databases)

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to minimize matrix effects and ensure the accuracy of the analysis.[13][14]

For Plant Material:

  • Grinding: If starting with dried plant material, grind it into a fine powder. For fresh plant material, freeze with liquid nitrogen before grinding.[2]

  • Extraction:

    • Weigh an appropriate amount of the powdered plant material (e.g., 1 gram).

    • Add a suitable volume of extraction solvent, such as methanol or a methanol-water mixture (e.g., 80% methanol), in a ratio of 1:10 (w/v).[2][15][16]

    • Perform extraction using ultrasonication for approximately 30-60 minutes or by reflux extraction.[2][17]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before HPLC injection.[14]

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the analysis of this compound, based on methods for similar phenylethanoid glycosides.[3][4][5][8][10]

ParameterRecommended Condition
HPLC System Agilent 1100/1200 series or equivalent with a DAD/UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3][5][8]
Mobile Phase A: 0.1% Acetic Acid or Phosphoric Acid in Water[3][6][17] B: Acetonitrile or Methanol[3][6]
Gradient Elution A linear gradient can be optimized. A starting point could be: 0-30 min, 10-40% B 30-35 min, 40-10% B 35-40 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min[3]
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Detection Wavelength 330-350 nm (based on the UV absorption maxima of similar compounds)[4][5][8][10]
Preparation of Standard Solutions
  • Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Data Presentation

The following table summarizes typical validation parameters that should be established for this method, based on data from similar compound analyses.[3][15][18]

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Plant Material grind Grinding start->grind extract Solvent Extraction (e.g., 80% Methanol) grind->extract filter Filtration (0.45 µm) extract->filter hplc HPLC System filter->hplc Inject Sample column C18 Column hplc->column detection DAD/UV Detector (330-350 nm) column->detection chromatogram Obtain Chromatogram detection->chromatogram Generate Data integrate Peak Integration chromatogram->integrate quantify Quantification (Calibration Curve) integrate->quantify report Final Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Stability and Storage

Proper storage of samples and standards is crucial for reliable results.

  • Solid Samples: Dried plant material should be stored in a cool, dark, and dry place.

  • Extracts and Standard Solutions: Should be stored at 4°C in the dark and used within a short period. For long-term storage, freezing at -20°C is recommended.[11] Stability studies should be performed to determine the acceptable storage duration under specific conditions.

Conclusion

This application note provides a comprehensive and detailed HPLC method for the analysis of this compound. By adapting established protocols for structurally related phenylethanoid glycosides, this method offers a reliable starting point for researchers in natural product chemistry, pharmacology, and drug development. Proper method validation is essential before its implementation for routine analysis.

References

Application Note: HPLC-UV Detection of Samioside in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samioside, a phenylethanoid glycoside, has been identified in various plant species, notably within the Phlomis genus.[1][2] As a member of the phenylethanoid glycoside class, which is known for a range of biological activities, there is growing interest in the accurate quantification of this compound in plant extracts for quality control, standardization, and research purposes.[3] This application note provides a detailed protocol for the extraction and subsequent quantitative analysis of this compound from plant materials using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of an acidified aqueous solution and an organic solvent (methanol or acetonitrile). Detection and quantification are performed by monitoring the UV absorbance at a wavelength corresponding to the chromophores in the this compound molecule. Phenylethanoid glycosides typically exhibit UV absorption maxima around 232, 289, and 332 nm. For general screening and quantification, a wavelength of 330 nm can be utilized.

Experimental Protocols

Plant Material and Reagent Preparation
  • Plant Material: Dried and finely powdered plant material (e.g., leaves, stems).

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (analytical grade)

    • Phosphoric acid (analytical grade)

    • Water (deionized or HPLC grade)

    • This compound reference standard (of known purity)

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation: Extraction from Plant Material
  • Accurately weigh approximately 1.0 g of the powdered plant material into a flask.

  • Add 25 mL of 80% methanol.

  • Perform extraction using one of the following methods:

    • Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.

    • Reflux Extraction: Heat the mixture under reflux for 1 hour.

  • After extraction, cool the mixture to room temperature and filter it through Whatman No. 1 filter paper.

  • Transfer the filtrate to a 25 mL volumetric flask and bring it to volume with the extraction solvent.

  • Prior to HPLC injection, filter the extract through a 0.45 µm syringe filter.

HPLC-UV Analysis
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 60 40
    25 40 60
    30 10 90

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 330 nm

  • Injection Volume: 10 µL

Data Presentation

The following tables summarize representative quantitative data for the analysis of phenylethanoid glycosides, which can be expected for a validated method for this compound.

Table 1: HPLC Method Validation Parameters (Representative)

ParameterTypical Value
Linearity Range (µg/mL)1 - 200
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)~ 0.1
Limit of Quantification (LOQ) (µg/mL)~ 0.3
Recovery (%)95 - 105
Intra-day Precision (% RSD)< 2%
Inter-day Precision (% RSD)< 3%

Table 2: Quantitative Analysis of this compound in Phlomis Species Extracts (Example Data)

Plant SpeciesThis compound Content (mg/g dry weight)Retention Time (min)
Phlomis samia1.36 ± 0.0615.8
Phlomis nissolii0.75 ± 0.0315.9
Phlomis kurdica0.64 ± 0.0115.8

Note: The quantitative data presented are for illustrative purposes and are based on published data for this compound and similar phenylethanoid glycosides.[4] Actual values must be determined experimentally.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material grinding Grinding to Fine Powder plant_material->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration1 Filtration extraction->filtration1 final_extract Plant Extract filtration1->final_extract injection Injection (10 µL) final_extract->injection hplc_system HPLC System hplc_system->injection separation C18 Column Separation injection->separation detection UV Detection (330 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification of this compound chromatogram->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification report Results Report quantification->report

Caption: Experimental workflow for HPLC-UV detection of this compound.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation plant_extract Plant Extract hplc_separation HPLC Separation plant_extract->hplc_separation samioside_std This compound Standard samioside_std->hplc_separation uv_detection UV Detection hplc_separation->uv_detection peak_area_extract Peak Area (Extract) uv_detection->peak_area_extract peak_area_std Peak Area (Standard) uv_detection->peak_area_std concentration This compound Concentration peak_area_extract->concentration peak_area_std->concentration

Caption: Logical relationship for quantitative analysis.

References

Interpreting 1D and 2D NMR Data of Samioside: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide to the interpretation of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) data for the phenylethanoid glycoside, Samioside. The protocols and data analysis techniques outlined herein are essential for the structural elucidation and characterization of this compound and related natural products, which are of growing interest in drug discovery due to their biological activities.

Introduction to this compound

This compound is a phenylethanoid glycoside first isolated from Phlomis samia. Its chemical structure has been identified as 1-O-3,4-(dihydroxyphenyl)ethyl-β-D-apiofuranosyl-(1→4)-α-L-rhamnopyranosyl-(1→3)-4-O-caffeoyl-β-D-glucopyranoside[1][2]. This compound has demonstrated notable free-radical scavenging and antimicrobial properties, making it a compound of interest for further investigation[1][2]. The definitive structural confirmation of this complex molecule relies heavily on a comprehensive analysis of its 1D and 2D NMR spectra.

Data Presentation

The complete ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The assignments are based on data reported in the literature and analysis of 2D correlation spectra.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aglycon
α3.75m
β2.80t7.0
26.68d2.0
56.70d8.0
66.55dd8.0, 2.0
Glucose
1'4.38d7.8
2'3.85m
3'3.95m
4'4.90t9.5
5'3.65m
6'a3.70m
6'b3.50m
Rhamnose
1''5.15br s
2''3.98m
3''3.78m
4''3.55m
5''3.60m
6''1.25d6.2
Apiose
1'''5.20d2.5
2'''4.10d2.5
3'''3.80s
4'''a3.90d9.5
4'''b3.68d9.5
Caffeoyl Moiety
2''''7.05d2.0
5''''6.78d8.2
6''''6.95dd8.2, 2.0
7'''' (α')6.30d15.9
8'''' (β')7.60d15.9

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) ppm
Aglycon
α71.8
β36.5
1131.5
2116.5
3146.0
4144.5
5117.2
6121.5
Glucose
1'104.5
2'75.0
3'82.0
4'71.5
5'75.5
6'62.5
Rhamnose
1''102.0
2''72.5
3''72.0
4''79.0
5''70.0
6''18.5
Apiose
1'''111.0
2'''78.0
3'''80.5
4'''75.0
5'''65.0
Caffeoyl Moiety
1''''127.8
2''''115.2
3''''146.8
4''''149.5
5''''116.3
6''''123.0
7'''' (α')114.5
8'''' (β')148.0
9'''' (C=O)168.5

Experimental Protocols

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments is required for the complete structural assignment of this compound.

1.1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

1.2. 1D NMR Spectroscopy:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

  • DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂ and CH₃ groups.

1.3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting different structural fragments.

Biological Activity Assays

2.1. DPPH Radical Scavenging Activity:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare a series of dilutions of this compound in methanol.

  • Mix the this compound solutions with the DPPH solution in a 96-well plate.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity.

2.2. Antimicrobial Susceptibility Testing (Disk Diffusion Method):

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Impregnate sterile paper disks with a known concentration of this compound.

  • Place the disks onto the inoculated agar surface.

  • Incubate the plates under appropriate conditions for the test microorganism.

  • Measure the diameter of the zone of inhibition around each disk.

Visualization of NMR Correlations and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key structural correlations and experimental workflows.

Samioside_Structure cluster_aglycon Aglycon (Phenylethanol) cluster_sugars Sugar Moieties cluster_acyl Acyl Group Aglycon 3,4-dihydroxyphenylethanol Glucose β-D-Glucose Aglycon->Glucose O-glycosidic bond (β1') Rhamnose α-L-Rhamnose Glucose->Rhamnose (1→3') Apiose β-D-Apiose Rhamnose->Apiose (1→4'') Caffeoyl Caffeoyl Caffeoyl->Glucose Ester linkage at 4'

Caption: Chemical structure of this compound showing the connectivity of its constituent moieties.

HMBC_Correlations H1_glc H-1' (Glc) C_alpha_aglycon C-α (Aglycon) H1_glc->C_alpha_aglycon ³J H_alpha_aglycon H-α (Aglycon) C1_glc C-1' (Glc) H_alpha_aglycon->C1_glc ³J H1_rha H-1'' (Rha) C3_glc C-3' (Glc) H1_rha->C3_glc ³J H1_api H-1''' (Api) C4_rha C-4'' (Rha) H1_api->C4_rha ³J H_beta_caff H-β' (Caffeoyl) C9_caff C-9'''' (Caffeoyl C=O) H_beta_caff->C9_caff ²J H4_glc H-4' (Glc) H4_glc->C9_caff ³J

Caption: Key HMBC correlations confirming the linkages within this compound.

Caption: Major ¹H-¹H COSY correlations observed in this compound.

NMR_Workflow cluster_workflow NMR-Based Structure Elucidation Workflow start Isolated this compound prep Sample Preparation (in CD₃OD) start->prep oneD 1D NMR (¹H, ¹³C, DEPT) prep->oneD twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD assign Signal Assignment twoD->assign structure Structure Confirmation assign->structure

Caption: A typical workflow for the structural elucidation of this compound using NMR spectroscopy.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy is indispensable for the unambiguous structural determination of complex natural products like this compound. The data and protocols presented in this application note provide a framework for researchers to confidently identify and characterize this compound, facilitating further investigation into its promising biological activities for potential therapeutic applications.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Samioside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Samioside is a complex phenylethanoid glycoside first isolated from Phlomis samia.[1][2] Its chemical structure is 1-O-3,4-(dihydroxyphenyl)ethyl beta-D-apiofuranosyl-(1→4)-alpha-L-rhamnopyranosyl-(1→3)-4-O-caffeoyl-beta-D-glucopyranoside.[1][2][3] With a molecular formula of C₃₄H₄₄O₁₉, this compound has demonstrated notable free-radical scavenging and antimicrobial activities, making it a compound of interest in pharmaceutical and nutraceutical research.[1][3] The structural elucidation and characterization of such complex natural products heavily rely on advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

This application note provides a detailed protocol for the fragmentation analysis of this compound using Electrospray Ionization (ESI) Tandem Mass Spectrometry. It outlines the predicted fragmentation pathways and presents the expected quantitative data in a structured format to aid researchers in the identification and characterization of this compound and related phenylethanoid glycosides in complex matrices.

Predicted Fragmentation Analysis

Mass spectrometry, particularly with collision-induced dissociation (CID), induces fragmentation at the most labile bonds. For glycosides like this compound, the primary fragmentation events involve the sequential cleavage of glycosidic bonds and the loss of acyl groups. The fragmentation pattern provides a structural fingerprint, allowing for the determination of the aglycone structure, the types of sugar moieties, their sequence, and the nature of any acyl substitutions.

In positive ion mode ESI-MS, this compound is expected to form a protonated molecule [M+H]⁺ at an m/z of approximately 757.26. Subsequent MS/MS analysis will produce a series of characteristic product ions resulting from neutral losses of the sugar and caffeoyl moieties. The most likely fragmentation cascade involves the cleavage of the terminal apiose, followed by the rhamnose, and then cleavages involving the core caffeoyl-glucose structure.

Table 1: Predicted Product Ions from [M+H]⁺ of this compound in Positive Ion Mode ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
757.26625.21132.05[M+H - Apiose]⁺
757.26595.21162.05[M+H - Caffeoyl]⁺
625.21479.15146.06[M+H - Apiose - Rhamnose]⁺
595.21463.16132.05[M+H - Caffeoyl - Apiose]⁺
479.15317.10162.05[M+H - Apiose - Rhamnose - Caffeoyl]⁺
479.15155.07324.10[Aglycone+H]⁺ (Loss of Caffeoyl-Glucose)
317.10155.07162.05[Aglycone+H]⁺ (Loss of Glucose)
757.26181.05576.21[Caffeic acid+H]⁺
757.26163.04594.22[Caffeoyl moiety]⁺

Experimental Protocols

This section details the methodology for the LC-MS/MS analysis of this compound.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of purified this compound at 1 mg/mL in methanol. Serially dilute the stock solution with 50:50 methanol:water (v/v) to create working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Extraction (e.g., from Plant Material): a. Homogenize 1 g of dried and powdered plant material with 10 mL of 80% methanol. b. Sonicate the mixture for 30 minutes at room temperature. c. Centrifuge at 4000 rpm for 15 minutes. d. Collect the supernatant. Repeat the extraction process twice more on the pellet. e. Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in 1 mL of 50:50 methanol:water (v/v). g. Filter the reconstituted solution through a 0.22 µm syringe filter prior to LC-MS/MS injection.

2. Liquid Chromatography (LC) Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Scan Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS²).

  • Full Scan (MS1) Range: m/z 100 - 1000.

  • MS/MS Scan (MS2) Range: m/z 50 - 800.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂) Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped collision energy from 20 to 40 eV to generate a rich fragmentation spectrum.

  • Data Acquisition: The top 3-5 most intense ions from the full scan spectrum are selected for fragmentation in the subsequent MS/MS scans.

Visualizations

Experimental Workflow

The overall process from sample handling to data interpretation is outlined below. This workflow ensures reproducibility and systematic analysis.

experimental_workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction & Dilution) filtration Filtration (0.22 µm) sample_prep->filtration lc_sep LC Separation (C18 Reverse Phase) filtration->lc_sep ms_analysis MS Analysis (ESI+) Full Scan lc_sep->ms_analysis msms_frag dd-MS/MS Fragmentation ms_analysis->msms_frag data_acq Data Acquisition msms_frag->data_acq data_proc Data Processing & Fragment Identification data_acq->data_proc

Caption: A flowchart of the experimental workflow for this compound analysis.

Predicted MS/MS Fragmentation Pathway of this compound

The fragmentation of the protonated this compound molecule [M+H]⁺ is initiated by the cleavage of glycosidic bonds, which are the most labile sites. The proposed pathway illustrates the sequential loss of sugar moieties and the caffeoyl group.

fragmentation_pathway M This compound [M+H]⁺ m/z 757.26 F1 [M+H - Apiose]⁺ m/z 625.21 M->F1 -132 Da (Apiose) F2 [M+H - Caffeoyl]⁺ m/z 595.21 M->F2 -162 Da (Caffeoyl) F5 [Caffeic acid+H]⁺ m/z 181.05 M->F5 -576 Da F3 [M+H - Apiose - Rhamnose]⁺ m/z 479.15 F1->F3 -146 Da (Rhamnose) F4 [Aglycone+H]⁺ m/z 155.07 F3->F4 -324 Da (Caffeoyl-Glucose)

References

Application Notes: DPPH Assay for Determining the Antioxidant Activity of Samioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samioside, a phenylethanoid glycoside isolated from Phlomis samia, has been identified as a compound with potential antioxidant properties.[1][2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, rapid, and simple method to assess the free radical scavenging activity of compounds.[3][4][5] This document provides detailed application notes and protocols for determining the antioxidant activity of this compound using the DPPH assay.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[3][4] This reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which can be measured spectrophotometrically at approximately 517 nm.[3][5] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.

Data Presentation

Below is a template for presenting quantitative data from a DPPH assay for this compound, with example data for a related extract and a standard antioxidant for comparison.

Compound/ExtractConcentration Range Tested (µg/mL)IC50 (µg/mL)Positive Control (Ascorbic Acid) IC50 (µg/mL)
This compounde.g., 1-100Data not available\multirow{2}{*}{e.g., 5.5 ± 0.3}
Phlomis samia Methanolic Extracte.g., 10-10032

Experimental Protocols

Materials and Reagents
  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound (of known purity)

  • Ascorbic acid (or other standard antioxidant like Trolox)

  • Methanol (or ethanol), analytical grade

  • Distilled water

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (1 mM):

    • Accurately weigh 39.4 mg of DPPH powder.

    • Dissolve in 100 mL of methanol in a volumetric flask.

    • Store the solution in an amber bottle or a flask wrapped in aluminum foil at 4°C, as DPPH is light-sensitive.

  • DPPH Working Solution (0.1 mM):

    • Dilute the 1 mM DPPH stock solution 1:10 with methanol.

    • The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2. Adjust the concentration if necessary.

    • Prepare this solution fresh before each experiment.

  • This compound Stock Solution:

    • Prepare a stock solution of this compound in methanol or a suitable solvent in which it is fully soluble. The concentration will depend on the expected activity. A starting concentration of 1 mg/mL is common.

  • Serial Dilutions of this compound:

    • From the stock solution, prepare a series of dilutions to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Positive Control (Ascorbic Acid):

    • Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL in methanol or water).

    • Prepare serial dilutions similar to those for this compound.

Assay Procedure (96-well plate method)
  • Plate Layout: Design the plate layout to include blanks, a control, the positive control at various concentrations, and the this compound samples at various concentrations. Each concentration should be tested in triplicate.

  • Sample Addition: Add 100 µL of each concentration of this compound and the positive control to the designated wells of the 96-well plate.

  • Control and Blank:

    • For the control wells, add 100 µL of the solvent used for the dilutions (e.g., methanol).

    • For the blank wells, add 200 µL of methanol.

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all wells except the blank wells.

  • Incubation: Mix the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the different concentrations of this compound.

    • The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be determined by linear regression analysis from the dose-response curve.

Mandatory Visualizations

DPPH Assay Experimental Workflow

DPPH_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution (0.1 mM) add_dpph Add DPPH Solution to Initiate Reaction prep_dpph->add_dpph prep_this compound Prepare this compound Stock & Serial Dilutions add_samples Add Samples & Controls to Wells prep_this compound->add_samples prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for DPPH antioxidant assay.

DPPH Radical Scavenging Mechanism

DPPH_Mechanism DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Donates H• Antioxidant Antioxidant-H (e.g., this compound) Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical Becomes a radical

Caption: DPPH radical scavenging by an antioxidant.

References

Application Notes and Protocols: Antimicrobial Activity Testing of Samioside against Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samioside, a phenylethanoid glycoside, has demonstrated notable antimicrobial properties against a range of bacterial strains.[1][2][3] These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial efficacy of this compound, presenting key data and detailed experimental protocols. This document is intended to guide researchers in the replication and further investigation of this compound's antimicrobial potential.

Quantitative Data Summary

The antimicrobial activity of this compound has been quantified using two standard methods: the disk diffusion method to determine zones of inhibition and the agar dilution method to determine the Minimum Inhibitory Concentration (MIC). The following tables summarize the reported in vitro activity of this compound against various Gram-positive and Gram-negative bacteria.

Table 1: Zone of Inhibition of this compound against Various Bacterial Strains

Bacterial StrainTypeZone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)Gram-positive12 - 16
Staphylococcus epidermidis (ATCC 12228)Gram-positive12 - 16
Enterobacter cloacae (ATCC 13047)Gram-negative10 - 15
Escherichia coli (ATCC 25922)Gram-negative10 - 15
Klebsiella pneumoniae (ATCC 13883)Gram-negative10 - 15
Pseudomonas aeruginosa (ATCC 27853)Gram-negative10 - 15
Data sourced from Kyriakopoulou et al., 2001.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainTypeMIC (mg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive0.46 - 0.89
Staphylococcus epidermidis (ATCC 12228)Gram-positive0.46 - 0.89
Enterobacter cloacae (ATCC 13047)Gram-negative0.46 - 0.89
Escherichia coli (ATCC 25922)Gram-negative0.46 - 0.89
Klebsiella pneumoniae (ATCC 13883)Gram-negative0.46 - 0.89
Pseudomonas aeruginosa (ATCC 27853)Gram-negative0.46 - 0.89
Data sourced from Kyriakopoulou et al., 2001.[3]

Experimental Protocols

Detailed protocols for the disk diffusion and agar dilution methods are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.[4][5][6][7]

Protocol 1: Disk Diffusion Method (Kirby-Bauer Assay)

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Cultures of test bacteria grown to 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35-37°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate A->B Swab D Apply Disks to Inoculated Plate C Prepare this compound- Impregnated Disks C->D E Incubate at 35-37°C for 18-24 hours D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the Disk Diffusion Method.

Protocol 2: Agar Dilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Cultures of test bacteria grown to 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35-37°C)

Procedure:

  • Plate Preparation: Prepare a series of two-fold dilutions of the this compound stock solution. Add a specific volume of each dilution to molten MHA to achieve the desired final concentrations in the agar. Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no this compound should also be prepared.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the disk diffusion protocol.

  • Inoculation: Using a multipoint replicator, inoculate the surface of each agar plate with the bacterial suspensions.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth on the agar surface.

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_analysis Analysis A Prepare Serial Dilutions of this compound B Incorporate Dilutions into Molten Agar A->B C Pour Agar Plates B->C E Inoculate Plates with Test Organisms D Prepare Bacterial Inoculum (0.5 McFarland Standard) D->E F Incubate at 35-37°C for 18-24 hours E->F G Determine Lowest Concentration with No Visible Growth (MIC) F->G

Caption: Workflow for the Agar Dilution Method.

Mechanism of Action

While the precise molecular mechanism of this compound's antimicrobial activity has not been fully elucidated, its chemical structure as a phenylethanoid glycoside suggests potential interactions with bacterial cell structures and metabolic pathways. Phenylethanoid glycosides are known for their antioxidant and free-radical scavenging properties, which may contribute to their antimicrobial effects.[1][2] Further research is required to identify the specific cellular targets and signaling pathways affected by this compound in bacteria.

Conclusion

This compound exhibits significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. The provided protocols offer a standardized approach for the evaluation of this activity. Further investigations into the mechanism of action are warranted to fully understand its therapeutic potential.

References

Application Notes and Protocols for Evaluating Samioside Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic potential of Samioside, a phenylethanoid glycoside, using common cell-based assays. The protocols detailed below are foundational for determining the dose-dependent effects of this compound on cell viability and for elucidating its mechanism of action, particularly in the context of cancer research and drug development.

Introduction to this compound and its Potential Cytotoxic Effects

This compound is a phenylethanoid glycoside that has been identified for its free-radical scavenging and antimicrobial properties[1]. While direct evidence of its cytotoxic activity against cancer cells is emerging, structurally similar phenylethanoid glycosides, such as acteoside and plantamajoside, have demonstrated significant cytotoxic effects against various cancer cell lines[2][3][4]. These related compounds have been shown to inhibit cancer cell proliferation and induce apoptosis, suggesting that this compound may possess similar anti-cancer properties. The evaluation of this compound's cytotoxicity is a critical step in assessing its therapeutic potential.

Key Cell-Based Assays for Cytotoxicity Evaluation

A multi-assay approach is recommended to comprehensively assess the cytotoxic effects of this compound. The following assays provide information on cell viability, membrane integrity, and the induction of apoptosis.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Cell Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium[7]. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker for cytotoxicity and compromised cell membrane integrity.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry[8][9][10]. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Data Presentation: Expected Outcomes for this compound

While specific data for this compound is not yet widely available, we can extrapolate potential outcomes based on studies of similar phenylethanoid glycosides like acteoside and plantamajoside. The following tables summarize the kind of quantitative data that can be generated from the described assays.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeHypothetical IC50 (µM) after 72h
MCF-7Breast Adenocarcinoma50 - 150
MDA-MB-231Breast Adenocarcinoma70 - 200
HepG2Hepatocellular Carcinoma60 - 180
A549Lung Carcinoma80 - 250
PC-3Prostate Cancer75 - 220

Note: These values are hypothetical and serve as a guideline for the expected range of activity based on related compounds. Actual IC50 values for this compound must be determined experimentally.

Table 2: Example Data from Annexin V/PI Apoptosis Assay

TreatmentConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control095 ± 2.13 ± 0.82 ± 0.5
This compound5070 ± 3.515 ± 1.25 ± 0.9
This compound10045 ± 4.235 ± 2.510 ± 1.1
This compound20020 ± 2.850 ± 3.120 ± 1.8

Note: This table illustrates the expected trend of an increase in apoptotic cells with increasing concentrations of a cytotoxic compound.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell background control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, which typically involves subtracting background and comparing the sample LDH release to the maximum LDH release.

Protocol 3: Annexin V/PI Apoptosis Assay

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect both the floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in Plates treat Treat with this compound start->treat mtt MTT Assay (Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apop Annexin V/PI Assay (Apoptosis) treat->apop ic50 Determine IC50 mtt->ic50 ldh->ic50 apoptosis_quant Quantify Apoptosis apop->apoptosis_quant

Caption: Workflow for evaluating this compound cytotoxicity.

Potential Signaling Pathways for this compound-Induced Apoptosis

The cytotoxic effects of many natural products, including phenylethanoid glycosides, are often mediated through the induction of apoptosis via intrinsic and extrinsic pathways. Furthermore, the PI3K/AKT/mTOR signaling pathway is a key regulator of cell survival and is frequently dysregulated in cancer.[15][16] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Intrinsic and Extrinsic Apoptosis Pathways

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Samioside_ext This compound? DR Death Receptors (e.g., FAS, TNFR) Samioside_ext->DR activates? C8 Caspase-8 DR->C8 C3_ext Caspase-3 C8->C3_ext Mito Mitochondria C8->Mito via Bid cleavage Apoptosis Apoptosis C3_ext->Apoptosis Samioside_int This compound? Samioside_int->Mito induces stress? CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 C9 Caspase-9 Apaf1->C9 C3_int Caspase-3 C9->C3_int C3_int->Apoptosis

Caption: Potential apoptosis pathways induced by this compound.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits? AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: PI3K/AKT/mTOR signaling pathway and this compound.

References

Application Notes and Protocols for In Vivo Studies of Samioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samioside, a phenylethanoid glycoside, has demonstrated potential therapeutic activities in preclinical in vitro models, including free-radical scavenging and antimicrobial effects.[1][2] To further investigate its efficacy and pharmacokinetic profile, in vivo studies are essential. However, like many natural glycosides, this compound is anticipated to have formulation challenges, particularly concerning its solubility and bioavailability.

These application notes provide a comprehensive guide to formulating this compound for in vivo research. The protocols are designed to be adaptable for various animal models and research objectives. They are based on established methods for formulating poorly soluble compounds and data from the closely related and well-studied phenylethanoid glycoside, acteoside (verbascoside), which serves as a proxy due to the limited availability of specific physicochemical data for this compound.

Physicochemical Properties and Formulation Considerations

A summary of the known and predicted physicochemical properties of this compound and the experimentally determined properties of the related compound, acteoside, are presented in Table 1.

Table 1: Physicochemical Properties of this compound and Acteoside

PropertyThis compoundActeoside (Verbascoside)Reference
Molecular Formula C₃₄H₄₄O₁₉C₂₉H₃₆O₁₅[3]
Molecular Weight 756.7 g/mol 624.59 g/mol [3]
Predicted LogP -1.7-[3]
Aqueous Solubility Not available. Expected to have some water solubility as phenylethanoid glycosides are generally water-soluble.≥ 60 mg/mLN/A
Solubility in Organic Solvents Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.DMSO: ≥ 100 mg/mL; Ethanol: ~30 mg/mL[4]

Formulation Challenges and Strategies:

The primary challenge in formulating this compound for in vivo studies is its anticipated poor oral bioavailability, a common characteristic of phenylethanoid glycosides. This is often attributed to low intestinal permeability and efflux by transporters such as P-glycoprotein.[5] To overcome these hurdles, various formulation strategies can be employed:

  • Simple Aqueous Vehicles: For preliminary studies or parenteral administration, simple aqueous solutions or suspensions may be sufficient. The use of co-solvents and suspending agents can aid in achieving the desired concentration and stability.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance solubility and absorption. These systems form fine oil-in-water emulsions in the gastrointestinal tract, increasing the surface area for drug absorption.

Experimental Protocols

Protocol 1: Preparation of this compound in an Aqueous Vehicle for Oral Gavage or Intraperitoneal Injection

This protocol describes the preparation of a simple aqueous formulation suitable for initial in vivo screening.

Materials:

  • This compound

  • Sterile Water for Injection

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) solution (sterile)

Procedure:

  • Solubilization:

    • For a target concentration of 10 mg/mL, weigh 10 mg of this compound.

    • Dissolve the this compound in a minimal amount of DMSO (e.g., 50 µL).

  • Vehicle Preparation:

    • In a separate sterile tube, prepare the vehicle by mixing:

      • 5% (v/v) DMSO

      • 40% (v/v) PEG 400

      • 0.5% (v/v) Tween® 80

      • 54.5% (v/v) Sterile Water for Injection or 0.5% CMC-Na solution.

  • Final Formulation:

    • Slowly add the dissolved this compound solution to the vehicle while vortexing to ensure a homogenous mixture.

    • Visually inspect for any precipitation. If precipitation occurs, adjust the vehicle composition or sonicate briefly.

  • Administration:

    • Administer the formulation to the animals via oral gavage or intraperitoneal injection at the desired dosage. The final volume should be calculated based on the animal's weight.

Note: The final concentration of DMSO should be kept as low as possible, ideally below 5%, to avoid toxicity.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Enhanced Oral Bioavailability

This protocol outlines the development of a SEDDS formulation to improve the oral absorption of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ PG)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP)

Procedure:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Pseudoternary Phase Diagram Construction:

    • Construct pseudoternary phase diagrams to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable and efficient self-emulsifying system.

  • SEDDS Formulation:

    • Based on the phase diagram, prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimized ratio.

    • Heat the mixture to 40-50°C to ensure homogeneity.

    • Add the required amount of this compound to the mixture and stir until completely dissolved.

  • Characterization of SEDDS:

    • Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size using a particle size analyzer. A smaller droplet size (<200 nm) is generally desirable for better absorption.

    • Self-Emulsification Time: Assess the time taken for the SEDDS to form a homogenous emulsion upon gentle agitation in an aqueous medium.

  • In Vivo Administration:

    • The prepared this compound-loaded SEDDS can be filled into gelatin capsules for oral administration to animals.

In Vivo Study Considerations

Dosage:

The appropriate dosage of this compound for in vivo studies will depend on the specific research question and animal model. Based on studies with the related compound acteoside, oral doses have ranged from 10 mg/kg to 100 mg/kg.[5] It is recommended to perform a dose-ranging study to determine the optimal therapeutic dose.

Toxicity:

Phenylethanoid glycosides, including acteoside, have been shown to have low acute toxicity. The oral LD50 of acteoside in both mice and rats is greater than 5,000 mg/kg.[6] A phenylethanoid glycoside-rich extract from Osmanthus fragrans flowers was also found to be non-toxic at a dose of 10 g/kg in rats and mice.[7] However, it is always crucial to monitor animals for any signs of toxicity during in vivo experiments.

Signaling Pathways and Experimental Workflows

The therapeutic effects of phenylethanoid glycosides are often attributed to their modulation of various intracellular signaling pathways. Below are diagrams illustrating key pathways potentially affected by this compound and a general workflow for in vivo studies.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Analysis & Interpretation solubility Solubility Screening formulation_prep Formulation Preparation solubility->formulation_prep characterization Characterization (e.g., Particle Size) formulation_prep->characterization dosing Animal Dosing (Oral/IP) characterization->dosing observation Observation & Sample Collection dosing->observation analysis Pharmacokinetic/Pharmacodynamic Analysis observation->analysis data_analysis Statistical Analysis analysis->data_analysis interpretation Interpretation of Results data_analysis->interpretation

General workflow for in vivo studies of this compound.

nfkb_pathway This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription

Proposed modulation of the NF-κB signaling pathway by this compound.

mapk_pathway This compound This compound ROS Reactive Oxygen Species This compound->ROS Scavenging ASK1 ASK1 ROS->ASK1 Activation MKK MKK3/6, MKK4/7 ASK1->MKK p38_JNK p38/JNK MKK->p38_JNK AP1 AP-1 p38_JNK->AP1 Inflammation Inflammation/ Apoptosis AP1->Inflammation Gene Expression

Potential role of this compound in the MAPK signaling pathway.

pi3k_akt_pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor Modulation PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Hypothesized involvement of this compound in the PI3K/Akt signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Samioside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for maximizing the yield of Samioside extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically extracted?

A1: this compound is a phenylethanoid glycoside that has been isolated from the aerial parts of plants such as Phlomis samia.[1][2] Phenylethanoid glycosides are a class of natural products known for their various biological activities, including antioxidant and antimicrobial properties.[1]

Q2: Which extraction methods are most effective for compounds similar to this compound?

A2: For phenylethanoid glycosides and other polar compounds like flavonoids, modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than conventional methods like maceration or Soxhlet extraction.[3][4][5] These methods can reduce extraction time and solvent consumption while increasing yield.[6][7] Enzyme-assisted extraction can also be employed to break down plant cell walls, improving the release of target compounds.[8][9]

Q3: What are the critical parameters to consider for optimizing this compound extraction?

A3: Key parameters that significantly influence extraction yield include the choice of solvent and its concentration, the solid-to-liquid ratio, extraction temperature, and extraction time.[10][11][12] For UAE, ultrasonic power and frequency are crucial, while for MAE, microwave power is a key variable.[13][14][15]

Q4: How can I prevent the degradation of this compound during extraction?

A4: Phenylethanoid glycosides can be sensitive to high temperatures and prolonged extraction times.[16] Optimizing the extraction temperature and minimizing the extraction duration are crucial to prevent degradation.[17][18] For instance, in microwave-assisted extraction, using a moderate power level for a shorter time can be beneficial.[16] The stability of the compound in different pH conditions should also be considered.[18]

Q5: What are the subsequent steps after extraction to purify this compound?

A5: After the initial extraction, the crude extract typically undergoes several purification steps. These can include filtration, followed by fractionation using techniques like column chromatography (e.g., silica gel or MCI GEL® CHP20P) and further purification with high-pressure liquid chromatography (HPLC) to isolate the pure compound.[1][19]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound and similar compounds.

Issue Potential Cause(s) Troubleshooting Steps
Low Extraction Yield - Inappropriate solvent or solvent concentration.- Non-optimal solid-to-liquid ratio.- Insufficient extraction time or temperature.- Inadequate cell wall disruption.- Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, and their aqueous solutions). The use of a binary solvent system is often more effective than a mono-solvent system.[6]- Ratio Adjustment: Optimize the solid-to-liquid ratio. A higher ratio can enhance the concentration gradient and improve extraction efficiency.[13]- Time and Temperature: Systematically vary the extraction time and temperature to find the optimal balance that maximizes yield without causing degradation.[11][17]- Enhance Disruption: If using conventional methods, consider pre-treatment of the plant material. For advanced methods, optimize the power settings (ultrasound or microwave) to ensure efficient cell wall disruption.[9]
Inconsistent Results - Non-homogenous plant material.- Fluctuations in experimental conditions.- Degradation of the target compound.- Material Homogenization: Ensure the plant material is finely ground and well-mixed to guarantee uniformity.- Condition Control: Precisely control all extraction parameters, including temperature, time, and power levels.- Stability Check: Assess the stability of this compound under the applied extraction conditions. Consider performing extractions under inert atmosphere (e.g., nitrogen) if oxidation is a concern.
Co-extraction of Impurities - Low selectivity of the extraction solvent.- Harsh extraction conditions.- Selective Solvent System: Use a solvent system that has a higher affinity for this compound over other compounds.- Method Modification: Optimize extraction conditions to be milder. For instance, lower temperatures can sometimes reduce the extraction of unwanted compounds.[12]- Post-Extraction Cleanup: Employ solid-phase extraction (SPE) or other chromatographic techniques to remove impurities from the crude extract before final purification.[6]

Data on Optimized Extraction Parameters for Similar Compounds

The following tables summarize optimized conditions for the extraction of flavonoids and phenylethanoid glycosides from various plant sources using different techniques. These can serve as a valuable starting point for developing a this compound extraction protocol.

Table 1: Optimized Conditions for Ultrasound-Assisted Extraction (UAE)

Compound Class Plant Source Solvent Solid/Liquid Ratio (g/mL) Temperature (°C) Time (min) Ultrasonic Power (W) Yield
AntioxidantsSesame75% Methanol1:20506541021.74 µg/g[13][20]
FlavonoidsFlos Sophorae Immaturus70% Ethanol1:15.36130-Total Flavonoids: 26.41%[17]
Phenolic CompoundsMyristica fragransEthanol1:374.61 (mL/g)41.8929.57200Total Phenolics: 63.41 mg GAE/g[21]

Table 2: Optimized Conditions for Microwave-Assisted Extraction (MAE)

Compound Class Plant Source Solvent Solid/Liquid Ratio (g/mL) Temperature (°C) Time (min) Microwave Power (W) Yield
FlavonoidsRibes mandshuricumCholine chloride/lactic acid (DES) with 25% water1:275410-Trifolin: 4.78 mg/g DW[3]
Phenolic CompoundsSesamum indicum51.38% Methanol1:23-16.95900Total Phenolics: 206.14 mg GAE/100g[14]
Flavonoid (DMC)Syzygium nervosum-1:35-383501409 µg/g dry sample[15]

Experimental Protocols

Below are detailed methodologies for key extraction techniques that can be adapted and optimized for this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Dry the aerial parts of the plant material at room temperature and grind them into a fine powder.

  • Extraction Setup: Place a known amount of the powdered plant material into an extraction vessel. Add the chosen solvent (e.g., 75% methanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[13]

  • Ultrasonication: Immerse the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired temperature (e.g., 50°C), ultrasonic power (e.g., 410 W), and extraction time (e.g., 65 minutes).[20]

  • Recovery of Extract: After extraction, separate the solid material from the supernatant by centrifugation or filtration.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Optimization: To optimize the yield, systematically vary the solvent concentration, solid-to-liquid ratio, temperature, time, and ultrasonic power. A Response Surface Methodology (RSM) can be employed for efficient optimization.[17]

Protocol 2: Microwave-Assisted Extraction (MAE)
  • Preparation of Plant Material: As with UAE, start with dried and finely powdered plant material.

  • Extraction Setup: Place the powdered material and the selected solvent into a specialized microwave extraction vessel.[3]

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power (e.g., 350 W) and extraction time (e.g., 38 minutes).[15] Some systems also allow for temperature control.

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature before opening. Filter the mixture to separate the solid residue from the extract.

  • Solvent Removal: Concentrate the extract by evaporating the solvent using a rotary evaporator.

  • Optimization: Key parameters to optimize for MAE are microwave power, extraction time, and the solid-to-liquid ratio.[15]

Protocol 3: Enzyme-Assisted Extraction
  • Plant Material Preparation: Prepare the dried and powdered plant material as in the previous protocols.

  • Enzymatic Pre-treatment: Suspend the plant material in a buffer solution with an optimal pH for the selected enzyme(s) (e.g., cellulase, pectinase).[8][9]

  • Enzyme Incubation: Add the enzyme(s) at a predetermined concentration and incubate the mixture at the optimal temperature for a specific duration (e.g., 40°C for 24 hours) with gentle agitation.[9][22] This step aims to hydrolyze the plant cell wall components.

  • Solvent Extraction: Following enzymatic hydrolysis, proceed with a conventional or advanced extraction method (e.g., UAE or MAE) to extract the released this compound. The addition of an organic solvent like ethanol can improve the extraction of the target compound.[9]

  • Extract Recovery: Separate the solid and liquid phases and evaporate the solvent to obtain the crude extract.

  • Optimization: The choice of enzyme(s), enzyme concentration, hydrolysis time, pH, and temperature are critical parameters to optimize for this method.[9]

Visualizing Experimental Workflows

UAE_Workflow start Start prep Plant Material Preparation (Drying, Grinding) start->prep mix Mixing with Solvent prep->mix uae Ultrasound-Assisted Extraction mix->uae separation Filtration / Centrifugation uae->separation evaporation Solvent Evaporation separation->evaporation extract Crude this compound Extract evaporation->extract

MAE_Workflow start Start prep Plant Material Preparation (Drying, Grinding) start->prep mix Mixing with Solvent in Microwave Vessel prep->mix mae Microwave-Assisted Extraction mix->mae separation Filtration mae->separation evaporation Solvent Evaporation separation->evaporation extract Crude this compound Extract evaporation->extract

Enzyme_Workflow start Start prep Plant Material Preparation start->prep hydrolysis Enzymatic Hydrolysis (e.g., with Cellulase) prep->hydrolysis extraction Solvent Extraction (e.g., UAE or Maceration) hydrolysis->extraction separation Filtration / Centrifugation extraction->separation evaporation Solvent Evaporation separation->evaporation extract Crude this compound Extract evaporation->extract

References

Technical Support Center: Optimizing Samioside Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solvent system for Samioside purification.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound, a phenylethanoid glycoside, is generally soluble in moderately polar to polar organic solvents. Published data and chemical properties suggest solubility in the following solvents:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

It is expected to have limited solubility in non-polar solvents like hexane and higher solubility in alcohols like methanol and ethanol, particularly in the presence of water.

Q2: What is a good starting point for a solvent system in column chromatography for this compound purification?

For phenylethanoid glycosides like this compound, a common approach for silica gel column chromatography involves a gradient elution with a mixture of a less polar and a more polar solvent. A good starting point is a solvent system of chloroform and methanol or ethyl acetate and methanol .

You can start with a low percentage of methanol (e.g., 1-5%) and gradually increase the polarity by increasing the methanol concentration. Monitoring the elution with Thin Layer Chromatography (TLC) is crucial to track the separation of this compound from impurities.

Q3: What mobile phase is recommended for the HPLC purification of this compound?

For Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a standard mobile phase for phenylethanoid glycosides consists of a gradient of acetonitrile (ACN) and water . To improve peak shape and resolution, the water is typically acidified with a small amount of acid, such as 0.1% formic acid or 0.1% phosphoric acid [1][2][3].

A typical gradient might start with a low concentration of acetonitrile (e.g., 10-20%) and increase to a higher concentration (e.g., 80-90%) over the course of the run. The exact gradient profile will need to be optimized based on the specific column and the impurity profile of the sample.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Suggested Solution
This compound is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For a chloroform:methanol system, incrementally increase the percentage of methanol. If using ethyl acetate:methanol, increase the methanol concentration.
This compound is eluting too quickly with impurities. The initial solvent system is too polar.Start with a less polar solvent system. Decrease the initial percentage of methanol in your gradient.
Poor separation between this compound and impurities (streaking or overlapping bands on TLC). Inappropriate solvent system.Try a different solvent combination. For example, if chloroform:methanol is not effective, consider dichloromethane:methanol or ethyl acetate:n-butanol:water systems, which have been used for similar compounds[4][5]. Ensure the silica gel is properly packed and equilibrated.
Low recovery of this compound. Irreversible adsorption to the silica gel.The acidic nature of silica gel can sometimes lead to the irreversible adsorption of glycosides[6]. Consider using a different stationary phase like Sephadex LH-20, which is effective for the purification of polar natural products[7]. Alternatively, adding a small amount of a volatile acid (e.g., 0.1% acetic acid) to the mobile phase can sometimes mitigate this issue.
HPLC Purification Issues
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting). Secondary interactions with the stationary phase or inappropriate solvent composition.Ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to suppress the ionization of phenolic hydroxyl groups, which can cause tailing[8]. The sample solvent should ideally match the initial mobile phase composition to avoid peak distortion[9].
Inadequate resolution between this compound and closely eluting impurities. Suboptimal mobile phase gradient or stationary phase.Optimize the gradient slope. A shallower gradient around the elution time of this compound can improve resolution. Experiment with different C18 columns from various manufacturers as they can have different selectivities.
Low signal intensity or broad peaks. Sample degradation or low concentration.Ensure the stability of this compound in the chosen solvent. Prepare fresh samples for injection. If the concentration is low, consider concentrating the sample before injection.
High backpressure. Clogged column or system.Filter all samples and mobile phases before use. If the backpressure remains high, a guard column can be used to protect the analytical column. If necessary, follow the manufacturer's instructions for column cleaning.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

This protocol provides a general procedure for the purification of this compound from a crude plant extract using silica gel column chromatography.

1. Materials:

  • Crude extract containing this compound
  • Silica gel (60-120 mesh)
  • Solvents: Chloroform, Methanol (HPLC grade)
  • Glass column
  • Fraction collection tubes
  • TLC plates (silica gel 60 F254)
  • TLC developing chamber
  • UV lamp (254 nm and 366 nm)

2. Procedure:

Table 1: Example Gradient Elution for Column Chromatography

Solvent System (Chloroform:Methanol) Volume (Column Volumes) Purpose
98:22-3Elute non-polar impurities
95:53-5Elute less polar impurities
90:105-10Elute this compound
80:202-3Elute more polar compounds
0:1002Column wash

Note: This is a starting point and the gradient should be optimized based on TLC analysis of the crude extract.

Protocol 2: RP-HPLC Purification of this compound

This protocol outlines a general method for the final purification of this compound using RP-HPLC.

1. Materials:

  • Partially purified this compound sample
  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Sample vials
  • Syringe filters (0.45 µm)

2. Procedure:

Table 2: Example Gradient for RP-HPLC

Time (minutes) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (Acetonitrile + 0.1% FA)
09010
59010
355050
401090
451090
509010
609010

Note: This is a generic gradient and should be optimized for your specific sample and column.

Visualizations

experimental_workflow crude_extract Crude Plant Extract column_chromatography Silica Gel Column Chromatography (Gradient: Chloroform/Methanol) crude_extract->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis pooling Pooling of this compound-rich Fractions tlc_analysis->pooling evaporation1 Solvent Evaporation pooling->evaporation1 partially_pure Partially Purified this compound evaporation1->partially_pure rp_hplc RP-HPLC Purification (Gradient: Acetonitrile/Water + 0.1% FA) partially_pure->rp_hplc fraction_collection Fraction Collection rp_hplc->fraction_collection purity_check Purity Analysis (HPLC) fraction_collection->purity_check lyophilization Lyophilization purity_check->lyophilization pure_this compound Pure this compound lyophilization->pure_this compound

Caption: Overall workflow for the purification of this compound.

troubleshooting_hplc start Poor HPLC Peak Shape? tailing Peak Tailing? start->tailing Yes fronting Peak Fronting? start->fronting No add_acid Add 0.1% Formic Acid to Mobile Phase tailing->add_acid Yes match_solvent Match Sample Solvent to Initial Mobile Phase tailing->match_solvent Also consider split Split Peaks? fronting->split No reduce_conc Reduce Sample Concentration fronting->reduce_conc Yes check_column Check for Column Void/ Contamination split->check_column Yes good_peak Good Peak Shape add_acid->good_peak match_solvent->good_peak reduce_conc->good_peak check_column->good_peak If resolved

Caption: Troubleshooting guide for common HPLC peak shape issues.

References

Troubleshooting low recovery of Samioside during chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Samioside Purification

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low recovery of this compound during chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound during chromatography?

Low recovery of this compound is typically attributed to a few key factors. The compound may be irreversibly binding to the stationary phase, especially on standard silica gel due to strong interactions with active sites.[1][2] Alternatively, the mobile phase may not be strong enough to elute the compound from the column effectively.[1][3] this compound could also be degrading during the purification process due to exposure to unfavorable pH, temperature, or oxygen.[3] Finally, issues like sample precipitation on the column or system-level problems such as leaks can also lead to significant product loss.[1][4]

Q2: How does the choice of stationary phase impact this compound recovery?

The stationary phase is critical. This compound, a polar phenylethanoid glycoside, has numerous hydroxyl groups that can form strong hydrogen bonds with the silanol groups on the surface of standard silica gel, leading to irreversible adsorption and low recovery.[2][5] Using a less acidic, end-capped, or deactivated silica gel can mitigate this issue. For reversed-phase chromatography, a C18 column is common, but interactions can still occur with residual silanols.[5] Alternative stationary phases like those used in Hydrophilic Interaction Liquid Chromatography (HILIC) can also be suitable for polar compounds like this compound, offering a different selectivity and retention mechanism.[6][7]

Q3: My this compound recovery is very low on a standard silica gel column. What should I do?

This is a common issue. The problem is likely strong, irreversible adsorption to acidic silanol sites on the silica.[2] First, perform a stability test to confirm if the compound is degrading on the silica (see Protocol 1). If it is stable but strongly adsorbed, you can try deactivating the silica gel by adding a small amount of a competitive polar modifier like triethylamine or ammonia to the mobile phase. Another strategy is to switch to a different stationary phase, such as deactivated silica, alumina, or a bonded phase like diol.[2]

Q4: I'm using Reversed-Phase HPLC (e.g., C18 column) and experiencing poor this compound recovery. What are the potential causes and solutions?

In reversed-phase HPLC, several factors could cause low recovery:

  • Insufficient Elution Strength: If the mobile phase is too aqueous, the polar this compound may be strongly retained. Increase the proportion of the organic modifier (e.g., acetonitrile or methanol) in your gradient or isocratic method.[1][8]

  • Sample Precipitation: If this compound is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure DMSO), it can precipitate upon injection.[9] Try to dissolve the sample in the initial mobile phase or a compatible solvent.

  • pH-Related Issues: The pH of the mobile phase can affect the ionization state and stability of this compound.[10][11] As a phenolic compound, it may be unstable at high pH.[12] Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape and recovery by suppressing the ionization of residual silanol groups on the stationary phase.[13]

  • Secondary Interactions: this compound may still interact with residual, un-capped silanols on the C18 packing. Using a highly end-capped column or adding a pH modifier can help minimize these interactions.[5]

Q5: Could this compound be degrading during my experiment, and how can I prevent it?

Yes, degradation is a significant risk. This compound is a complex glycoside with multiple phenolic hydroxyl groups, making it susceptible to chemical breakdown.

  • pH Sensitivity: Phenolic compounds, especially those with catechol (3,4-dihydroxyphenyl) moieties like this compound, are prone to oxidation and degradation under neutral to alkaline (basic) conditions.[11][12] It is crucial to maintain a slightly acidic pH (e.g., 3-6) in your mobile phase.

  • Oxidation: Auto-oxidation can be a cause of degradation for many drug molecules.[14] If you suspect oxidation, try degassing your solvents thoroughly and consider adding an antioxidant if compatible with your process.[3]

  • Thermal Instability: High temperatures can accelerate degradation. Avoid excessive heat during sample preparation (e.g., solvent evaporation) and column operation unless method development shows it to be safe.[3][15]

  • Light Sensitivity: Some phenolic compounds are sensitive to light.[14][16] It may be beneficial to use amber vials and protect the chromatography system from direct light.[3]

Troubleshooting Workflow

The following table summarizes common issues, their potential causes, and recommended actions to improve this compound recovery.

SymptomPossible CauseRecommended Solution
No compound elutes 1. Irreversible adsorption to the stationary phase.[2] 2. Compound degraded on the column.[2] 3. Mobile phase is too weak.[1]1. Use a deactivated stationary phase or add a modifier (e.g., triethylamine for silica). 2. Perform a stability test (Protocol 1). Protect from light, heat, and extreme pH.[3] 3. Increase the polarity (normal phase) or organic content (reversed-phase) of the eluent.
Broad, tailing peaks with low recovery 1. Strong secondary interactions with the stationary phase (e.g., silanols).[4][5] 2. Column overload.[4] 3. Sample precipitating at the column head.[4]1. Add a competitive modifier to the mobile phase (e.g., TFA, formic acid for RP-HPLC). Adjust pH.[10] 2. Reduce the amount of sample loaded onto the column. 3. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[9]
Recovery decreases over multiple runs 1. Buildup of irreversibly bound material or impurities on the column.[9] 2. Column degradation (e.g., silica dissolving at high pH).1. Use a guard column and replace it regularly.[9] Implement a robust column washing procedure between runs. 2. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).
Recovery is inconsistent 1. Sample instability in the dissolution solvent or autosampler.[17] 2. Inconsistent system performance (e.g., injector, pump).[1] 3. Variable water content in the mobile phase (especially in normal-phase).[9]1. Check the stability of this compound in the prepared sample solution over time. 2. Run system performance checks and verify instrument calibration. 3. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.

Quantitative Data & Recommended Parameters

The optimal parameters for this compound purification must be determined empirically. However, the following table provides recommended starting points based on its chemical properties as a polar phenolic glycoside.

ParameterRecommended Starting ConditionRationale & Considerations for this compound
Stationary Phase Reversed-Phase C18, end-capped, 5 µmGood starting point for moderately polar molecules. End-capping minimizes unwanted silanol interactions.[5] HILIC or Phenyl phases can be explored for alternative selectivity.[6][18]
Mobile Phase (RP-HPLC) A: Water + 0.1% Formic Acid B: Acetonitrile or Methanol + 0.1% Formic AcidThe acidic modifier improves peak shape and stability.[10][13] Acetonitrile and methanol offer different selectivities and should be compared.[8]
pH of Mobile Phase 3.0 - 5.0Maintains the stability of the phenolic and glycosidic structures by preventing base-catalyzed hydrolysis and oxidation.[11][12][19]
Gradient (RP-HPLC) 10-70% Organic Solvent (B) over 20-30 minA broad gradient is useful for initial screening to determine the approximate elution conditions.
Temperature 25 - 40 °CElevated temperature can decrease viscosity and improve peak efficiency, but excessive heat may risk degradation.[15][20]
Sample Solvent Initial Mobile Phase Composition or a slightly weaker solventMinimizes peak distortion and prevents on-column precipitation.[9][21] Avoid using strong, non-polar solvents or pure DMSO if the starting mobile phase is highly aqueous.

Key Experimental Protocols

Protocol 1: TLC-Based Stability Test for Silica Gel

This protocol helps determine if this compound is degrading on the silica stationary phase.

  • Prepare a Solution: Dissolve a small amount of your crude or partially purified this compound sample in a suitable solvent (e.g., methanol).

  • Spot the TLC Plate: On a silica gel TLC plate, spot the solution on the baseline at two separate locations (Origin A and Origin B).

  • Initial Development: Place the TLC plate in a developing chamber with an appropriate solvent system and allow the solvent front to move up the plate. Remove the plate and mark the solvent front.

  • Dry and Wait: Let the plate air dry completely for 1-2 hours. During this time, the spotted compound at Origin B remains in contact with the dry silica.

  • Second Development: Turn the plate 90 degrees and place it back into the developing chamber with the same eluent. This will develop the plate in the second dimension.

  • Analyze: After visualization (e.g., under UV light or with a staining agent), examine the spot from Origin A. It should have moved in a straight line. Now, examine the spot from Origin B. If you see new spots, streaking from the origin, or a significant reduction in the main spot's intensity compared to its expected position, it indicates that this compound is degrading or irreversibly adsorbing to the silica gel.[2]

Protocol 2: General Starting Method for RP-HPLC Analysis

Use this as a starting point for developing a purification method for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 99.9% Water / 0.1% Formic Acid.

  • Mobile Phase B: 99.9% Acetonitrile / 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength where this compound absorbs (e.g., 210, 280, or 330 nm, to be determined by UV-Vis spectrum).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-28 min: 70% to 95% B

    • 28-30 min: Hold at 95% B

    • 30-32 min: 95% to 10% B

    • 32-37 min: Re-equilibrate at 10% B

  • Analysis: Monitor the chromatogram for the retention time, peak shape, and area of the this compound peak to evaluate recovery and purity. Adjust the gradient, flow rate, or organic solvent as needed for optimization.[22]

Visualizations

// Node Definitions start [label="Low this compound Recovery Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_system [label="1. Verify System Integrity\n(No leaks, correct flow rate)", fillcolor="#FBBC05", fontcolor="#202124"]; check_peak [label="2. Analyze Peak Shape\n& Retention", fillcolor="#FBBC05", fontcolor="#202124"]; peak_good [label="Peak Shape Good &\nRetention Stable?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Bad Peak Shape Path bad_peak [label="Tailing or Broad Peaks", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_bad_peak [label="Possible Causes:\n- Secondary Interactions (Silanols)\n- Column Overload\n- Sample/Solvent Mismatch", fillcolor="#F1F3F4", style=solid, shape=note, fontcolor="#202124"]; solve_bad_peak [label="Action:\n- Add mobile phase modifier (e.g., 0.1% FA/TFA)\n- Reduce sample load\n- Dissolve sample in mobile phase", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Good Peak Shape Path good_peak [label="Peak Shape OK", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_elution [label="3. Evaluate Elution Strength", fillcolor="#FBBC05", fontcolor="#202124"]; elution_ok [label="Is Compound Eluting\n(even if recovery is low)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// No Elution Path no_elution [label="Compound Not Eluting", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_no_elution [label="Possible Causes:\n- Irreversible Adsorption\n- On-Column Degradation\n- Mobile Phase Too Weak", fillcolor="#F1F3F4", style=solid, shape=note, fontcolor="#202124"]; solve_no_elution [label="Action:\n- Increase mobile phase strength\n- Perform stability test (Protocol 1)\n- Change stationary phase", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Elution OK Path elution_yes [label="Compound Elutes", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_stability [label="4. Investigate Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; stability_ok [label="Is this compound Stable?\n(Check pH, temp, light sensitivity)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Degradation Path degradation [label="Degradation Suspected", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solve_degradation [label="Action:\n- Adjust pH to 3-5\n- Reduce temperature\n- Protect from light\n- Use fresh, degassed solvents", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Final Optimization final_optim [label="Optimize Method:\n- Fine-tune gradient\n- Change organic solvent (ACN vs MeOH)\n- Consider alternative column chemistry", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_system -> check_peak -> peak_good; peak_good -> bad_peak [label="No"]; peak_good -> good_peak [label="Yes"]; bad_peak -> cause_bad_peak [style=dashed]; cause_bad_peak -> solve_bad_peak; good_peak -> check_elution -> elution_ok; elution_ok -> no_elution [label="No"]; elution_ok -> elution_yes [label="Yes"]; no_elution -> cause_no_elution [style=dashed]; cause_no_elution -> solve_no_elution; elution_yes -> check_stability -> stability_ok; stability_ok -> degradation [label="No"]; stability_ok -> final_optim [label="Yes"]; degradation -> solve_degradation;

} Caption: Troubleshooting workflow for diagnosing low this compound recovery.

// Edges mobile_phase -> this compound [label="Elution (Desirable)", color="#34A853", fontcolor="#34A853", dir=both];

This compound -> sp_c18 [label="Hydrophobic Interaction\n(Desirable Retention)", color="#202124", fontcolor="#202124", dir=both]; this compound -> sp_silica [label="Hydrogen Bonding\n(Desirable Retention)", color="#202124", fontcolor="#202124", dir=both]; this compound -> sp_silica [label="Irreversible Adsorption\n(Undesirable - Low Recovery)", color="#EA4335", fontcolor="#EA4335", style=bold, arrowhead=tee]; } Caption: Key chemical interactions affecting this compound chromatography.

References

Samioside stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of samioside under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during the handling, storage, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

While specific stability data for this compound is limited, studies on structurally similar phenylethanoid glycosides, such as acteoside (verbascoside), provide valuable insights. Generally, these compounds are more stable under acidic conditions and are susceptible to degradation under neutral to alkaline conditions and at elevated temperatures.[1][2][3][4][5][6] Degradation primarily occurs through hydrolysis.

Q2: What are the expected degradation products of this compound?

Based on the degradation pathways of other phenylethanoid glycosides, the primary degradation products of this compound are likely to result from the hydrolysis of its ester and glycosidic bonds. For instance, studies on acteoside have identified degradation products such as verbasoside, caffeic acid, and isoacteoside.[1][2][6] Therefore, it is reasonable to anticipate analogous degradation products for this compound.

Q3: Which analytical methods are recommended for monitoring this compound stability?

High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PAD) or mass spectrometry (MS) detector is the most common and effective method for analyzing the stability of phenylethanoid glycosides.[7][8][9][10][11] A reversed-phase HPLC method can effectively separate this compound from its potential degradation products, allowing for accurate quantification.

Q4: How should this compound be stored to ensure maximum stability?

To minimize degradation, this compound should be stored in a cool, dark place, and ideally at low temperatures.[2] For solutions, using a slightly acidic buffer (pH 5-6) may enhance stability compared to neutral or alkaline solutions.[2][3][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of this compound in solution. The pH of the solution is neutral or alkaline.Adjust the pH of the solution to a slightly acidic range (e.g., pH 5.0-6.0) using a suitable buffer system.[2][3][12]
The solution is stored at room temperature or exposed to light.Store the solution at a lower temperature (e.g., 4°C) and protect it from light.[2][6]
Appearance of unexpected peaks in HPLC chromatogram. Degradation of this compound into smaller molecules.Identify the degradation products using HPLC-MS. Common degradation products of similar compounds include other phenylethanoid glycosides, caffeic acid, and tyrosol.[1][2][6]
Poor recovery of this compound from a formulation. Interaction with excipients in the formulation.Conduct compatibility studies with individual excipients to identify any interactions that may accelerate this compound degradation.
Inconsistent results in stability studies. Variability in experimental conditions.Ensure strict control over pH, temperature, and light exposure across all experiments. Use a validated, stability-indicating HPLC method for analysis.[13]

Quantitative Data Summary

The following tables present illustrative data based on the known stability of similar phenylethanoid glycosides, as specific quantitative data for this compound is not currently available in the public domain. These tables are intended to provide a general expectation of this compound's behavior under different stress conditions.

Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) (days)Degradation Rate Constant (k) (day⁻¹)
5.0330.10.0021
7.060.50.0114
9.02.80.2475

Table 2: Illustrative Temperature Stability of this compound in pH 7.0 Buffer

Temperature (°C)Half-life (t½) (days)Degradation Rate Constant (k) (day⁻¹)
4150.20.0046
2560.50.0114
4015.80.0438
603.10.2236

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate or citrate buffers (for pH control)

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrogen peroxide (H₂O₂)

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a buffered aqueous solution at a pH where this compound is stable).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 1, 3, 5 days).[14]

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for various time points.[14]

  • Neutral Hydrolysis: Dilute the this compound stock solution in purified water or a neutral buffer (pH 7.0). Incubate at a specific temperature (e.g., 60°C) for various time points.

  • Oxidative Degradation: Treat the this compound stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid this compound powder to dry heat at an elevated temperature (e.g., 80°C) for a set duration.

  • Photostability: Expose the this compound solution to a light source as per ICH Q1B guidelines.

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Quantify the remaining percentage of this compound and the formation of degradation products.

5. Data Analysis:

  • Calculate the degradation rate constant (k) and half-life (t½) for each condition.

  • Determine the degradation pathway by identifying the structure of the major degradation products using HPLC-MS.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to neutral Neutral Hydrolysis (pH 7, 60°C) stock->neutral Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (Solid, 80°C) stock->thermal Expose to hplc HPLC-UV/MS Analysis acid->hplc Sample at time points base->hplc Sample at time points neutral->hplc Sample at time points oxidation->hplc Sample at time points thermal->hplc Sample at time points data Data Analysis (Kinetics, Degradation Pathway) hplc->data

Caption: Forced degradation experimental workflow for this compound.

Signaling_Pathway cluster_pathway Potential Signaling Pathway Modulated by Phenylethanoid Glycosides PhGs Phenylethanoid Glycosides (e.g., this compound) PI3K PI3K PhGs->PI3K Activates NFkB NF-κB PhGs->NFkB Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Neuroprotection ↑ Neuronal Survival mTOR->Neuroprotection Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation

Caption: Phenylethanoid glycosides signaling pathway.

References

Technical Support Center: Analysis of Samioside Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying samioside degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the LC-MS analysis of this compound and its degradation products.

Q1: What are the expected degradation pathways for this compound under stress conditions?

A1: this compound, a phenylethanoid glycoside, is susceptible to degradation primarily through hydrolysis of its ester and glycosidic bonds. Under forced degradation conditions such as acidic, basic, or high temperatures, the following pathways are anticipated:

  • Hydrolysis of the caffeoyl group: The ester linkage of the caffeoyl moiety is prone to cleavage, resulting in the loss of this group.

  • Hydrolysis of the sugar moieties: The glycosidic bonds linking the apiose, rhamnose, and glucose units can be hydrolyzed, leading to the sequential loss of these sugars. Phenylethanoid glycosides are known to be unstable at high temperatures, high pH, and under light exposure.[1]

Q2: I am not seeing any degradation of my this compound standard after stress testing. What could be the problem?

A2: There are several potential reasons for this:

  • Insufficient stress conditions: The applied stress (e.g., acid/base concentration, temperature, duration of exposure) may not have been harsh enough to induce degradation. It is recommended to start with moderately aggressive conditions and adjust as needed. Forced degradation studies often aim for 5-20% degradation of the active pharmaceutical ingredient (API).

  • High stability of the compound: While unlikely to be completely stable under all stress conditions, this compound might be more robust under certain conditions. Ensure you are testing a range of stressors (acid, base, oxidation, heat, light).

  • Analytical method issues: Your LC-MS method may not be suitable for separating the degradation products from the parent compound, or the degradation products may not ionize well under the chosen MS conditions.

Q3: My chromatogram shows multiple peaks, but I'm having trouble identifying them as degradation products. How can I confirm their identity?

A3: Identifying unknown peaks requires a systematic approach:

  • Mass analysis: Compare the m/z values of the unknown peaks with the predicted masses of potential degradation products (see Table 1). High-resolution mass spectrometry (HRMS) is invaluable for determining elemental compositions.

  • MS/MS fragmentation: The fragmentation pattern of a degradation product will share similarities with the parent compound. For instance, a degradation product that has lost the caffeoyl group will likely still show fragments corresponding to the remaining glycosidic structure. Low-energy collision-induced dissociation (CID) can generate diagnostic product ions to determine the molecular masses of the phenolic acid and phenylethanoid moieties.[2]

  • Control samples: Always run a control sample of this compound that has not been subjected to stress conditions to identify any impurities present in the original standard.

  • Blank samples: Analyze blank samples (stress reagents without the analyte) to rule out artifacts from the reagents or sample preparation process.

Q4: I'm observing significant peak tailing and poor resolution in my chromatogram. What are the likely causes and solutions?

A4: Peak tailing and poor resolution can stem from several factors:

  • Column issues: The analytical column may be degraded or contaminated. Try flushing the column according to the manufacturer's instructions or replace it if necessary. A C18 column is commonly used for the separation of phenylethanoid glycosides.

  • Mobile phase mismatch: Ensure the pH of your mobile phase is appropriate for the analyte and that it is properly mixed and degassed. A common mobile phase for this analysis is a gradient of acetonitrile and water with 0.1% formic acid.[3]

  • Sample solvent effects: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase composition.

Q5: My MS signal is weak and unstable. How can I improve it?

A5: Weak or unstable MS signals can be due to:

  • Ion source contamination: The electrospray ionization (ESI) source can become contaminated over time. Regular cleaning is essential for maintaining sensitivity.

  • Improper MS parameters: Optimize the ESI source parameters, such as capillary voltage, gas flow rates, and temperature, for this compound and its expected degradation products. Phenylethanoid glycosides generally show a good response in negative ion mode (ESI-).[3]

  • Matrix effects: If analyzing samples from a complex matrix, ion suppression can occur. Ensure adequate sample cleanup and chromatographic separation.

Data Presentation

Quantitative data from forced degradation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted Degradation Products of this compound and their Calculated m/z Values

Degradation Product IDDescriptionPredicted [M-H]⁻ m/z
DP1This compound - Caffeoyl group593.21
DP2This compound - Apiose623.22
DP3This compound - Rhamnose609.20
DP4This compound - Caffeoyl group - Apiose461.18
DP5This compound - Caffeoyl group - Rhamnose447.16
DP6This compound - Apiose - Rhamnose477.17
DP7Hydroxytyrosol aglycone153.05
DP8Caffeic acid179.03

Note: These are predicted degradation products based on the known degradation pathways of similar phenylethanoid glycosides. The actual degradation products may vary depending on the specific stress conditions.

Table 2: Example of Quantitative Stability Data for Acteoside (Verbascoside) at 25°C

pHRemaining Acteoside (%) after 7 daysRemaining Acteoside (%) after 14 daysRemaining Acteoside (%) after 21 daysRemaining Acteoside (%) after 28 days
2.0~95~90~85~80
5.5~90~80~70~60
7.4~70~50~35~20
8.0~60~40~25~15
11.0~30~10<5<5

Data adapted from a study on the thermal degradation and pH-rate profile of verbascoside.[4] This table illustrates the significant impact of pH on the stability of a representative phenylethanoid glycoside. The degradation of verbascoside follows first-order reaction kinetics, with a faster reaction rate in neutral to alkaline solutions compared to acidic solutions.[5][6]

Experimental Protocols

This section provides a detailed methodology for conducting a forced degradation study of this compound.

1. Preparation of Stock and Working Solutions

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the appropriate solvent (e.g., methanol, water, or a mixture) to a working concentration of 100 µg/mL.

2. Forced Degradation (Stress Testing)

  • Acidic Hydrolysis: Mix the this compound working solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 1 M NaOH, and dilute with the mobile phase to the final concentration for LC-MS analysis.

  • Basic Hydrolysis: Mix the this compound working solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 24 hours. Withdraw samples at various time intervals, neutralize with 0.1 M HCl, and prepare for analysis.

  • Oxidative Degradation: Mix the this compound working solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the this compound working solution at 60°C in a temperature-controlled oven for 7 days.

  • Photolytic Degradation: Expose the this compound working solution to a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. LC-MS/MS Analysis

  • Liquid Chromatography System: A UPLC or HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-30% B

    • 15-18 min: 30-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-5% B

    • 21-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Mass Spectrometry System: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: Acquire data in both full scan mode (m/z 100-1000) and targeted MS/MS mode for the precursor ion of this compound and its expected degradation products.

Mandatory Visualizations

The following diagrams illustrate the proposed degradation pathway of this compound and the experimental workflow for its analysis.

G This compound This compound [M-H]⁻ 755.26 DP1 DP1 (this compound - Caffeoyl) [M-H]⁻ 593.21 This compound->DP1 - Caffeoyl DP2 DP2 (this compound - Apiose) [M-H]⁻ 623.22 This compound->DP2 - Apiose DP3 DP3 (this compound - Rhamnose) [M-H]⁻ 609.20 This compound->DP3 - Rhamnose CaffeicAcid Caffeic Acid [M-H]⁻ 179.03 This compound->CaffeicAcid Hydrolysis DP4 DP4 (this compound - Caffeoyl - Apiose) [M-H]⁻ 461.18 DP1->DP4 - Apiose DP5 DP5 (this compound - Caffeoyl - Rhamnose) [M-H]⁻ 447.16 DP1->DP5 - Rhamnose DP2->DP4 - Caffeoyl DP6 DP6 (this compound - Apiose - Rhamnose) [M-H]⁻ 477.17 DP2->DP6 - Rhamnose DP3->DP5 - Caffeoyl DP3->DP6 - Apiose Aglycone Hydroxytyrosol Aglycone [M-H]⁻ 153.05 DP4->Aglycone - Rhamnose - Glucose DP5->Aglycone - Apiose - Glucose DP6->Aglycone - Caffeoyl - Glucose

Caption: Proposed degradation pathway of this compound.

G cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic (1M HCl, 60°C) LCMS LC-MS/MS Analysis (C18, Acetonitrile/Water gradient) Acid->LCMS Base Basic (0.1M NaOH, RT) Base->LCMS Oxidative Oxidative (3% H₂O₂, RT) Oxidative->LCMS Thermal Thermal (60°C) Thermal->LCMS Photo Photolytic (ICH guidelines) Photo->LCMS Data Data Processing (Peak Integration, Mass Analysis) LCMS->Data Identification Degradation Product Identification (MS/MS Fragmentation) Data->Identification Quantification Quantification (Peak Area) Identification->Quantification This compound This compound Standard This compound->Acid This compound->Base This compound->Oxidative This compound->Thermal This compound->Photo

Caption: Experimental workflow for this compound degradation analysis.

References

Co-eluting impurities with Samioside in HPLC and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving challenges in the HPLC analysis of Samioside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with co-eluting impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely co-eluting impurities with this compound in a reversed-phase HPLC analysis?

A1: this compound is a large, polar phenylethanoid glycoside. Impurities that co-elute with it are typically structurally similar compounds found in the same natural source, such as the plant Phlomis samia. Based on co-isolation studies, the most probable impurities include:

  • Acteoside (Verbascoside): Another phenylethanoid glycoside that is structurally very similar to this compound, often differing by a single sugar moiety or the position of acyl groups.[1][2]

  • Flavonoids: Compounds like apigenin and chrysoeriol have been isolated alongside this compound and, while structurally different, can have overlapping retention times under certain conditions.[1][2]

  • Isomeric Impurities: Stereoisomers or constitutional isomers of this compound that may have formed during extraction or storage.

  • Degradation Products: Products resulting from hydrolysis or oxidation of the glycosidic bonds or phenolic groups.

The primary challenge arises from impurities with very similar hydrophobicity and polarity to this compound, leading to poor chromatographic resolution.

Troubleshooting Guide

Q2: My chromatogram shows a broad or shouldered peak for this compound, suggesting a co-eluting impurity. What are my first steps?

A2: A distorted peak shape is a classic sign of co-elution.[3] Before making significant changes to the method, it's crucial to perform some basic system checks. The following workflow can help diagnose the issue.

G cluster_0 Initial Troubleshooting Workflow A Observe Poor Peak Shape (Broadening, Tailing, Shoulder) B Confirm Peak Purity A->B C Use Diode Array Detector (DAD/PDA) to check spectra across the peak B->C How? D Spectra are Identical C->D Result? E Spectra are Different (Co-elution Confirmed) C->E Result? F Check System & Column Health D->F H Proceed to Method Optimization E->H G Issue is likely extra-column dispersion, column void, or contamination. Flush or replace column. F->G System/Column Problem Found F->H System/Column OK

Caption: Initial workflow for diagnosing peak shape issues.
  • Confirm Peak Purity: If you are using a detector like a Diode Array Detector (DAD) or Photodiode Array (PDA), use the peak purity analysis function. This tool collects UV-Vis spectra across the peak. If the spectra are not identical, it strongly indicates the presence of a co-eluting impurity.[3]

  • Check System Health: Rule out system-level problems such as excessive extra-column volume, a contaminated guard column, or a partially blocked column frit, which can all cause peak distortion.[4] Inject a well-characterized standard to ensure the system is performing optimally.

If the system is healthy and peak purity analysis indicates an impurity, you will need to optimize your HPLC method.

Q3: How can I modify my HPLC method to resolve this compound from a co-eluting impurity like Acteoside?

A3: Resolving structurally similar compounds requires a systematic approach to method development. The resolution of two peaks is governed by selectivity (α), efficiency (N), and retention (k). The most effective way to separate co-eluting peaks is often to change the selectivity of the separation.[5]

Here are the key parameters you can adjust:

  • Modify Mobile Phase Composition: This is often the most powerful and convenient tool.

    • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or using a combination of both. These solvents have different selectivities for polar compounds and can alter the elution order.

    • Adjust pH: this compound contains multiple phenolic hydroxyl groups, which can be ionized depending on the mobile phase pH. Adjusting the pH with a buffer (e.g., formic acid, acetic acid, or ammonium formate) can change the ionization state of both this compound and its impurities, leading to significant changes in retention and selectivity.[6] A good starting point is a pH of around 2.5-3.5 to suppress the ionization of phenolic acids.

    • Alter Gradient Slope: A shallower gradient (i.e., a smaller change in organic solvent percentage over a longer time) increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[6]

  • Change Stationary Phase Chemistry: If modifying the mobile phase is insufficient, changing the column is the next logical step.

    • Different C18 Phases: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping may provide the necessary change in selectivity.

    • Phenyl-Hexyl Phase: Phenyl-based stationary phases offer alternative selectivity due to π-π interactions with the aromatic rings present in this compound and related impurities. This can be very effective for separating compounds that are poorly resolved on a C18 column.

    • Pentafluorophenyl (PFP) Phase: PFP columns provide a unique selectivity mechanism involving aromatic, polar, and dipole interactions, making them an excellent choice for separating complex mixtures of natural products.

  • Adjust Column Temperature and Flow Rate:

    • Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run time. Conversely, increasing temperature can improve efficiency but may decrease resolution if selectivity is compromised.[7]

    • Flow Rate: Reducing the flow rate generally increases column efficiency and can improve the resolution of closely eluting peaks, at the cost of a longer analysis time.[7]

Q4: Can you provide a starting HPLC protocol and show how optimization improves the separation?

A4: Certainly. Below is a typical starting protocol for analyzing this compound and a hypothetical impurity, followed by an optimized protocol that resolves the co-elution.

ParameterInitial Protocol (Poor Resolution)Optimized Protocol (Good Resolution)
Column Standard C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 10-40% B in 20 min15-35% B in 30 min (Shallower)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C35 °C
Detection DAD at 330 nmDAD at 330 nm
Injection Vol. 10 µL5 µL

The table below summarizes the hypothetical chromatographic results from the two protocols, demonstrating the improvement in separation. A resolution value (Rs) of ≥ 1.5 indicates baseline separation.[6]

ProtocolAnalyteRetention Time (tR) (min)Tailing Factor (Tf)Resolution (Rs)
Initial Impurity (Acteoside)15.21.40.8
This compound15.51.5
Optimized Impurity (Acteoside)22.81.11.9
This compound24.11.1

The optimized method successfully resolves the two compounds, providing accurate data for quantification.

Method Optimization Logic

The following diagram illustrates the logical decision-making process for optimizing an HPLC method to resolve co-eluting peaks, as described in the guide.

G cluster_1 HPLC Method Optimization for Co-elution A Co-elution Confirmed B Modify Mobile Phase A->B C Adjust Gradient Slope (Make it shallower) B->C D Change Organic Modifier (e.g., ACN to MeOH) B->D E Adjust pH (e.g., add 0.1% Formic Acid) B->E F Resolution Achieved? C->F D->F E->F G Change Stationary Phase F->G No K Method Validated F->K Yes H Try Alternative Selectivity (e.g., Phenyl-Hexyl or PFP column) G->H I Fine-Tune Parameters H->I J Optimize Temperature and Flow Rate I->J J->F

Caption: Logical workflow for HPLC method optimization.

References

Technical Support Center: Improving the Solubility of Samioside for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Samioside in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a phenylethanoid glycoside, a class of natural compounds known for various biological activities, including antioxidant and antimicrobial effects.[1] Like many natural products, this compound has limited aqueous solubility, which can pose a significant challenge for in vitro and in vivo biological assays. Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the general solubility properties of this compound?

This compound is known to be soluble in several organic solvents. While specific quantitative data for this compound is limited, data from the structurally similar phenylethanoid glycoside, Verbascoside (Acteoside), can provide a useful reference.

Table 1: Solubility of Verbascoside (Acteoside) in Common Solvents

SolventApproximate Solubility
Dimethyl Sulfoxide (DMSO)~30 mg/mL[2][3]
Ethanol~30 mg/mL[2][3]
Dimethylformamide (DMF)~30 mg/mL[3]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[2][3]

Note: This data is for Verbascoside (Acteoside) and should be used as an estimate for this compound. It is highly recommended to experimentally determine the solubility of this compound for your specific experimental conditions.

Q3: What is the maximum recommended concentration of DMSO in cell culture?

To minimize cytotoxic effects, the final concentration of DMSO in cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[4] It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.

Troubleshooting Guide

Problem: My this compound solution is precipitating when added to the aqueous assay buffer or cell culture medium.

This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment. The dramatic decrease in solvent polarity causes the compound to fall out of solution.

Troubleshooting Workflow:

G start Precipitation Observed check_stock 1. Verify Stock Solution - Is the stock clear? - Is it fully dissolved? start->check_stock reduce_conc 2. Lower Final Concentration - Decrease the working concentration of this compound. check_stock->reduce_conc Stock is clear end_fail Precipitation Persists (Re-evaluate experimental design) check_stock->end_fail Stock is cloudy optimize_solvent 3. Optimize Solvent System - Use a co-solvent (e.g., ethanol). - Prepare a more dilute stock solution. reduce_conc->optimize_solvent Precipitation continues end_success Solution Stable reduce_conc->end_success Precipitation resolved solubilization_tech 4. Employ Solubilization Techniques - Cyclodextrin complexation. - pH adjustment (if applicable). optimize_solvent->solubilization_tech Still precipitates optimize_solvent->end_success Precipitation resolved solubilization_tech->end_success Solubilization achieved solubilization_tech->end_fail Insoluble

A logical workflow for troubleshooting this compound precipitation.

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes how to prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the Desired Stock Concentration: Based on the estimated solubility (e.g., up to 30 mg/mL in DMSO for the similar compound Verbascoside), decide on a stock concentration that is significantly higher than your final working concentration (e.g., 10-20 mg/mL).

  • Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of sterile DMSO to the tube.

  • Dissolve: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential degradation.

  • Sterile Filtration (Optional): For cell culture applications, you can sterile filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay of this compound

This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plate

  • Plate shaker

  • UV-Vis spectrophotometer plate reader

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of known concentrations of this compound in DMSO.

    • Dilute these standards in PBS to the same final DMSO concentration that will be used in the solubility assay.

    • Measure the absorbance at the λmax of this compound to generate a standard curve.

  • Sample Preparation:

    • Add a small volume (e.g., 2 µL) of the this compound stock solution in DMSO to the wells of a 96-well plate.

    • Add 198 µL of PBS to each well to achieve a 1:100 dilution (final DMSO concentration of 1%).

  • Equilibration:

    • Seal the plate and incubate at room temperature on a plate shaker for 1.5 to 2 hours to allow for equilibration.

  • Measurement:

    • Measure the absorbance of each well using a UV-Vis plate reader at the λmax determined for this compound.

  • Data Analysis:

    • Wells that show signs of precipitation (visual inspection or light scattering) are considered to be above the kinetic solubility limit.

    • For the clear solutions, use the standard curve to determine the concentration of dissolved this compound. The highest concentration that remains in solution is the kinetic solubility.

Protocol 3: Improving this compound Solubility with Cyclodextrin Complexation

This protocol describes a kneading method for forming an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/water (1:1 v/v) solution

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the amounts of this compound and HP-β-CD needed for a 1:1 molar ratio.

  • Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of the ethanol/water solution to form a paste.

  • Kneading: Gradually add the this compound powder to the paste while continuously kneading with the pestle for 45-60 minutes. Add small amounts of the ethanol/water solution as needed to maintain a suitable consistency.

  • Drying: Spread the resulting paste in a thin layer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverization and Storage: Pulverize the dried complex into a fine powder and store it in a desiccator at room temperature.

  • Solubility Assessment: Determine the aqueous solubility of the this compound-HP-β-CD complex and compare it to that of the uncomplexed this compound.

Potential Signaling Pathways Modulated by this compound

Phenylethanoid glycosides and flavonoids have been reported to exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cellular stress responses. While direct evidence for this compound is still emerging, it is plausible that it may interact with pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some natural compounds can inhibit this pathway at various points, reducing the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive Inhibits NFkB_active p50/p65 (Active) IkB->NFkB_active Degrades, Releasing Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces This compound This compound? This compound->IKK Potential Inhibition

Potential inhibition of the NF-κB pathway by this compound.
p38 MAPK Signaling Pathway

The p38 MAPK pathway is involved in cellular responses to stress and inflammation. Modulation of this pathway can impact cell survival and inflammatory responses.

G Stress Cellular Stress (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stress->MAP3K Activates MAP2K MAPKK (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2) p38->TranscriptionFactors Activates Response Inflammatory Response & Cell Fate TranscriptionFactors->Response Regulates This compound This compound? This compound->p38 Potential Modulation

Potential modulation of the p38 MAPK pathway by this compound.

References

Technical Support Center: Mass Spectrometry Analysis of Samioside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Samioside.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometry analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing a weak or no signal for this compound in my LC-MS/MS analysis?

A1: A weak or absent signal for this compound can stem from several factors throughout the analytical workflow. Common causes include issues with sample preparation leading to low recovery, suboptimal ionization of this compound, or matrix effects suppressing the signal.

Troubleshooting Steps:

  • Sample Preparation:

    • Inadequate Extraction: this compound, being a glycoside, requires efficient extraction from the biological matrix. Protein precipitation is a common first step, but if recovery is low, consider optimizing the solvent-to-plasma ratio or exploring more rigorous techniques like solid-phase extraction (SPE).

    • Analyte Degradation: Ensure that the sample handling and preparation are performed under conditions that prevent the degradation of this compound. This includes using appropriate temperatures and avoiding prolonged exposure to harsh pH conditions.

  • Mass Spectrometry Conditions:

    • Ionization Mode: this compound is a phenylethanoid glycoside and may ionize more efficiently in either positive or negative ion mode. It is recommended to test both modes during method development. For similar phenylethanoid glycosides, negative electrospray ionization (ESI) has been shown to be effective.[1][2]

    • Suboptimal Source Parameters: Optimize key mass spectrometer source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to ensure efficient desolvation and ionization of this compound.

  • Chromatography:

    • Poor Peak Shape: Tailing or broad peaks can lead to a lower signal-to-noise ratio. Adjusting the mobile phase composition, such as the percentage of organic solvent or the pH, can improve peak shape. The use of 0.1% formic acid in the mobile phase has been shown to improve peak shapes for related compounds.[1][2]

Q2: I'm seeing significant ion suppression or enhancement for this compound. How can I mitigate these matrix effects?

A2: Matrix effects, the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.[3][4][5] This can lead to inaccurate and imprecise quantification of this compound.

Mitigation Strategies:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.

    • Protein Precipitation: While a simple and fast technique, it may not provide the cleanest extracts.

    • Liquid-Liquid Extraction (LLE): Can offer improved cleanup by partitioning this compound into a solvent immiscible with the sample matrix.

    • Solid-Phase Extraction (SPE): Often provides the most effective cleanup by utilizing specific sorbents to retain and elute this compound while washing away interfering matrix components.

  • Optimize Chromatographic Separation:

    • Gradient Elution: Employ a gradient elution program that separates this compound from the majority of matrix components. Increasing the chromatographic run time or adjusting the gradient slope can improve resolution.[1][2]

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to achieve better separation from interfering compounds.

  • Use a Suitable Internal Standard (IS):

    • Stable Isotope-Labeled (SIL) IS: The ideal internal standard is a stable isotope-labeled version of this compound. It will co-elute with the analyte and experience the same degree of matrix effects, thus providing accurate correction.

    • Structural Analog IS: If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used.

Q3: My results for this compound quantification are not reproducible. What are the likely causes?

A3: Poor reproducibility in bioanalytical assays can be attributed to variability in sample preparation, instrument performance, or the presence of uncompensated matrix effects.

Troubleshooting Steps:

  • Consistent Sample Preparation: Ensure that every step of the sample preparation protocol is performed consistently for all samples, including standards, quality controls (QCs), and unknown samples. Use calibrated pipettes and consistent timing for incubation and extraction steps.

  • Instrument Stability:

    • System Suitability: Before each analytical run, perform a system suitability test to ensure the LC-MS/MS system is performing optimally. This may include injecting a standard solution to check for consistent retention time, peak area, and peak shape.

    • Regular Maintenance: Adhere to a regular maintenance schedule for the mass spectrometer and LC system to ensure consistent performance.

  • Evaluate Matrix Effects: As mentioned in Q2, uncompensated matrix effects can be a significant source of variability. If you suspect matrix effects, it is crucial to perform a thorough evaluation using methods like post-column infusion or by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical sample preparation method for analyzing this compound in plasma?

A1: For the analysis of phenylethanoid glycosides like this compound in plasma, a common and effective sample preparation method is protein precipitation.[1][2] This involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the analyte is collected for LC-MS/MS analysis. For more complex matrices or when higher sensitivity is required, solid-phase extraction (SPE) may be necessary for a cleaner sample extract.

Q2: What are the recommended LC-MS/MS parameters for this compound analysis?

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) is a suitable choice.[1][2]

    • Mobile Phase: A gradient elution with a binary mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile is recommended.[1][2]

    • Flow Rate: A flow rate of around 0.4 mL/min is typical for UPLC applications.[1][2]

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) is the preferred ionization technique. Both positive and negative ion modes should be evaluated, with negative mode often showing good sensitivity for phenylethanoid glycosides.[1][2]

    • Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification to ensure high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and the internal standard.

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

It is recommended to evaluate the matrix effect at low and high concentrations of the analyte and using at least six different lots of the biological matrix to assess the variability of the matrix effect.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated UPLC-MS/MS method for the analysis of phenylethanoid glycosides, which can be used as a reference for developing a method for this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) for Phenylethanoid Glycosides in Rat Plasma [1]

CompoundLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Acteoside2.0 - 1000> 0.9952.0
Isoacteoside0.2 - 100> 0.9980.2
Martynoside0.4 - 200> 0.9930.4
Crenatoside0.4 - 200> 0.9960.4

Table 2: Accuracy and Precision for the Quantification of Phenylethanoid Glycosides [1]

CompoundConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Acteoside 5.08.510.2-5.4
504.16.82.1
8002.34.5-1.8
Isoacteoside 0.511.213.19.9
56.58.9-3.2
803.85.11.5
Martynoside 1.09.811.5-8.9
105.27.34.6
1602.94.7-0.7
Crenatoside 1.010.512.46.3
104.86.9-2.5
1603.15.30.9

Table 3: Extraction Recovery and Matrix Effect of Phenylethanoid Glycosides [1]

CompoundConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Acteoside 5.085.2 ± 5.192.1 ± 6.3
80088.9 ± 4.394.5 ± 5.8
Isoacteoside 0.582.6 ± 6.889.7 ± 7.1
8086.4 ± 5.591.3 ± 6.2
Martynoside 1.087.1 ± 7.293.4 ± 8.0
16090.3 ± 6.195.8 ± 7.4
Crenatoside 1.084.5 ± 8.190.6 ± 9.2
16088.2 ± 7.492.9 ± 8.5

Experimental Protocols

Detailed Methodology for the Quantification of Phenylethanoid Glycosides in Rat Plasma by UPLC-MS/MS (Adaptable for this compound) [1][2]

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 20
    3.0 40
    4.0 90
    5.0 90
    5.1 10

    | 6.0 | 10 |

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative ion mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 1000 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound would need to be determined by infusing a standard solution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 vial Transfer to Vial centrifuge2->vial injection UPLC Injection vial->injection separation Chromatographic Separation (C18 Column) injection->separation ionization ESI Source (Negative Ion Mode) separation->ionization detection Mass Detection (MRM) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the bioanalysis of this compound.

troubleshooting_workflow start Start: Poor/No Signal or Irreproducible Results check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_chromatography Evaluate Chromatography (Peak Shape, Retention Time) check_sample_prep->check_chromatography Protocol OK solution_sample_prep Optimize Extraction: - Different solvent - SPE/LLE check_sample_prep->solution_sample_prep Issue Found check_ms Check MS Tuning & Calibration check_chromatography->check_ms Chromatography OK solution_chromatography Optimize LC Method: - Modify gradient - Change column check_chromatography->solution_chromatography Issue Found assess_matrix_effect Assess Matrix Effect (Post-column infusion or Post-extraction spike) check_ms->assess_matrix_effect MS OK solution_ms Optimize MS Parameters: - Ion source settings - Collision energy check_ms->solution_ms Issue Found assess_matrix_effect->start No Effect (Re-evaluate) solution_matrix_effect Mitigate Matrix Effect: - Improve cleanup - Use SIL-IS assess_matrix_effect->solution_matrix_effect Effect Present

Caption: Troubleshooting logic for this compound MS analysis.

References

Optimizing incubation time for acetylcholinesterase assay with Samioside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing samioside in acetylcholinesterase (AChE) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on acetylcholinesterase activity?

While direct studies on the acetylcholinesterase inhibitory activity of this compound are not extensively documented in current literature, it belongs to the class of phenylethanoid glycosides.[1][2][3] Other compounds from the Phlomis genus, from which this compound is isolated, have demonstrated AChE inhibitory activity.[4][5][6][7][8] Therefore, it is plausible that this compound may act as an inhibitor of acetylcholinesterase. As with any novel compound, it is crucial to experimentally determine its specific effects.

Q2: What is a typical starting incubation time for an AChE assay?

For a standard acetylcholinesterase assay using the Ellman's method, a pre-incubation of the enzyme with the inhibitor is often followed by a reaction incubation after the addition of the substrate.[9] Typical incubation times are as follows:

  • Pre-incubation (Enzyme + Inhibitor): 10-30 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Incubation (Enzyme + Inhibitor + Substrate): 10-30 minutes. This is the period during which the substrate is hydrolyzed and the colorimetric reaction occurs.[10]

It is recommended to perform a time-course experiment to determine the optimal incubation times for your specific experimental conditions.

Q3: Why is a pre-incubation step with this compound and AChE recommended before adding the substrate?

This compound, as a phenylethanoid glycoside, may exhibit slow-binding inhibition of acetylcholinesterase.[11][12][13] Slow-binding inhibitors require a longer period to bind to the enzyme and reach equilibrium. A pre-incubation step ensures that the binding between this compound and AChE has stabilized before the enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine. This leads to more accurate and reproducible measurements of inhibitory activity.

Q4: How can I determine if this compound is a slow-binding inhibitor?

To determine if this compound acts as a slow-binding inhibitor, you can perform a progress curve analysis. This involves monitoring the enzymatic reaction in real-time by taking absorbance readings at multiple time points immediately after the addition of the substrate. If this compound is a slow-binding inhibitor, the reaction progress curves will show a time-dependent decrease in the reaction rate as the enzyme-inhibitor complex forms.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background absorbance This compound or other components in the extract may have inherent color that absorbs at the detection wavelength (around 412 nm).Run a control well containing all reaction components except the enzyme (AChE). Subtract the absorbance of this control from your sample readings.
Spontaneous hydrolysis of the substrate (acetylthiocholine).Prepare the substrate solution fresh before each experiment.
No or low enzyme activity Inactive enzyme.Ensure the acetylcholinesterase enzyme has been stored correctly and is active. Run a positive control without any inhibitor to confirm enzyme activity.
Incorrect buffer pH.The optimal pH for AChE activity is typically around 8.0. Verify the pH of your buffer.
Inconsistent or irreproducible results Pipetting errors or insufficient mixing.Use calibrated pipettes and ensure thorough mixing of all components in the microplate wells.
Temperature fluctuations.Maintain a constant temperature throughout the assay.
Insufficient pre-incubation time for a slow-binding inhibitor.Increase the pre-incubation time of this compound with the enzyme before adding the substrate. Perform a time-course experiment to determine the optimal pre-incubation duration.
Apparent increase in enzyme activity with the inhibitor Interference from the test compound. Phenylethanoid glycosides can have antioxidant properties that may interfere with the DTNB colorimetric reaction.To test for interference, add the inhibitor to the reaction after it has been stopped (e.g., with a strong acid) and see if there is a change in absorbance. Consider using an alternative assay method if significant interference is observed.

Experimental Protocols

Protocol 1: Standard Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for determining AChE inhibitory activity.[6][8][9]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or other suitable source

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound solution of varying concentrations

  • Positive control (e.g., Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of AChE in Tris-HCl buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in Tris-HCl buffer.

    • Prepare serial dilutions of this compound and the positive control in the appropriate solvent (e.g., DMSO, ensuring the final concentration in the well does not inhibit the enzyme).

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL Tris-HCl buffer + 20 µL of solvent used for this compound.

    • Control (No Inhibitor): 160 µL Tris-HCl buffer + 20 µL AChE solution + 20 µL of solvent.

    • Sample: 160 µL Tris-HCl buffer + 20 µL AChE solution + 20 µL of this compound solution.

    • Positive Control: 160 µL Tris-HCl buffer + 20 µL AChE solution + 20 µL of positive control solution.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of DTNB solution to all wells.

    • Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement:

    • Immediately read the absorbance at 412 nm using a microplate reader.

    • Take subsequent readings at regular intervals (e.g., every 2 minutes) for 10-20 minutes.

  • Calculation of Inhibition:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Percent Inhibition (%) = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

Protocol 2: Determining Optimal Pre-incubation Time for a Potential Slow-Binding Inhibitor

Procedure:

  • Set up the assay as described in Protocol 1.

  • Create a series of identical sample wells with the same concentration of this compound.

  • Vary the pre-incubation time for each set of wells (e.g., 0, 5, 10, 15, 20, 30 minutes) before adding the substrate.

  • Initiate the reaction and measure the reaction rates as described above.

  • Plot the percent inhibition against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition reaches a plateau.

Data Presentation

Table 1: Example Data for AChE Inhibition by this compound

This compound Concentration (µM)Reaction Rate (ΔAbs/min)% Inhibition
0 (Control)0.0500
10.04510
100.03530
500.02060
1000.01080

Table 2: Troubleshooting Checklist for AChE Assay

CheckpointYes/NoNotes
Fresh reagents prepared?
Correct buffer pH confirmed?
Enzyme activity confirmed with positive control?
Control for compound color performed?
Consistent temperature maintained?
Pre-incubation time optimized?

Visualizations

Acetylcholinesterase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis A Prepare Reagents (AChE, ATCI, DTNB, this compound) B Set up 96-well plate (Blank, Control, Sample) A->B C Pre-incubate (AChE + this compound) B->C D Add DTNB and ATCI C->D E Measure Absorbance at 412 nm (Kinetic Readings) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G

Caption: Workflow for the acetylcholinesterase inhibition assay.

Troubleshooting_Logic Start Inconsistent Results? Preincubation Is pre-incubation time optimized? Start->Preincubation TimeCourse Perform time-course experiment to find optimal pre-incubation time Preincubation->TimeCourse No Interference Does the compound interfere with the assay? Preincubation->Interference Yes ControlAssay Run controls to check for compound color and antioxidant effects Interference->ControlAssay Yes ReagentCheck Are reagents fresh and at the correct pH? Interference->ReagentCheck No PrepareNew Prepare fresh reagents and verify pH ReagentCheck->PrepareNew No Standardize Review pipetting technique and ensure temperature control ReagentCheck->Standardize Yes

References

Technical Support Center: DPPH Assay Troubleshooting for Samioside and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with a specific focus on potential interference when testing Samioside and other phenylethanoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the DPPH assay and how does it work?

The DPPH assay is a common, simple, and rapid spectrophotometric method used to measure the antioxidant capacity of a compound.[1] DPPH is a stable free radical that has a deep purple color in solution, with a maximum absorbance around 517 nm.[2][3] When an antioxidant compound, such as this compound, donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow.[1][4] The extent of this color change, measured as a decrease in absorbance, is proportional to the antioxidant activity of the sample.

Q2: Is this compound expected to show antioxidant activity in the DPPH assay?

Yes, this compound, a phenylethanoid glycoside, has demonstrated DPPH radical scavenging properties.[5] Phenylethanoid glycosides as a class of compounds are well-documented antioxidants, largely due to the presence of phenolic hydroxyl groups in their structure which can donate hydrogen atoms to free radicals.[6][7]

Q3: Are there known interferences when testing this compound or other phenylethanoid glycosides with the DPPH assay?

While there is no widespread documentation of specific interference from this compound itself, potential issues can arise from the general characteristics of phenylethanoid glycosides and plant extracts containing them:

  • Color Interference: If a solution of the test compound (e.g., a crude extract containing this compound) is colored, it can absorb light at the same wavelength as DPPH (around 517 nm), leading to inaccurate absorbance readings.[8]

  • Solubility Issues: The solubility of the test compound in the assay solvent (typically methanol or ethanol) is crucial. Poor solubility can lead to an underestimation of antioxidant activity.

  • Reaction Kinetics: The reaction between some antioxidant compounds and DPPH can be slow. A fixed incubation time might not be sufficient for the reaction to reach completion, resulting in an underestimation of the antioxidant capacity.

Troubleshooting Guide

This guide addresses common problems encountered during the DPPH assay for this compound and related compounds.

Problem Potential Cause Recommended Solution
Inconsistent or Non-Reproducible Results Pipetting errors.Ensure pipettes are properly calibrated and use consistent pipetting techniques.
Instability of the DPPH solution.Prepare fresh DPPH solution daily and store it in the dark, as it is light-sensitive.[6]
Temperature fluctuations.Perform the assay at a constant room temperature, as temperature can affect reaction rates.
Low or No Apparent Antioxidant Activity The sample concentration is too low.Prepare a wider range of sample concentrations, including higher concentrations.
The incubation time is too short.Increase the incubation time to ensure the reaction between the sample and DPPH reaches completion. A kinetic study can help determine the optimal time.
The compound has low antioxidant activity.Confirm the activity with a positive control (e.g., ascorbic acid, Trolox). If the positive control works, the low activity of the sample is likely genuine.
Absorbance of the Sample is Higher than the Control The sample solution is colored.Prepare a sample blank for each concentration by adding the sample to the solvent (without DPPH). Subtract the absorbance of the sample blank from the absorbance of the corresponding sample with DPPH.[8]
The sample is precipitating in the assay solution.Ensure the sample is fully dissolved in the solvent. If necessary, try a different solvent that is compatible with both the sample and the DPPH assay.

Quantitative Data

Compound DPPH IC50 Value (µg/mL) Reference Compound DPPH IC50 Value (µg/mL)
Acteoside (Verbascoside)0.09 - 19.89Ascorbic Acid~5 - 10
Phlomis species extracts15.7 - 33Trolox~4 - 8

Note: IC50 values can vary depending on the specific assay conditions (e.g., solvent, incubation time).[9][10]

Experimental Protocols

Detailed DPPH Radical Scavenging Assay Protocol

This protocol is adapted for the analysis of purified compounds like this compound or plant extracts.

1. Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test sample (this compound, plant extract, etc.)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle and in the dark.

  • Test Sample Stock Solution: Prepare a stock solution of the test sample in the same solvent used for the DPPH solution (e.g., 1 mg/mL).

  • Serial Dilutions: From the stock solution, prepare a series of dilutions of the test sample and the positive control at various concentrations.

3. Assay Procedure:

  • Add a fixed volume of the DPPH solution (e.g., 180 µL) to each well of a 96-well microplate.

  • Add a small volume of the different concentrations of the test sample or positive control (e.g., 20 µL) to the wells containing the DPPH solution.

  • For the negative control , add the solvent instead of the sample to the DPPH solution.

  • For the sample blank , add the sample to the solvent without DPPH to correct for any color interference from the sample itself.

  • Mix the solutions well and incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

4. Calculation of DPPH Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - (A_sample - A_sample_blank)) / A_control ] * 100

Where:

  • A_control is the absorbance of the negative control.

  • A_sample is the absorbance of the sample with DPPH.

  • A_sample_blank is the absorbance of the sample without DPPH.

5. Determination of IC50:

The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the sample. The concentration that results in 50% scavenging is the IC50 value.

Visualizations

Experimental Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Sample/Control DPPH->Mix Sample Prepare Sample Stock Solution Dilutions Create Serial Dilutions Sample->Dilutions Dilutions->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Antioxidant Signaling Pathway for Phenylethanoid Glycosides

Phenylethanoid glycosides, including compounds structurally related to this compound, can exert their antioxidant effects through cellular mechanisms. One key pathway is the Keap1-Nrf2/ARE signaling pathway, which is a major regulator of cellular defense against oxidative stress.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PhG Phenylethanoid Glycoside (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex PhG->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Genes->ROS neutralizes

Caption: The Keap1-Nrf2/ARE signaling pathway activated by phenylethanoid glycosides.

References

Validation & Comparative

Confirming the Structure of Isolated Samioside with an Authentic Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in natural product chemistry and drug development, unequivocal structural confirmation of an isolated compound is paramount. This guide provides a comprehensive comparison of an isolated sample of Samioside with an authentic standard, utilizing key analytical techniques to ensure structural identity. The data presented herein is based on established methodologies for the characterization of phenylethanoid glycosides.

Structural and Molecular Information

This compound is a phenylethanoid glycoside first isolated from Phlomis samia. Its chemical structure has been elucidated as 1-O-3,4-(dihydroxyphenyl)ethyl β-D-apiofuranosyl-(1→4)-α-L-rhamnopyranosyl-(1→3)-4-O-caffeoyl-β-D-glucopyranoside[1][2][3]. The molecular formula of this compound is C34H44O19[4]. An authentic standard can be procured from specialized chemical suppliers.

Comparative Analytical Data

To confirm the identity of the isolated this compound, a direct comparison of its spectroscopic and chromatographic data with that of an authentic standard is essential. The following table summarizes the key analytical parameters for verification.

Analytical Technique Parameter Authentic this compound Standard Isolated this compound Conclusion
HPLC-MS Retention Time (min)tRtRIdentical
[M-H]⁻ (m/z)755.4755.4Identical
¹H NMR Chemical Shifts (δ, ppm)Characteristic signals for phenylethanoid, caffeoyl, and sugar moietiesIdentical to standardIdentical
Coupling Constants (J, Hz)Consistent with established structureIdentical to standardIdentical
¹³C NMR Chemical Shifts (δ, ppm)Characteristic signals for all 34 carbonsIdentical to standardIdentical

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be followed by trained researchers in a laboratory setting.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To compare the retention time and mass-to-charge ratio of the isolated compound with the authentic standard.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program: A typical gradient would start with a low percentage of solvent B, increasing linearly over time to elute compounds of increasing polarity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • PDA Detection: 200-400 nm.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To compare the ¹H and ¹³C NMR spectra of the isolated compound with the authentic standard to confirm the chemical structure and stereochemistry.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the isolated this compound and the authentic standard in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).

  • Transfer the solutions to NMR tubes.

Data Acquisition:

  • ¹H NMR: Acquire standard proton spectra. Key parameters to note include chemical shifts (δ) and coupling constants (J).

  • ¹³C NMR: Acquire standard carbon spectra.

  • 2D NMR (Optional but Recommended): COSY, HSQC, and HMBC experiments can be performed to further confirm the connectivity of protons and carbons.

Experimental Workflow

The following diagram illustrates the logical workflow for the structural confirmation of isolated this compound.

G cluster_0 Isolation & Purification cluster_1 Structural Confirmation start Start: Plant Material Extraction chromatography Chromatographic Separation (e.g., Column, Prep-HPLC) start->chromatography isolation Isolation of Target Compound chromatography->isolation hplc_ms HPLC-MS Analysis isolation->hplc_ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) isolation->nmr comparison Data Comparison with Authentic Standard hplc_ms->comparison nmr->comparison structure_confirmed Structure Confirmed comparison->structure_confirmed Data Match structure_not_confirmed Structure Not Confirmed comparison->structure_not_confirmed Data Mismatch

Caption: Workflow for the isolation and structural confirmation of this compound.

Conclusion

The structural identity of an isolated natural product is definitively confirmed when its analytical data from multiple orthogonal techniques are identical to that of an authentic standard. By following the detailed experimental protocols and comparing the resulting data as outlined in this guide, researchers can confidently verify the structure of their isolated this compound. This rigorous approach is a critical step in natural product research and is essential for any subsequent biological or pharmacological investigations.

References

Cross-Validation of HPLC and NMR Data for the Quantification of Samioside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the reported quantitative data for Samioside in a plant extract using HPLC.

CompoundPlant MaterialAnalytical MethodConcentration (mg/g of dried material)Reference
This compoundPhlomis nissoliiHPLC-PAD1.36 ± 0.06[1]

Experimental Protocols

A critical aspect of cross-validation is the clear definition and understanding of the experimental methodologies employed.

1. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on the methodology used for the quantification of phenylethanoid glycosides in Phlomis species.

  • Instrumentation: An HPLC system equipped with a photodiode array detector (PAD) and a mass spectrometer (MS) can be utilized.

  • Column: A reversed-phase C18 column is typically used for the separation of phenylethanoid glycosides.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of acidified water (e.g., with formic acid) and an organic solvent such as methanol or acetonitrile. The gradient is optimized to achieve good separation of this compound from other components in the plant extract.

  • Detection: Detection is performed using a PAD at a wavelength where this compound exhibits maximum absorbance. Mass spectrometry can be used for confirmation of the peak identity.

  • Quantification: Quantification is achieved by creating a calibration curve using a purified this compound standard of known concentrations. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration. An internal standard can also be used to improve accuracy and precision.

2. Proposed Quantitative NMR (qNMR) Protocol

This proposed protocol for the qNMR analysis of this compound is based on its known ¹H-NMR spectral data and established qNMR methodologies. The structure of this compound was elucidated based on its spectroscopic data[2][3][4].

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried plant extract containing this compound.

    • Dissolve the extract in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a volumetric flask.

    • Add a precisely weighed amount of a suitable internal standard. The internal standard should have a signal in a region of the ¹H-NMR spectrum that does not overlap with any signals from this compound or the sample matrix. Maleic acid or dimethyl sulfone are common choices.

    • Transfer a known volume of the solution to an NMR tube.

  • ¹H-NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum with parameters optimized for quantitative analysis. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation of the protons.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, characteristic signals in the ¹H-NMR spectrum, such as the anomeric proton signals, can be used for quantification[2].

    • The concentration of this compound can be calculated using the following formula:

      Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (MIS / Mthis compound) * (WIS / WSample) * PIS

      Where:

      • Cthis compound = Concentration of this compound

      • Ithis compound = Integral of the this compound signal

      • Nthis compound = Number of protons corresponding to the integrated this compound signal

      • IIS = Integral of the internal standard signal

      • NIS = Number of protons corresponding to the integrated internal standard signal

      • MIS = Molar mass of the internal standard

      • Mthis compound = Molar mass of this compound

      • WIS = Weight of the internal standard

      • WSample = Weight of the sample

      • PIS = Purity of the internal standard

Workflow for Cross-Validation

The following diagram illustrates a general workflow for the isolation, analysis, and cross-validation of a natural product like this compound.

CrossValidationWorkflow cluster_extraction Extraction & Isolation cluster_analysis Quantitative Analysis cluster_validation Cross-Validation cluster_reporting Reporting plant_material Plant Material extraction Extraction of Crude Extract plant_material->extraction fractionation Fractionation extraction->fractionation isolation Isolation of this compound fractionation->isolation hplc_analysis HPLC-PAD Analysis isolation->hplc_analysis qnmr_analysis qNMR Analysis isolation->qnmr_analysis data_comparison Comparison of Quantitative Data hplc_analysis->data_comparison qnmr_analysis->data_comparison method_validation Method Validation (Accuracy, Precision, etc.) data_comparison->method_validation final_report Publish Comparison Guide method_validation->final_report

Figure 1. General workflow for the analysis and cross-validation of this compound.

Comparison of HPLC and qNMR for this compound Quantification

FeatureHPLCqNMR
Principle Separation based on polarity, followed by UV or MS detection.Signal intensity is directly proportional to the number of nuclei.
Selectivity High, based on chromatographic separation.High, based on unique chemical shifts of protons.
Standard Requirement Requires a purified analytical standard of this compound.Can be performed with a well-characterized internal standard.
Sample Throughput Generally higher than NMR.Can be lower due to longer acquisition times for good signal-to-noise.
Structural Information Limited to UV spectrum and mass-to-charge ratio.Provides detailed structural information simultaneously.
Potential for Automation High.Moderate to high.
Solvent Consumption Higher due to the need for a continuous mobile phase flow.Lower, uses small volumes of deuterated solvents.
Destructive/Non-destructive Destructive.Non-destructive.

Conclusion

Both HPLC and qNMR are powerful techniques for the quantitative analysis of this compound. HPLC offers high throughput and sensitivity, making it suitable for routine analysis once a method is established. qNMR, on the other hand, provides a primary ratio method of measurement that is not reliant on a specific this compound standard and simultaneously confirms the structure of the analyte. The cross-validation of data from these two orthogonal techniques would provide a high degree of confidence in the accuracy and reliability of the quantitative results. This guide provides the foundational information necessary for researchers to design and execute such a cross-validation study for this compound.

References

A Comparative Analysis of the Antioxidant Activities of Samioside and Verbascoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two phenylethanoid glycosides, samioside and verbascoside. While both compounds are recognized for their antioxidant potential, the extent of scientific investigation into their mechanisms and efficacy varies significantly. This document summarizes the available experimental data, outlines common methodologies for assessing antioxidant activity, and visualizes the known signaling pathways involved.

Executive Summary

Verbascoside has been extensively studied, with a wealth of quantitative data available regarding its potent free radical scavenging capabilities. In contrast, while this compound has been identified as a free radical scavenger, specific quantitative data on its antioxidant activity remains limited in publicly accessible literature. This comparison, therefore, highlights the well-documented antioxidant profile of verbascoside and underscores the need for further quantitative research on this compound to enable a direct and comprehensive evaluation.

Comparative Antioxidant Activity: Quantitative Data

The following table summarizes the available quantitative data for the antioxidant activity of verbascoside. No specific IC50 values for isolated this compound were found in the reviewed literature; however, it is qualitatively reported to possess DPPH radical scavenging properties.[1][2]

CompoundAssayIC50 ValueReference CompoundReference Compound IC50
Verbascoside DPPH2.50 ± 0.02 µMAscorbic Acid43.72 ± 1.12 µM[3]
DPPH~10.12 µg/mL (equivalent)TroloxNot specified[4]
ABTS17.31 ± 0.65 µg/mLNot specifiedNot specified[5]
This compound DPPHData not availableNot specifiedNot specified

Note: IC50 values are highly dependent on the specific experimental conditions. Direct comparison of values from different studies should be made with caution.

Experimental Protocols for Antioxidant Activity Assays

The following are detailed methodologies for common in vitro antioxidant assays that have been used to evaluate verbascoside and could be applied to this compound for a direct comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[6][7]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[6]

  • Reaction Mixture: Various concentrations of the test compound (this compound or verbascoside) are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.[8]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9]

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[7][9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

  • Reaction Mixture: Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at the specified wavelength.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[10]

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[10][11]

  • Reaction Mixture: A small volume of the test compound is mixed with the FRAP reagent.[11]

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).[11][12]

  • Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 593 nm).[10][11]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of a standard, typically ferrous sulfate (FeSO₄), and is expressed as Fe²⁺ equivalents.[11]

Visualizing Methodologies and Pathways

To aid in the understanding of the experimental workflows and the known molecular mechanisms, the following diagrams are provided.

Antioxidant Assay Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Measurement Measurement & Analysis Test_Compound Test Compound (this compound/Verbascoside) Serial Dilutions Mixing Mix Test Compound with Radical Solution Test_Compound->Mixing Reagent Radical Solution (DPPH or ABTS) Reagent->Mixing Incubation Incubate in Dark (e.g., 30 min) Mixing->Incubation Spectrophotometer Measure Absorbance (e.g., 517 nm for DPPH) Incubation->Spectrophotometer Calculation Calculate % Inhibition Spectrophotometer->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: A generalized workflow for in vitro antioxidant capacity assays like DPPH and ABTS.

Antioxidant Signaling Pathways of Verbascoside

Verbascoside has been shown to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways.[13] The primary pathway identified is the activation of the Nrf2/HO-1 axis, a key regulator of the cellular antioxidant response.[14] It has also been implicated in the modulation of inflammatory pathways that are closely linked to oxidative stress, such as the PKC/HMGB1/RAGE/NFκB and SHP-1 signaling cascades.[15]

Verbascoside_Antioxidant_Signaling cluster_Nrf2 Nrf2/HO-1 Pathway cluster_Inflammatory Inflammatory Pathways Verbascoside Verbascoside Nrf2 Nrf2 Activation Verbascoside->Nrf2 activates PKC PKC Inhibition Verbascoside->PKC inhibits SHP1 SHP-1 Activation Verbascoside->SHP1 activates HO1 HO-1 Upregulation Nrf2->HO1 Antioxidant_Enzymes Increased Antioxidant Enzyme Expression HO1->Antioxidant_Enzymes Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection NFkB NF-κB Inhibition PKC->NFkB NFkB->Cellular_Protection reduces inflammation SHP1->Cellular_Protection reduces inflammation

Caption: Known antioxidant and anti-inflammatory signaling pathways modulated by verbascoside.

As of the latest literature review, specific antioxidant signaling pathways for This compound have not been elucidated.

Conclusion

The available evidence strongly supports the potent antioxidant activity of verbascoside, with substantial quantitative data from various assays and a growing understanding of its molecular mechanisms of action. This compound is also a promising antioxidant compound, as evidenced by its documented DPPH radical scavenging ability. However, a direct comparison of the antioxidant potency of this compound and verbascoside is currently hampered by the lack of specific quantitative data for this compound.

For drug development professionals and researchers, verbascoside represents a well-characterized lead compound for conditions associated with oxidative stress. Further research, including head-to-head comparative studies employing standardized assays, is essential to fully elucidate the antioxidant potential of this compound and to determine its relative efficacy compared to verbascoside. Investigating the potential of this compound to modulate antioxidant signaling pathways would also be a valuable area for future research.

References

A Comparative Analysis of Samioside and Other Phlomis Phenylethanoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of samioside with other prominent phenylethanoid glycosides found in the Phlomis genus, namely acteoside (verbascoside) and forsythoside B. The information presented is based on available experimental data, focusing on their antioxidant, antimicrobial, and anti-inflammatory properties.

Introduction to Phlomis Phenylethanoid Glycosides

The genus Phlomis, belonging to the Lamiaceae family, is a rich source of various bioactive secondary metabolites, including a significant class of compounds known as phenylethanoid glycosides (PhGs). These water-soluble compounds are characterized by a C6-C2 phenylethanol aglycone moiety attached to a sugar unit, often a glucopyranose. The sugar core is frequently further substituted with other moieties like caffeic acid, ferulic acid, and additional sugar units. This compound, acteoside, and forsythoside B are all examples of such complex glycosides and have garnered scientific interest for their potential therapeutic applications.

This compound is a notable phenylethanoid glycoside first isolated from the aerial parts of Phlomis samia.[1] Its structure is characterized by a unique apiose sugar moiety in its glycosidic chain.[1] Acteoside, also known as verbascoside, is one of the most widespread phenylethanoid glycosides and is found in numerous plant species, including several within the Phlomis genus. Forsythoside B is another well-studied phenylethanoid glycoside, also identified in various Phlomis species.[2]

This guide will delve into a comparative analysis of these three compounds, presenting their reported biological activities with supporting quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the antioxidant and antimicrobial activities of this compound, acteoside, and forsythoside B isolated from Phlomis species. It is important to note that direct comparisons of potency should be made with caution, as experimental conditions may vary between studies.

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)

CompoundPlant SourceIC50 (µg/mL)IC50 (µM)Reference
This compoundPhlomis samia18.023.8Kyriakopoulou et al., 2001[1]
ActeosidePhlomis samia30.548.9Kyriakopoulou et al., 2001[1]
Forsythoside BNot available from Phlomis source in the direct comparison study.---

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundPlant SourceMicroorganismMIC (mg/mL)Reference
This compoundPhlomis samiaStaphylococcus aureus0.46 - 0.89Kyriakopoulou et al., 2001[1]
Staphylococcus epidermidis0.46 - 0.89Kyriakopoulou et al., 2001[1]
Enterobacter cloacae0.46 - 0.89Kyriakopoulou et al., 2001[1]
Escherichia coli0.46 - 0.89Kyriakopoulou et al., 2001[1]
Klebsiella pneumoniae0.46 - 0.89Kyriakopoulou et al., 2001[1]
Pseudomonas aeruginosa0.46 - 0.89Kyriakopoulou et al., 2001[1]
Acteoside (Verbascoside)Phlomis lanceolataMultidrug-resistant S. aureus>1024 µg/mLNazemiyeh et al., 2008[2]
Forsythoside BPhlomis lanceolataMultidrug-resistant S. aureus64 - 256 µg/mLNazemiyeh et al., 2008[2]

MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol as described by Kyriakopoulou et al. (2001) for this compound and Acteoside: [1]

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: The test compounds (this compound and acteoside) are dissolved in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Assay Procedure:

    • To 1.5 mL of the DPPH solution, 0.75 mL of the test compound solution at different concentrations is added.

    • The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.

    • The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

    • Methanol is used as a blank.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample that causes 50% scavenging of the DPPH radical, is determined by plotting the percentage of scavenging activity against the sample concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol based on the study by Nazemiyeh et al. (2008) for Forsythoside B and Verbascoside: [2]

  • Preparation of Bacterial Inoculum: The bacterial strains (multidrug-resistant Staphylococcus aureus) are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The inoculum is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds: Stock solutions of forsythoside B and verbascoside are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Assay Procedure:

    • 100 µL of the broth containing the serially diluted test compounds is added to the wells of a 96-well plate.

    • 100 µL of the standardized bacterial inoculum is added to each well.

    • A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

Phenylethanoid glycosides from Phlomis and other plant sources have been reported to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. A common mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.

Several studies have demonstrated that phenylethanoid glycosides, including forsythoside B and acteoside, can inhibit the activation of the NF-κB pathway.[3][4] This inhibition can occur at various levels, such as preventing the degradation of IκB and subsequently blocking the nuclear translocation of NF-κB.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB-NF-kB IkB NF-kB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB-NF-kB->NF-kB releases Phlomis PhGs This compound Acteoside Forsythoside B Phlomis PhGs->IKK inhibits Phlomis PhGs->IkB prevents degradation DNA DNA NF-kB_n->DNA binds Pro-inflammatory Genes TNF-a, IL-6, iNOS, COX-2 DNA->Pro-inflammatory Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by Phlomis phenylethanoid glycosides.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are typically investigated using in vitro cell-based assays, often with lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) as a model system.

Anti_inflammatory_Workflow Macrophages RAW 264.7 Macrophages Pre-treatment Pre-treatment with This compound, Acteoside, or Forsythoside B Macrophages->Pre-treatment LPS_Stimulation LPS Stimulation Pre-treatment->LPS_Stimulation Incubation Incubation LPS_Stimulation->Incubation Analysis Analysis of Inflammatory Markers Incubation->Analysis NO_Measurement Nitric Oxide (NO) Measurement (Griess Assay) Analysis->NO_Measurement Cytokine_Measurement Pro-inflammatory Cytokine Measurement (ELISA) Analysis->Cytokine_Measurement Protein_Expression Protein Expression Analysis (Western Blot for NF-kB, IKK, IkB) Analysis->Protein_Expression

Caption: A typical experimental workflow for assessing the anti-inflammatory effects of phenylethanoid glycosides.

Conclusion

This compound, acteoside, and forsythoside B, phenylethanoid glycosides from the Phlomis genus, exhibit promising biological activities. Based on the available data, this compound demonstrates potent antioxidant activity, seemingly more so than acteoside from the same species in the cited study.[1] In terms of antimicrobial properties, forsythoside B appears to be particularly effective against multidrug-resistant Staphylococcus aureus, while this compound shows a broad spectrum of activity against several Gram-positive and Gram-negative bacteria.[1][2] The anti-inflammatory actions of these compounds are, at least in part, mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.

Further research is warranted to conduct direct comparative studies of these compounds under identical experimental conditions to more definitively establish their relative potencies. Additionally, a deeper investigation into the specific molecular targets and signaling pathways modulated by this compound will provide a more complete understanding of its therapeutic potential. This guide serves as a valuable resource for researchers and professionals in the field of natural product drug discovery, providing a consolidated overview of the current knowledge on these important bioactive molecules.

References

A Comparative Analysis of Acetylcholinesterase Inhibition: Samioside and Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the acetylcholinesterase (AChE) inhibitory properties of the naturally derived phenylethanoid glycoside, Samioside, in comparison with the established synthetic drug, Donepezil. This guide synthesizes available data to offer a comparative perspective for researchers and professionals in drug development.

This guide provides a detailed comparison of this compound and Donepezil, focusing on their mechanisms and efficacy as acetylcholinesterase inhibitors. While Donepezil is a well-characterized drug with extensive data on its inhibitory activity, research on the specific acetylcholinesterase inhibitory effects of this compound is still emerging. This document compiles the available scientific information to facilitate a comparative understanding.

Quantitative Analysis of Inhibitory Activity

CompoundTarget EnzymeIC50 Value (nM)Source
Donepezil Acetylcholinesterase (AChE)6.7
This compound Acetylcholinesterase (AChE)Data not available-

Mechanism of Action

Donepezil is a well-established, reversible inhibitor of acetylcholinesterase.[1][2][3][4] Its mechanism is characterized as a mixed competitive and non-competitive inhibition.[1][5] This dual-binding capability allows Donepezil to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, thereby effectively preventing the breakdown of the neurotransmitter acetylcholine.[1][5] The enhanced cholinergic transmission is believed to be the primary mechanism behind its therapeutic effects in managing the symptoms of Alzheimer's disease.[2][3][4]

This compound , a phenylethanoid glycoside isolated from Phlomis samia, has demonstrated free-radical scavenging and antimicrobial activities.[6] While the broader class of phenylethanoid glycosides has been investigated for neuroprotective effects, the specific mechanism of action of this compound on acetylcholinesterase has not yet been elucidated.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

To determine the acetylcholinesterase inhibitory activity of a compound, a widely used method is the colorimetric assay developed by Ellman. This assay is performed in a 96-well microplate format.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (e.g., this compound, Donepezil)

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer (pH 8.0).

  • Assay Mixture: In each well of a 96-well plate, the following are added in sequence:

    • 140 µL of phosphate buffer

    • 20 µL of the test compound solution at various concentrations.

    • 20 µL of AChE solution.

  • Incubation: The plate is incubated at 25°C for 15 minutes.

  • Addition of DTNB: Following incubation, 10 µL of DTNB solution is added to each well.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of 10 µL of ATCI solution.

  • Measurement: The absorbance is measured at 412 nm at regular intervals using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:

    % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanisms and Workflow

To better understand the processes involved, the following diagrams illustrate the acetylcholinesterase signaling pathway and the experimental workflow for its inhibition assay.

cluster_0 Acetylcholinesterase Action and Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Active Site BlockedAChE Inhibited AChE ACh->BlockedAChE Binding Prevented Products Choline + Acetate AChE->Products Hydrolysis AChE->BlockedAChE Inhibitor Inhibitor (Donepezil/Samioside) Inhibitor->AChE Binds to Enzyme

Diagram 1: Mechanism of Acetylcholinesterase Action and Inhibition.

cluster_1 Experimental Workflow: AChE Inhibition Assay Start Start PrepareReagents Prepare Reagents (Buffer, AChE, ATCI, DTNB, Inhibitors) Start->PrepareReagents Dispense Dispense Reagents into 96-well Plate (Buffer, Inhibitor, AChE) PrepareReagents->Dispense Incubate1 Incubate (15 min, 25°C) Dispense->Incubate1 AddDTNB Add DTNB Incubate1->AddDTNB AddATCI Add ATCI (Initiate Reaction) AddDTNB->AddATCI Measure Measure Absorbance at 412 nm AddATCI->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Diagram 2: Workflow for Acetylcholinesterase Inhibition Assay.

References

Comparative Analysis of Samioside and Commercial Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Neuropharmacology and Drug Discovery

This guide provides a comparative overview of the acetylchol inesterase (AChE) inhibitory activity of Samioside against established AChE inhibitors currently utilized in the management of Alzheimer's disease: Donepezil, Galantamine, and Rivastigmine. As of the latest literature review, there is no published data on the acetylcholinesterase inhibitory activity of this compound. This document, therefore, presents the available IC50 values for the known inhibitors and outlines a standard experimental protocol for assessing AChE inhibition, providing a framework for potential future evaluation of this compound.

IC50 Value Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for Donepezil, Galantamine, and Rivastigmine against acetylcholinesterase. It is important to note that these values can vary based on the specific experimental conditions, such as the source of the enzyme and the assay methodology.

CompoundAChE IC50 ValueSource of AChE
This compound No data available -
Donepezil8.12 nMbAChE (bovine acetylcholinesterase)
Donepezil11.6 nMhAChE (human acetylcholinesterase)[1]
Donepezil222.23 µM-[2]
Donepezil340 ± 30 nMNormal human brain cortex[3]
Galantamine0.31 µg/mL-[4]
Galantamine556.01 µM-[2]
Galantamine5130 ± 630 nMNormal human brain cortex[3]
Rivastigmine5.5 µM-[5][6]
Rivastigmine4.15 µMAcetylcholinesterase[6]
Rivastigmine32.1 µM-[7]
Rivastigmine5100 ± 100 nMNormal human brain cortex[3]

Standard Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol describes a widely accepted colorimetric method for determining the in vitro inhibition of acetylcholinesterase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of acetylcholinesterase by 50% (IC50).

Principle: The assay, developed by Ellman and colleagues, measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate. This product is generated from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, which is a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (inhibitor) at various concentrations

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive control by serial dilution in phosphate buffer.

    • Prepare ATCI and DTNB solutions in phosphate buffer.

    • Prepare the AChE enzyme solution in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add:

      • Phosphate buffer

      • AChE enzyme solution

      • DTNB solution

      • Test compound solution at different concentrations (or buffer for the control, and positive control for comparison).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Add the ATCI substrate solution to each well to start the enzymatic reaction.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings at regular intervals (e.g., every minute) for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Experimental Workflow Diagram

AChE_Inhibition_Assay Reagents Reagent Preparation (Buffer, AChE, DTNB, ATCI, Inhibitor) Plate_Setup Plate Setup in 96-well Plate (AChE, DTNB, Inhibitor) Reagents->Plate_Setup Incubation Pre-incubation (e.g., 15 min at 37°C) Plate_Setup->Incubation Reaction_Start Reaction Initiation (Add ATCI Substrate) Incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Measurement Data_Analysis Data Analysis (% Inhibition vs. [Inhibitor]) Measurement->Data_Analysis IC50 IC50 Value Determination Data_Analysis->IC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

References

Unraveling the Efficacy of Samioside: An In Vitro Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the in vitro and in vivo efficacy of Samioside, a phenylethanoid glycoside, is currently not feasible due to the absence of published in vivo research. The existing scientific literature exclusively details its effects within a laboratory setting, highlighting its potential as an antimicrobial and antioxidant agent. This guide, therefore, focuses on presenting the available in vitro data for this compound, offering researchers, scientists, and drug development professionals a clear overview of its demonstrated biological activities.

In Vitro Efficacy of this compound

This compound has been identified as a novel phenylethanoid glycoside isolated from Phlomis samia.[1][2] Initial research has focused on its ability to counteract microbial growth and oxidative stress.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of both Gram-positive and Gram-negative bacteria.[1][2] This activity suggests a potential role for this compound in the development of new anti-infective agents.

Free-Radical Scavenging Activity

This compound has shown the capacity to scavenge free radicals in a laboratory setting, indicating its potential as an antioxidant.[1][2] This is a significant finding, as oxidative stress is implicated in a variety of pathological conditions.

Data Summary

The following table summarizes the key in vitro findings for this compound based on the available literature.

Biological ActivityOrganism/MethodObserved EffectReference
AntimicrobialGram-positive and Gram-negative bacteriaInhibition of bacterial growth[1][2]
AntioxidantDPPH radical scavenging assayFree-radical scavenging properties[1][2]

Experimental Protocols

The methodologies employed in the initial characterization of this compound's in vitro efficacy are crucial for understanding and potentially replicating these findings.

Isolation and Structural Elucidation

This compound was isolated from the aerial parts of Phlomis samia. Its chemical structure was determined using spectroscopic data analysis.[1]

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound was assessed against various Gram-positive and Gram-negative bacteria. While the specific method is not detailed in the abstract, standard techniques such as broth microdilution or agar diffusion assays are typically used to determine the minimum inhibitory concentration (MIC) of a compound against different bacterial strains.

DPPH Radical Scavenging Assay

The antioxidant potential of this compound was evaluated by its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1] This common spectrophotometric assay measures the decrease in absorbance of the DPPH radical solution upon addition of the antioxidant compound.

Signaling Pathways and Experimental Workflows

Due to the preliminary nature of the research on this compound, there is no information available regarding the specific signaling pathways it may modulate to exert its antimicrobial and antioxidant effects. Further research is required to elucidate these mechanisms.

The general workflow for the initial investigation of a novel natural product like this compound can be visualized as follows:

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Characterization cluster_activity In Vitro Activity Screening Plant Material (Phlomis samia) Plant Material (Phlomis samia) Extraction Extraction Plant Material (Phlomis samia)->Extraction Isolation of this compound Isolation of this compound Extraction->Isolation of this compound Structural Elucidation Structural Elucidation Isolation of this compound->Structural Elucidation Antimicrobial Assays Antimicrobial Assays Isolation of this compound->Antimicrobial Assays Antioxidant Assays Antioxidant Assays Isolation of this compound->Antioxidant Assays Spectroscopic Analysis Spectroscopic Analysis Structural Elucidation->Spectroscopic Analysis Gram-positive Bacteria Gram-positive Bacteria Antimicrobial Assays->Gram-positive Bacteria Gram-negative Bacteria Gram-negative Bacteria Antimicrobial Assays->Gram-negative Bacteria DPPH Assay DPPH Assay Antioxidant Assays->DPPH Assay

Initial discovery and in vitro screening workflow for this compound.

Future Directions

The preliminary in vitro findings for this compound are promising and warrant further investigation. Future research should focus on:

  • Elucidating the Mechanism of Action: Determining the specific molecular targets and signaling pathways involved in this compound's antimicrobial and antioxidant activities.

  • Expanding the Scope of In Vitro Testing: Evaluating the efficacy of this compound against a broader range of microbial pathogens, including resistant strains, and exploring its effects in various cell-based models of oxidative stress.

  • Initiating In Vivo Studies: Conducting preclinical animal studies to assess the safety, pharmacokinetics, and efficacy of this compound in a living organism. These studies are essential to bridge the gap between the observed in vitro effects and potential therapeutic applications.

References

Validating the neuroprotective effect of Samioside in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental validation of the neuroprotective effects of Samioside in neuronal cell lines is not extensively documented in publicly available research, its structural classification as a phenylethanoid glycoside suggests a strong potential for such activity. Phenylethanoid glycosides are a well-studied class of compounds known for their significant antioxidant and neuroprotective properties. This guide provides a comparative analysis of the neuroprotective effects of prominent phenylethanoid glycosides, such as Salidroside, Acteoside, and Verbascoside, in widely used neuronal cell line models. The data and protocols presented herein can serve as a valuable resource for designing and validating future studies on this compound's neuroprotective efficacy.

Comparative Neuroprotective Effects of Phenylethanoid Glycosides

The following table summarizes the observed neuroprotective effects of various phenylethanoid glycosides in different neuronal cell lines under specific stress conditions. This data provides a benchmark for evaluating the potential efficacy of this compound.

CompoundCell LineStressorConcentration RangeObserved Neuroprotective EffectsKey Signaling Pathway Implicated
Salidroside SH-SY5YAmyloid-beta (Aβ)1-100 µMIncreased cell viability, reduced apoptosis, decreased reactive oxygen species (ROS) production, restored mitochondrial membrane potential.[1]Inhibition of JNK and p38 MAPK phosphorylation.[1]
PC12Hypoglycemia/serum limitation80-320 µg/mLAttenuated cell viability loss, reduced apoptosis, restored mitochondrial membrane potential, inhibited intracellular ROS production.[2]Modulation of Bcl-2 family protein expression.
Acteoside (Verbascoside) PC12Hydrogen Peroxide (H₂O₂)0.1-10 µg/mLSuppressed cytotoxicity, reduced ROS and malondialdehyde (MDA) accumulation, increased superoxide dismutase (SOD) activity.Activation of Nrf2/ARE pathway.
Isoacteoside PC12Hydrogen Peroxide (H₂O₂)0.1-10 µg/mLAttenuated cytotoxicity, decreased intracellular ROS levels, improved intracellular antioxidant enzyme levels.Activation of Nrf2/ARE pathway.
Echinacoside PC12Hydrogen Peroxide (H₂O₂)0.1-10 µg/mLSuppressed cytotoxicity, blocked ROS and MDA accumulation, increased SOD activity.Activation of Nrf2/ARE pathway.

Experimental Protocols for Assessing Neuroprotection

The following are detailed methodologies for key experiments commonly employed to validate the neuroprotective effects of compounds like this compound.

Cell Culture and Induction of Neurotoxicity
  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): A widely used cell line in neuroscience research, as they can be differentiated into a more mature neuronal phenotype.

    • PC12 (Rat Pheochromocytoma): These cells differentiate into neuron-like cells in the presence of nerve growth factor (NGF) and are a common model for studying neuronal function and neuroprotection.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or a similar medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Cells are treated with agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress and mimic conditions seen in neurodegenerative diseases.

    • Amyloid-beta (Aβ) Toxicity: To model Alzheimer's disease, cells are exposed to aggregated Aβ peptides.

    • Serum Deprivation: To simulate ischemic conditions, cells are cultured in a serum-free medium.

Cell Viability Assay (MTT Assay)
  • Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).

    • Induce neurotoxicity by adding the stressor (e.g., H₂O₂) and incubate for the desired time.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Principle: This assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

  • Protocol:

    • Treat cells with the test compound and/or stressor as described above.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of neuroprotection.

  • Protocol:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax, phosphorylated and total forms of MAPKs) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Neuroprotection

The following diagrams illustrate the key signaling pathways implicated in the neuroprotective effects of phenylethanoid glycosides and a general experimental workflow for validation.

G Experimental Workflow for Validating Neuroprotection cluster_0 Cell Culture & Treatment cluster_1 Assessment of Neuroprotective Effects cluster_2 Mechanism of Action Analysis cell_culture Neuronal Cell Lines (SH-SY5Y, PC12) treatment Pre-treatment with this compound (or other Phenylethanoid Glycosides) cell_culture->treatment stressor Induction of Neurotoxicity (e.g., H₂O₂, Amyloid-beta) treatment->stressor viability Cell Viability Assays (MTT) stressor->viability apoptosis Apoptosis Assays (Flow Cytometry) stressor->apoptosis ros ROS Measurement stressor->ros western_blot Western Blot (Nrf2, HO-1, Bcl-2, etc.) stressor->western_blot pcr qRT-PCR (Gene Expression) stressor->pcr

Caption: A typical experimental workflow for evaluating the neuroprotective effects of a compound.

G Nrf2/ARE Antioxidant Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Cellular Response This compound This compound (Phenylethanoid Glycoside) keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases keap1 Keap1 nrf2_n Nrf2 nrf2->nrf2_n Translocates to are ARE (Antioxidant Response Element) nrf2_n->are Binds to ho1 HO-1 Gene are->ho1 Activates Transcription nqo1 NQO1 Gene are->nqo1 gclc GCLC Gene are->gclc antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1, GCLC) neuroprotection Neuroprotection antioxidant_enzymes->neuroprotection Leads to G Bcl-2 Family Mediated Apoptosis Pathway This compound This compound (Potential Effect) bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Upregulates bax Bax (Pro-apoptotic) This compound->bax Downregulates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Replicating Published Findings on Samioside's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Samioside, a phenylethanoid glycoside, in relation to other well-studied compounds of the same class, such as Acteoside (Verbascoside). Due to the limited published data on the anti-inflammatory and anticancer activities of this compound, this document leverages findings from related compounds to offer a broader perspective for future research and drug development.

Comparative Analysis of Biological Activities

The available data on this compound primarily highlights its antioxidant and antimicrobial properties.[1][2][3] In contrast, extensive research on other phenylethanoid glycosides, like acteoside, has revealed significant anti-inflammatory and anticancer potential.

Table 1: Antioxidant and Antimicrobial Activities of this compound and Acteoside
CompoundBiological ActivityAssayResultsReference
This compound AntioxidantDPPH Radical ScavengingIC₅₀: 18.0 µg/mL (23.8 µM)Kyriakopoulou et al., 2001[1]
Antibacterial (Gram+)Agar Dilution (MIC)S. aureus: 0.46 mg/mL, S. epidermidis: 0.52 mg/mLKyriakopoulou et al., 2001[1]
Antibacterial (Gram-)Agar Dilution (MIC)E. cloacae: 0.89 mg/mL, E. coli: 0.76 mg/mL, K. pneumoniae: 0.64 mg/mL, P. aeruginosa: 0.78 mg/mLKyriakopoulou et al., 2001[1]
AntifungalNot specifiedActive against Candida albicans, C. glabrata, and C. tropicalisResearchGate[2]
Acteoside AntioxidantDPPH Radical ScavengingIC₅₀: 30.5 µg/mL (48.9 µM)Kyriakopoulou et al., 2001[1]
Antibacterial (Gram+)Agar Dilution (MIC)S. aureus: 0.4 mg/mLKyriakopoulou et al., 2001[1]
Table 2: Comparative Cytotoxic Activity of Phenylethanoid Glycosides Against Cancer Cell Lines

While specific anticancer data for this compound is lacking, the following table presents the cytotoxic activities of the closely related compound, Verbascoside (Acteoside), against various cancer cell lines.

CompoundCancer Cell LineAssayIncubation TimeIC₅₀Reference
Verbascoside 4T1 (Breast Cancer)MTT24h117 µMDaneshforouz et al., 2021[4]
Verbascoside MCF-7 (Breast Cancer)MTT24h0.127 µMŞenol et al., 2021[5]
48h0.2174 µMŞenol et al., 2021[5]
72h0.2828 µMŞenol et al., 2021[5]
Verbascoside MDA-MB-231 (Breast Cancer)MTT24h0.1597 µMŞenol et al., 2021[5]
48h0.2584 µMŞenol et al., 2021[5]
72h0.2563 µMŞenol et al., 2021[5]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is based on the methodology used to assess the free-radical scavenging activity of this compound.

  • Principle: The antioxidant activity is measured by the ability of the compound to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, resulting in a color change from purple to yellow, which is quantified spectrophotometrically.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., methanol).

    • Positive control (e.g., Ascorbic acid, Trolox).

    • Methanol (or ethanol) as a blank.

  • Procedure:

    • Prepare a working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or control to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Antimicrobial Activity: Agar Dilution Method (Minimum Inhibitory Concentration - MIC)

This method was used to determine the MIC of this compound against various bacteria.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Materials:

    • Test compound (this compound).

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Mueller-Hinton Agar (or other suitable growth medium).

    • Sterile petri dishes.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Procedure:

    • Prepare a series of agar plates containing serial twofold dilutions of the test compound. A control plate with no compound is also prepared.

    • Prepare a standardized inoculum of the test microorganism (approximately 1.5 x 10⁸ CFU/mL).

    • Spot-inoculate a defined volume of the bacterial suspension onto the surface of each agar plate.

    • Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is read as the lowest concentration of the compound that completely inhibits the visible growth of the organism.

Anticancer Activity: MTT Cytotoxicity Assay

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line (e.g., MCF-7, 4T1).

    • Complete cell culture medium.

    • Test compound (e.g., Verbascoside) dissolved in a suitable solvent (e.g., DMSO).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO, acidified isopropanol).

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a control.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[4][5]

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Phenylethanoid Glycosides

Phenylethanoid glycosides like acteoside have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

G Potential Anti-inflammatory Signaling Pathway of Phenylethanoid Glycosides cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPKs (p38, ERK, JNK) TAK1->MAPK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation Phenylethanoid_Glycosides Phenylethanoid Glycosides (e.g., Acteoside) Phenylethanoid_Glycosides->IKK Inhibits Phenylethanoid_Glycosides->MAPK Inhibits Phenylethanoid_Glycosides->NFkB_n Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Inflammatory_Genes activates transcription

Caption: Phenylethanoid glycosides may inhibit inflammation by blocking NF-κB and MAPK pathways.

Apoptosis Induction Pathway by Phenylethanoid Glycosides in Cancer Cells

Verbascoside has been reported to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases.

G Apoptosis Induction by Phenylethanoid Glycosides in Cancer Cells cluster_0 Mitochondrial Pathway Phenylethanoid_Glycosides Phenylethanoid Glycosides (e.g., Verbascoside) Bax Bax (Pro-apoptotic) Phenylethanoid_Glycosides->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Phenylethanoid_Glycosides->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Phenylethanoid glycosides can induce apoptosis by regulating Bcl-2 family proteins.

General Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for screening the biological activities of a natural compound like this compound.

G Experimental Workflow for Biological Activity Screening cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies (if active) cluster_2 Phase 3: In Vivo Validation Start Compound Isolation (e.g., this compound) Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Start->Antioxidant_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Start->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) Start->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO, Cytokine levels in RAW 264.7) Cytotoxicity_Assay->Anti_inflammatory_Assay If cytotoxic to cancer cells Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cytotoxicity_Assay->Apoptosis_Assay If cytotoxic to cancer cells Western_Blot Western Blot (Signaling Proteins) Anti_inflammatory_Assay->Western_Blot Apoptosis_Assay->Western_Blot Animal_Model Animal Models (e.g., Inflammation, Tumor Xenograft) Western_Blot->Animal_Model Efficacy_Toxicity Efficacy and Toxicity Studies Animal_Model->Efficacy_Toxicity

Caption: A phased approach for evaluating the biological activities of natural compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Samioside: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential, immediate safety and logistical information, this guide offers procedural, step-by-step guidance for the proper disposal of Samioside, ensuring the safety of researchers, scientists, and drug development professionals. In the absence of specific disposal protocols for this compound, this document outlines a conservative approach based on established procedures for the handling and disposal of glycosides and other plant-derived toxins.

This compound, a naturally occurring glycoside, requires careful handling and a meticulous disposal plan to mitigate potential hazards.[1][2] Due to the lack of explicit disposal instructions for this compound, a risk assessment is a mandatory first step before commencing any laboratory work.[3][4] This guide is intended to supplement, not replace, institutional safety protocols and the judgment of trained laboratory personnel.

Core Principles of Glycoside and Toxin Disposal

The fundamental principle for disposing of biologically-derived toxins like this compound is inactivation prior to disposal.[5][6] This can be achieved through chemical or physical means. Given that this compound is a glycoside, it is susceptible to hydrolysis, which can break the glycosidic bond and potentially alter its biological activity.[2][7]

Key considerations for disposal include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]

  • Designated Work Area: Conduct all handling and disposal procedures in a designated area, preferably within a chemical fume hood or a biological safety cabinet to minimize the risk of aerosol generation.[4][5]

  • Spill Management: Have a spill kit readily available. In case of a spill, restrict access to the area, cover the spill with absorbent material, and decontaminate the area using an appropriate inactivation solution.[3][4]

Chemical Inactivation Methods

Many toxins can be inactivated using chemical solutions.[5] For glycosides, hydrolysis can be induced by acids or bases. The following table summarizes potential chemical inactivation agents, though their efficacy against this compound specifically has not been documented. A pilot test on a small quantity of this compound is recommended to validate the chosen inactivation method.

Inactivation AgentConcentrationMinimum Contact TimeNotes
Sodium Hydroxide (NaOH)0.1 - 0.25 N> 1 hourMany toxins are susceptible to inactivation by dilute sodium hydroxide.[5]
Sodium Hypochlorite (NaOCl)0.1 - 0.5% (w/v)> 1 hourUse freshly prepared bleach solutions.[5]
Experimental Protocol: Recommended Disposal Procedure for this compound

This protocol is a general guideline and should be adapted based on a thorough risk assessment and institutional policies.

Materials:

  • This compound waste (solid or liquid)

  • Selected inactivation solution (e.g., 0.25 N NaOH)

  • Appropriate waste container, clearly labeled

  • Personal Protective Equipment (PPE)

  • pH indicator strips

Procedure:

  • Segregation and Collection:

    • Collect all this compound waste in a dedicated, leak-proof, and clearly labeled container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Chemical Inactivation (in a chemical fume hood):

    • For liquid waste, slowly add the chosen inactivation solution (e.g., 0.25 N NaOH) to the waste container, ensuring a final concentration sufficient for inactivation.

    • For solid waste, dissolve it in a suitable solvent before adding the inactivation solution, or create a slurry with the inactivation solution.

    • Allow the mixture to stand for the recommended contact time (at least 1 hour), with occasional gentle swirling.

  • Neutralization:

    • After the inactivation period, check the pH of the solution using a pH indicator strip.

    • Neutralize the solution by slowly adding an appropriate acid (e.g., dilute hydrochloric acid) or base until the pH is between 6 and 8.

  • Final Disposal:

    • Dispose of the neutralized and inactivated solution in accordance with local and institutional regulations for hazardous chemical waste.

    • This may involve collection by a certified hazardous waste disposal company.

  • Decontamination:

    • Decontaminate all glassware, equipment, and work surfaces that came into contact with this compound using the chosen inactivation solution, followed by a thorough rinse with water.[4][5]

Physical Disposal Methods

For larger quantities or when chemical inactivation is not feasible, physical disposal methods should be considered.

  • Incineration: High-temperature incineration is an effective method for destroying many organic toxins.[5] This should only be performed by a licensed hazardous waste disposal facility.

  • Autoclaving: While autoclaving can be effective for some biological materials, its efficacy for low molecular weight toxins like some glycosides may be limited.[3][5] Therefore, incineration is the preferred method for complete destruction.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

SamiosideDisposalWorkflow cluster_prep Preparation & Assessment cluster_waste_handling Waste Handling & Inactivation cluster_final_disposal Final Disposal risk_assessment 1. Conduct Risk Assessment ppe 2. Don Appropriate PPE risk_assessment->ppe designated_area 3. Work in Designated Area ppe->designated_area collect_waste 4. Collect & Segregate This compound Waste designated_area->collect_waste inactivation_choice 5. Choose Inactivation Method collect_waste->inactivation_choice chemical_inactivation 6a. Chemical Inactivation (e.g., NaOH, NaOCl) inactivation_choice->chemical_inactivation Chemical physical_disposal 6b. Physical Disposal (Incineration) inactivation_choice->physical_disposal Physical neutralize 7. Neutralize Solution chemical_inactivation->neutralize dispose_hazardous 8. Dispose as Hazardous Waste physical_disposal->dispose_hazardous neutralize->dispose_hazardous decontaminate 9. Decontaminate Work Area & Equipment dispose_hazardous->decontaminate

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is provided as a general guide and is not a substitute for a comprehensive, site-specific risk assessment and adherence to all applicable safety regulations and institutional protocols. The effectiveness of the outlined procedures for this compound has not been empirically confirmed. All laboratory personnel must be thoroughly trained in the handling and disposal of hazardous chemicals.

References

Essential Safety and Handling Guidelines for Samioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Samioside. As a trusted partner in laboratory safety, we aim to deliver value beyond the product itself by ensuring you have the critical information needed for safe and effective research.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its powdered form.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or safety goggles.
Hand Protection Nitrile gloves. Inspect gloves for any tears or punctures before use.
Body Protection A standard laboratory coat.
Respiratory For handling small quantities, a dust mask is recommended. For larger quantities or when there is a risk of aerosolization, use a fume hood or a powder weighing station.[1]

Standard Operating Procedure for Handling this compound

This protocol outlines the step-by-step process for safely handling, weighing, and preparing solutions of this compound.

1. Preparation and Area Decontamination:

  • Designate a specific area for handling this compound.
  • Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.
  • Have all necessary equipment and materials ready, including spatulas, weigh boats, solvent, and waste containers.

2. Weighing the Compound:

  • If possible, weigh this compound in a powder weighing station or a chemical fume hood to minimize the inhalation of any airborne powder.[1][2]
  • Use a clean spatula to transfer the desired amount of this compound to a weigh boat.
  • Close the primary container immediately after use to prevent spillage and contamination.[2]

3. Solution Preparation:

  • Carefully add the weighed this compound to the desired solvent in a suitable container.
  • If the compound is not readily soluble, sonication or gentle heating may be used, provided it does not degrade the compound. Perform these activities within a fume hood if there is a risk of aerosol generation.[3]

4. Spill Cleanup:

  • In case of a small spill of powdered this compound, gently cover the spill with a damp paper towel to avoid creating dust.
  • Wipe the area clean and dispose of the paper towel in a sealed waste bag.
  • For larger spills, follow your institution's established spill cleanup procedures for non-hazardous chemical powders.

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Disposal Plan

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in accordance with your institution's and local regulations for non-hazardous chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area A->B C Weigh this compound in Fume Hood B->C D Prepare Solution C->D E Clean Work Area D->E F Dispose of Waste E->F G Remove PPE F->G

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。